Vincristine
Descripción
Structure
2D Structure
Propiedades
IUPAC Name |
methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H56N4O10/c1-7-42(55)22-28-23-45(40(53)58-5,36-30(14-18-48(24-28)25-42)29-12-9-10-13-33(29)47-36)32-20-31-34(21-35(32)57-4)50(26-51)38-44(31)16-19-49-17-11-15-43(8-2,37(44)49)39(60-27(3)52)46(38,56)41(54)59-6/h9-13,15,20-21,26,28,37-39,47,55-56H,7-8,14,16-19,22-25H2,1-6H3/t28-,37+,38-,39-,42+,43-,44-,45+,46+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWKCGZFUXNPDA-XQKSVPLYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H56N4O10 | |
| Record name | VINCRISTINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21220 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1032278 | |
| Record name | Vincristine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1032278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
825.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Vincristine appears as a white crystalline solid. Melting point 218 °C. Used as an antineoplastic., Solid | |
| Record name | VINCRISTINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21220 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Vincristine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014681 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
WHITE TO SLIGHTLY YELLOW, AMORPHOUS OR CRYSTALLINE POWDER; ODORLESS, HYGROSCOPIC; FREELY SOL IN WATER /VINCRISTINE SULFATE USP/, 3.00e-02 g/L | |
| Record name | VINCRISTINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3199 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Vincristine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014681 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Impurities |
3'-hydroxyvincristine; 4'-deoxyvincristine; N-desmethylvinblastine; deacetylvincristine; deacetylvinblastine; vinblastine; leurosine; formylleurosine | |
| Record name | VINCRISTINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3199 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Blades from methanol | |
CAS No. |
57-22-7 | |
| Record name | VINCRISTINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21220 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Vincristine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1032278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vincristine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.289 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VINCRISTINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3199 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Vincristine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014681 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
424 to 428 °F (NTP, 1992), 218-220 °C, 220 °C | |
| Record name | VINCRISTINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21220 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | VINCRISTINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3199 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Vincristine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014681 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Serendipitous Discovery and Enduring Legacy of Vinca Alkaloids: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of the Vinca alkaloids, a class of potent anti-cancer agents derived from the Madagascar periwinkle, Catharanthus roseus. It is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the journey from traditional medicine to modern chemotherapy. This document details the pivotal experiments, summarizes key quantitative data, and outlines the experimental protocols that led to the isolation and characterization of vinblastine and vincristine. Furthermore, it visualizes the intricate signaling pathways affected by these compounds and the general workflow of natural product drug discovery.
Introduction: From Folklore to Pharmacology
Catharanthus roseus (L.) G. Don, a humble flowering plant native to Madagascar, has a rich history in traditional medicine across various cultures.[1][2] In Ayurvedic and traditional Chinese medicine, extracts of the plant were used to treat a range of ailments, including diabetes, malaria, and Hodgkin's lymphoma.[1] It was this folkloric reputation as an oral hypoglycemic agent that inadvertently set the stage for one of the most significant discoveries in the history of cancer chemotherapy.[3][4][5] In the mid-20th century, two independent research groups, one led by Dr. Robert Noble at the University of Western Ontario and another at Eli Lilly and Company, began investigating extracts of C. roseus for their potential anti-diabetic properties.[6][7][8] While the plant extracts failed to demonstrate significant effects on blood sugar levels, a serendipitous observation by Dr. Noble's team, specifically by the astute lab technician Halina Czajkowski Robinson, revealed a dramatic reduction in white blood cell counts in treated animals.[9][10] This finding redirected the research focus towards the plant's potential cytotoxic effects, ultimately leading to the isolation of the oncolytic Vinca alkaloids.[11]
The Landmark Discovery and Key Researchers
The pioneering work in the 1950s by Canadian scientists Dr. Robert Noble and Dr. Charles Beer was instrumental in the discovery of the Vinca alkaloids.[6][12][13] Their investigation into the traditional use of C. roseus tea for diabetes in Jamaica, prompted by a tip from a patient, led to the crucial observation of myelosuppression in rats.[10] This chance discovery prompted a rigorous phytochemical investigation of the plant.
Simultaneously, a research team at Eli Lilly and Company was also exploring the plant's properties. This parallel research effort culminated in the isolation of over 30 alkaloids from Vinca rosea Linn., with four demonstrating significant anti-tumor activity: vinblastine, this compound, vinleurosine, and vinrosidine.[14]
Of these, vinblastine and this compound emerged as the most clinically significant. Despite their close structural similarity, differing only in a single substitution on the vindoline nucleus, they exhibit distinct anti-tumor profiles and toxicities.[2][4] this compound, for instance, proved to be particularly effective against childhood acute lymphocytic leukemia, dramatically increasing survival rates.[9]
Quantitative Data and Physicochemical Properties
The isolation of Vinca alkaloids from C. roseus is a challenging process due to their low abundance in the plant material. The yield of these valuable compounds can vary depending on the plant variety, cultivation conditions, and extraction methodology.
Table 1: Yield of Vinblastine and this compound from Catharanthus roseus
| Alkaloid | Plant Part | Yield (per gram of dry weight) | Reference |
| Vinblastine | Leaves (Purple Variety) | 0.7320 mg | [3] |
| Vinblastine | Leaves (White Variety) | 0.5890 mg | [3] |
| Vinblastine | Leaves (Pink Variety) | 0.4920 mg | [3] |
| Vinblastine | Mature Embryos | 1.229 µg | [5][15] |
| This compound | Mature Embryos | 0.307 µg (with elicitation) | [5][15] |
| Vinblastine | Hairy Roots | 699.92 µg | [14] |
| This compound | Hairy Roots | 51.99 µg | [14] |
Table 2: Physicochemical Properties of Vinblastine and this compound
| Property | Vinblastine | This compound |
| Molecular Formula | C46H58N4O9 | C46H56N4O10 |
| Molecular Weight | 811.0 g/mol [16] | 824.9 g/mol [17] |
| Melting Point | 267 °C[16] | 218-220 °C (dec.) |
| Solubility | Poorly soluble in water[18] | Sparingly soluble in water |
| Appearance | White to slightly yellow crystalline powder[19] | White to slightly yellow powder |
| pKa | 5.4, 7.4[16] | - |
Experimental Protocols: Isolation and Purification
The isolation of vinblastine and this compound from C. roseus in the 1950s required the development of novel extraction and purification techniques, as classical methods proved ineffective.[20] The general approach involves solvent extraction, acid-base partitioning, and chromatographic separation.
Generalized Protocol for Vinca Alkaloid Extraction and Isolation:
-
Plant Material Preparation: Dried and powdered leaves of C. roseus are the typical starting material.[21]
-
Initial Extraction: The powdered plant material is subjected to extraction with a solvent. Methanol is commonly used.[22][23] The resulting extract is then concentrated.
-
Acid-Base Partitioning:
-
The concentrated extract is acidified (e.g., with 5% HCl) to protonate the alkaloids, making them water-soluble.[22]
-
This acidic aqueous solution is then washed with a non-polar solvent (e.g., chloroform) to remove non-alkaloidal impurities.[22]
-
The aqueous layer is then basified (e.g., with ammonia solution) to deprotonate the alkaloids, making them soluble in organic solvents.[22]
-
The alkaloids are then extracted into an organic solvent like chloroform.[22]
-
-
Chromatographic Separation: The crude alkaloid mixture is then subjected to column chromatography for separation. Alumina and silica gel are common stationary phases.[21][24]
-
Crystallization and Drying: The purified fractions are concentrated, and the alkaloids are crystallized. The resulting crystals are then dried to remove any residual solvent.[21]
Mandatory Visualizations
Experimental Workflow: From Plant to Pure Compound
Caption: Generalized workflow for the discovery of natural products.
Signaling Pathway: Mechanism of Action of Vinca Alkaloids
Caption: Vinca alkaloids induce apoptosis via microtubule disruption.
Mechanism of Action: Poisoning the Spindle
The primary cytotoxic mechanism of Vinca alkaloids lies in their interaction with tubulin, the protein subunit of microtubules.[2][25] By binding to the β-tubulin subunit, Vinca alkaloids inhibit the polymerization of tubulin into microtubules.[26] This disruption of microtubule dynamics has profound effects on the cell, particularly during mitosis.
Microtubules are essential components of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division. By preventing the proper formation and function of the mitotic spindle, Vinca alkaloids cause cells to arrest in the metaphase stage of mitosis.[2][9] This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.
The signaling cascade leading to apoptosis involves the activation of the c-Jun N-terminal kinase (JNK) pathway.[2] This, in turn, leads to the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2, resulting in mitochondrial membrane permeabilization and the activation of caspases, the executioners of apoptosis.
Clinical Significance and Future Directions
The discovery of vinblastine and this compound revolutionized cancer chemotherapy. These compounds, and their semi-synthetic derivatives like vinorelbine and vindesine, have become integral components of treatment regimens for a variety of cancers, including:
-
Hodgkin's and non-Hodgkin's lymphomas[11]
-
Acute lymphocytic leukemia (ALL), particularly in children[11]
-
Testicular cancer
-
Breast cancer
-
Lung cancer
The story of the Vinca alkaloids is a testament to the power of serendipity in scientific discovery and the importance of investigating traditional knowledge. Research continues to explore new derivatives and drug delivery systems to enhance the efficacy and reduce the toxicity of these remarkable natural products. The complex biosynthesis of these alkaloids in C. roseus also presents a fascinating challenge for metabolic engineering and synthetic biology, with the potential to create more sustainable and efficient production methods.[15]
Conclusion
The journey of the Vinca alkaloids from a traditional remedy for diabetes to a cornerstone of modern oncology is a compelling narrative of scientific inquiry, chance observation, and meticulous research. This technical guide has provided a detailed account of their discovery, the key scientific contributions, their physicochemical properties, and their mechanism of action. For researchers and drug development professionals, the history of the Vinca alkaloids serves as a powerful reminder of the untapped therapeutic potential residing within the natural world and the enduring importance of fundamental scientific investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Determination and Quantification of the Vinblastine Content in Purple, Red, and White Catharanthus Roseus Leaves Using RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vinca alkaloids as a potential cancer therapeutics: recent update and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fungal Elicitation Enhances this compound and Vinblastine Yield in the Embryogenic Tissues of Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijsra.net [ijsra.net]
- 8. researchgate.net [researchgate.net]
- 9. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. oaji.net [oaji.net]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Vinblastine | C46H58N4O9 | CID 13342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. This compound - Wikipedia [en.wikipedia.org]
- 18. mdpi.com [mdpi.com]
- 19. youtube.com [youtube.com]
- 20. princeton.edu [princeton.edu]
- 21. column-chromatography.com [column-chromatography.com]
- 22. ignited.in [ignited.in]
- 23. aphinfo.com [aphinfo.com]
- 24. US4172077A - Process for the isolation of alkaloid components from the plant Vinca Rosea L. - Google Patents [patents.google.com]
- 25. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 26. isca.me [isca.me]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Vincristine
Introduction
Vincristine is a complex dimeric indole alkaloid belonging to the vinca alkaloid class of natural products.[1] Isolated from the Madagascar periwinkle, Catharanthus roseus, it is a potent antineoplastic agent used in the chemotherapy of various cancers, including acute lymphocytic leukemia, Hodgkin's lymphoma, and neuroblastoma.[2][3][4] Its therapeutic efficacy is intrinsically linked to its unique and complex chemical architecture, particularly its defined stereochemistry. This guide provides a detailed examination of the chemical structure and stereochemistry of this compound, outlines the experimental protocols used for its characterization, and presents key quantitative data for researchers and drug development professionals.
Chemical Structure
This compound (IUPAC Name: methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.0⁴,¹².0⁵,¹⁰]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.0¹,⁹.0²,⁷.0¹⁶,¹⁹]nonadeca-2,4,6,13-tetraene-10-carboxylate) is a large, intricate molecule with the chemical formula C₄₆H₅₆N₄O₁₀.[2] It is structurally a bisindole alkaloid, meaning it is composed of two distinct indole-containing monomeric units: vindoline and catharanthine .[3][5]
These two units are linked together by a C-C bond. The defining structural difference between this compound and the closely related vinca alkaloid, vinblastine, is the substitution on the indole nitrogen of the vindoline moiety. In this compound, this nitrogen is part of a formyl group (-CHO), whereas in vinblastine it is a methyl group (-CH₃).[5] This seemingly minor modification results in significant differences in their therapeutic profiles and toxicity.
Stereochemistry
The biological activity of this compound is critically dependent on its precise three-dimensional structure. The molecule contains nine defined stereocenters, leading to a specific absolute stereochemistry that is essential for its ability to interact with its biological target, tubulin.[6][7] The stereocontrolled total synthesis of this compound requires careful retention of the correct stereochemistry at key carbons, such as C18', to achieve biological activity.[7][8][9]
The established absolute configuration of (+)-vincristine has been unequivocally confirmed through X-ray crystallography studies.[10][11] The stereochemical descriptors for the chiral centers are designated in its formal IUPAC name, highlighting the complexity and specificity of its spatial arrangement.[2] Any deviation from this natural stereoisomeric form can lead to a significant loss of anticancer efficacy.
Quantitative Physicochemical Data
The following table summarizes key quantitative properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₄₆H₅₆N₄O₁₀ | [2][12] |
| Molar Mass | 824.96 g/mol | [2][6] |
| Appearance | White to slightly yellow crystalline solid | [2][13] |
| Melting Point | 218 - 220 °C | [2] |
| Solubility (Water) | 0.03 g/L; water soluble as this compound sulfate | [13] |
| Defined Stereocenters | 9 | [6] |
Experimental Protocols for Structural and Stereochemical Elucidation
The definitive structure and stereochemistry of this compound have been established through a combination of sophisticated analytical techniques.
X-ray Crystallography
This is the gold standard method for determining the absolute three-dimensional structure of crystalline compounds.
-
Methodology: A high-purity sample of a this compound salt, such as this compound methiodide or sulfate, is crystallized.[10][14] The crystals are mounted and exposed to a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern.[10] By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule is generated. This map is then used to determine the precise location of each atom in space, establishing bond lengths, bond angles, and, crucially, the absolute stereochemistry at each chiral center.[10][11][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms within a molecule.
-
Methodology: A sample of this compound is dissolved in a deuterated solvent (e.g., Methanol-d₄).[15] The sample is then placed in a strong magnetic field and irradiated with radio waves. The nuclei of certain atoms (primarily ¹H and ¹³C) absorb and re-emit this electromagnetic radiation at specific frequencies.[16][17]
-
1D NMR (¹H and ¹³C): Provides information on the different types of protons and carbons and their immediate electronic environments.[12][15]
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal correlations between different nuclei, allowing for the unambiguous assignment of signals and the piecing together of the molecular framework by identifying neighboring atoms and long-range connectivities.[16][17] These techniques were essential in the complete spectral characterization of this compound and its impurities.[16]
-
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is used to separate stereoisomers from one another, confirming enantiomeric purity and aiding in characterization.
-
Methodology: A solution containing the vinca alkaloid is injected into an HPLC system equipped with a chiral stationary phase (CSP), such as an alpha 1-acid glycoprotein (AGP) column.[18] A mobile phase, typically a buffered aqueous solution with an organic modifier like acetonitrile, is pumped through the column.[18] The different stereoisomers of the analyte interact differently with the chiral stationary phase, causing them to travel through the column at different rates. This differential retention allows for their separation and quantification, which is critical for analyzing the stereoisomeric composition of a sample.[18][19]
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound | C46H56N4O10 | CID 5978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Modifications on the Basic Skeletons of Vinblastine and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSRS [precision.fda.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Stereocontrolled total synthesis of (+)-vincristine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.iucr.org [journals.iucr.org]
- 11. Structures of leurocristine (this compound) and vincaleukoblastine. X-ray analysis of leurocristine methiodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound(57-22-7) 1H NMR spectrum [chemicalbook.com]
- 13. This compound Sulfate | C46H58N4O14S | CID 249332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Crystal structure of vinblastine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. NMR and mass spectrometric characterization of vinblastine, this compound and some new related impurities--part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Chiral high-performance liquid chromatographic separations of vinca alkaloid analogues on alpha 1-acid glycoprotein and human serum albumin columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Chiral HPLC separation and CD spectra of the enantiomers of the alkaloid tacamonine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthetic Pathway of Vincristine in Catharanthus roseus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Madagascar periwinkle, Catharanthus roseus, is the exclusive natural source of the potent antineoplastic agents vinblastine and vincristine.[1][2] These dimeric terpenoid indole alkaloids (TIAs) are the products of a remarkably complex and highly regulated biosynthetic pathway.[3][4] Their production in the plant is extremely low, with this compound accounting for as little as 0.00025% of the leaf dry weight, which drives significant research into understanding and engineering this pathway.[1][5] This guide provides an in-depth examination of the this compound biosynthetic pathway, detailing the enzymatic steps, genetic regulation, cellular compartmentalization, and key experimental methodologies used in its study. The pathway involves over 30 enzymatic steps and the coordinated expression of genes across different cell types and subcellular compartments, representing a paradigm of metabolic complexity in plants.[1][6]
Overview of the this compound Biosynthetic Pathway
The assembly of this compound is a multi-stage process that begins with precursors from primary metabolism and culminates in the formation of a complex bisindole alkaloid. The pathway can be broadly divided into three key stages[3]:
-
Formation of Monomeric Precursors: Tryptamine, derived from the shikimate pathway, and the monoterpenoid secologanin, derived from the plastidial methylerythritol phosphate (MEP) pathway, are condensed to form the central TIA intermediate, strictosidine.[3][7]
-
Divergence to Monomer Alkaloids: Strictosidine is subsequently converted into the two crucial monomeric units required for dimerization: catharanthine (an iboga-type alkaloid) and vindoline (an aspidosperma-type alkaloid).[3][8] This part of the pathway is highly branched and involves numerous enzymatic modifications.
-
Dimerization and Final Modifications: Catharanthine and vindoline are coupled together, a reaction catalyzed by a peroxidase enzyme, to form α-3′,4′-anhydrovinblastine (AVLB).[9][10] AVLB is then converted to vinblastine, which is finally oxidized to form this compound.[3]
A significant feature of this pathway is its intricate spatial and developmental regulation. Early steps are localized to the leaf epidermis, while the later steps of vindoline biosynthesis and subsequent dimerization occur in specialized cell types like laticifers and idioblasts.[9][11] This cellular compartmentalization necessitates the transport of intermediates between different cells.[10]
Detailed Enzymatic Steps and Gene Loci
The biosynthesis of this compound involves a long cascade of enzymatic reactions. The key enzymes and their corresponding genes that have been characterized are summarized in Table 1.
Table 1: Key Enzymes and Genes in the this compound Biosynthetic Pathway
| Step | Substrate(s) | Product | Enzyme Name | Gene Symbol | Cellular/Subcellular Location |
| Tryptamine Arm | |||||
| 1 | Tryptophan | Tryptamine | Tryptophan Decarboxylase | TDC | Cytosol |
| Secologanin Arm | |||||
| 2 | Geranyl Diphosphate (GPP) | Geraniol | Geraniol Synthase | GES | Plastid |
| 3 | Geraniol | 10-Hydroxygeraniol | Geraniol-10-Hydroxylase | G10H | ER |
| 4 | Loganic Acid | Secologanin | Secologanin Synthase | SLS | ER |
| Central Pathway | |||||
| 5 | Tryptamine + Secologanin | Strictosidine | Strictosidine Synthase | STR | Vacuole |
| 6 | Strictosidine | Strictosidine Aglycone | Strictosidine β-Glucosidase | SGD | ER/Nucleus |
| 7 | Strictosidine Aglycone | Geissoschizine | Geissoschizine Synthase | GS | Cytosol[11] |
| 8 | Geissoschizine | Dehydrogeissoschizine | Geissoschizine Oxidase | GO | Cytosol[6] |
| 9 | O-Acetylstemmadenine | Precondylocarpine Acetate | O-acetylstemmadenine oxidase | ASO | Cytosol[11] |
| Catharanthine Branch | |||||
| 10 | Precondylocarpine Acetate | Catharanthine | Catharanthine Synthase | CS | Cytosol[12] |
| Vindoline Branch | |||||
| 11 | Precondylocarpine Acetate | Tabersonine | Tabersonine Synthase | TS | Cytosol[12] |
| 12 | Tabersonine | 16-Hydroxytabersonine | Tabersonine 16-Hydroxylase | T16H | ER |
| 13 | 16-Hydroxytabersonine | 16-Methoxytabersonine | 16-Hydroxytabersonine-O-Methyltransferase | 16OMT | Cytosol |
| 14 | 16-Methoxytabersonine | Desacetoxyvindoline | N-Methyltransferase | NMT | Cytosol |
| 15 | Desacetoxyvindoline | Deacetylvindoline | Desacetoxyvindoline 4-Hydroxylase | D4H | Cytosol |
| 16 | Deacetylvindoline | Vindoline | Deacetylvindoline 4-O-Acetyltransferase | DAT | Cytosol |
| Dimerization & Final Steps | |||||
| 17 | Catharanthine + Vindoline | α-3′,4′-Anhydrovinblastine | Peroxidase 1 | PRX1 | Vacuole |
| 18 | α-3′,4′-Anhydrovinblastine | Vinblastine | Unknown | Unknown | Vacuole |
| 19 | Vinblastine | This compound | Unknown | Unknown | Vacuole |
This table represents a simplified summary of a highly complex pathway. Several additional reductases, hydrolases, and oxidases are involved.[13] The final two steps leading to vinblastine and this compound have not yet been fully enzymatically characterized.[3]
Pathway Visualization
The overall biosynthetic pathway from primary metabolites to this compound is depicted below.
Caption: Simplified biosynthetic pathway of this compound in C. roseus.
Quantitative Data
The production of this compound and its precursors is tightly controlled and varies significantly. Elicitation with signaling molecules like methyl jasmonate (MeJA) can significantly alter alkaloid accumulation.
Table 2: Alkaloid Content in C. roseus Leaves
| Compound | Concentration (Dry Weight) | Condition | Reference |
| Vinblastine | ~0.00025% | Wild-Type Plant | [1] |
| This compound | ≤0.00025% | Wild-Type Plant | [1] |
| Vindoline | 3.36 mg/g | Control (Leaves) | [14] |
| Vindoline | 3.85 mg/g | MeJA Treatment (3h) | [14] |
| Catharanthine | 12.48 mg/g | Control (Leaves) | [14] |
| Catharanthine | 13.67 mg/g | MeJA Treatment (3h) | [14] |
Table 3: Comparative Enzyme Activity Data
| Enzyme | Plant Line | Relative Activity | Experimental Context | Reference |
| ASO | Wild-Type | 100% | Recombinant enzyme assay | [13] |
| ASO | M2-10698 Mutant (R188W) | ~7% | Recombinant enzyme assay | [13] |
| GS | Wild-Type | 100% | Leaf protein extract assay | [13] |
| GS | M2-0754 Mutant (Low GS) | ~43% | Leaf protein extract assay | [13] |
ASO: O-acetylstemmadenine oxidase; GS: Geissoschizine synthase. Data indicates that single amino acid mutations or reduced expression of key enzymes can dramatically decrease pathway flux.
Experimental Protocols
The elucidation of the this compound pathway has relied on a combination of biochemical, molecular, and genetic techniques.
Protocol: TIA Extraction and HPLC Quantification
This protocol provides a general workflow for the analysis of this compound and its precursors from C. roseus leaf tissue.[15][16][17]
1. Sample Preparation:
- Harvest fresh leaf tissue and immediately freeze in liquid nitrogen or lyophilize.
- Grind the dried tissue to a fine powder using a mortar and pestle or a ball mill.
2. Extraction:
- Suspend the powdered tissue (e.g., 100 mg) in an acidic methanol solution (e.g., 2 mL of 80% methanol with 0.1% HCl).
- Sonicate the mixture for 30 minutes in a water bath.
- Centrifuge at high speed (e.g., 13,000 x g) for 15 minutes.
- Collect the supernatant. Repeat the extraction on the pellet and pool the supernatants.
3. Purification (Liquid-Liquid Partitioning):
- Evaporate the methanol from the extract under a stream of nitrogen or using a rotary evaporator.
- Adjust the remaining aqueous solution to pH 9-10 with ammonium hydroxide.
- Partition the alkaloids into an organic solvent (e.g., dichloromethane or ethyl acetate) by vigorous mixing.
- Separate the organic phase. Repeat the partitioning and pool the organic phases.
- Evaporate the organic solvent to dryness.
4. Analysis by HPLC-UV:
Re-dissolve the dried alkaloid extract in a known volume of mobile phase (e.g., 500 µL).
Filter the sample through a 0.22 µm syringe filter.
Inject 10-20 µL onto a reverse-phase C18 column.
Use a gradient elution profile with a mobile phase consisting of (A) ammonium acetate buffer and (B) acetonitrile or methanol.
Detect alkaloids using a UV detector, typically at wavelengths between 220 nm and 330 nm.
Quantify compounds by comparing peak areas to those of authentic standards (e.g., this compound sulfate, vinblastine sulfate).
Caption: General experimental workflow for TIA quantification by HPLC.
Protocol: In Vitro Enzyme Assay (General)
This protocol describes a general method for assaying the activity of a TIA biosynthetic enzyme, such as Tabersonine 16-Hydroxylase (T16H), a cytochrome P450 monooxygenase.
1. Enzyme Source:
- Express the recombinant enzyme (e.g., T16H) heterologously in E. coli or yeast and purify it.
- Alternatively, prepare microsomal fractions from C. roseus tissues known to express the enzyme.
2. Reaction Mixture:
- Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
- Add the substrate (e.g., 100 µM Tabersonine).
- Add required cofactors. For a P450 enzyme, this includes an NADPH-regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase) and a P450 reductase.
- Initiate the reaction by adding the enzyme preparation (e.g., 5 µg of purified protein or 50 µg of microsomal protein).
3. Incubation:
- Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 1 hour).
- Include negative controls (e.g., boiled enzyme, no substrate, no cofactors).
4. Reaction Termination and Product Extraction:
- Stop the reaction by adding an organic solvent like ethyl acetate.
- Vortex thoroughly to extract the product.
- Centrifuge to separate phases and collect the organic layer.
- Evaporate the solvent to dryness.
5. Product Analysis:
- Re-dissolve the residue in a small volume of methanol.
- Analyze the products using HPLC or LC-MS to identify and quantify the expected product (e.g., 16-hydroxytabersonine).
Protocol: Virus-Induced Gene Silencing (VIGS)
VIGS is used to study the in planta function of a gene by transiently knocking down its expression.[11]
1. Vector Construction:
- Amplify a ~300 bp fragment of the target gene (e.g., ASO).
- Clone this fragment into a Tobacco Rattle Virus (TRV)-based VIGS vector (e.g., pTRV2).
2. Agrobacterium Transformation:
- Transform the pTRV2-gene construct and the helper plasmid pTRV1 into separate Agrobacterium tumefaciens strains.
3. Plant Infiltration:
- Grow C. roseus plants for 4-6 weeks.
- Mix equal volumes of the two Agrobacterium cultures (containing pTRV1 and pTRV2-gene).
- Infiltrate the bacterial suspension into the undersides of young leaves using a needleless syringe. Use an empty pTRV2 vector as a control.
4. Analysis:
- Wait 2-3 weeks for the viral silencing signal to spread throughout the plant.
- Harvest newly developed tissues from silenced and control plants.
- Confirm gene knockdown using qRT-PCR.
- Analyze the metabolic consequences by performing TIA extraction and HPLC/LC-MS analysis to observe the accumulation of substrate (e.g., O-acetylstemmadenine) and depletion of the product.[11]
Regulation of the Pathway
The this compound pathway is regulated at multiple levels, including by developmental cues and external stimuli. Jasmonate signaling plays a crucial role, with MeJA treatment known to upregulate the expression of many TIA pathway genes and transcription factors.[14] Key transcription factors, such as those from the TCP family, are involved in mediating these responses by binding to specific cis-regulatory elements in the promoters of pathway genes.[14]
References
- 1. Total Synthesis of Vinblastine, this compound, Related Natural Products, and Key Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Completion of the seven-step pathway from tabersonine to the anticancer drug precursor vindoline and its assembly in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis and regulation of terpenoid indole alkaloids in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis and Modulation of Terpenoid Indole Alkaloids in Catharanthus roseus: A Review of Targeting Genes and Secondary Metabolites - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 5. Vinblastine and this compound: life-saving drugs from a periwinkle [jic.ac.uk]
- 6. Engineering the Biosynthesis of Late-Stage Vinblastine Precursors Precondylocarpine Acetate, Catharanthine, Tabersonine in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthetic pathway of terpenoid indole alkaloids in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identifying Genes Involved in Alkaloid Biosynthesis in Vinca minor through Transcriptomics and Gene Co-Expression Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Completion of the canonical pathway for assembly of anticancer drugs this compound/vinblastine in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vinca Alkaloids and Their Biosynthesis Enzymes - LKT Labs [lktlabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Genome-wide identification and expression analysis of TCP family genes in Catharanthus roseus [frontiersin.org]
- 15. Isolation and Characterization of Antineoplastic Alkaloids from Catharanthus Roseus L. Don. Cultivated in Egypt - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 17. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Beyond Tubulin: An In-depth Technical Guide to the Alternative Molecular Targets of Vincristine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vincristine, a cornerstone of chemotherapy for decades, is primarily recognized for its potent antimitotic activity mediated by its interaction with tubulin, leading to the disruption of microtubule dynamics and cell cycle arrest. However, a growing body of evidence reveals that the therapeutic and toxicological profile of this compound is more complex, involving interactions with a range of molecular targets beyond tubulin. Understanding these off-target effects is critical for elucidating the full spectrum of this compound's mechanism of action, predicting potential side effects, and developing novel combination therapies to enhance its efficacy and mitigate toxicity. This technical guide provides a comprehensive overview of the key molecular targets of this compound other than tubulin, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the available quantitative data for the interaction of this compound with its non-tubulin molecular targets. This information provides a basis for comparing the relative potency of this compound's effects on these alternative pathways.
| Target Protein/Family | Parameter | Value | Cell Line/System | Reference |
| Protein Kinase C (PKC) | IC50 | 350 µM | Not specified | [1] |
| c-Jun N-terminal Kinase (JNK) | Effective Concentration for Activation | 10 - 100 nM | Chronic Lymphocytic Leukemia (CLL) cells | [1][2] |
Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the enzyme's activity. The effective concentration for JNK activation represents the range at which significant phosphorylation (activation) of JNK is observed.
Key Molecular Targets and Signaling Pathways
Protein Kinase C (PKC)
This compound has been demonstrated to directly inhibit the activity of Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in cellular signaling, proliferation, and apoptosis.
Signaling Pathway:
The inhibition of PKC by this compound can disrupt numerous downstream signaling cascades. The mode of inhibition is believed to be, at least in part, through interference with the binding of phosphatidylserine, a critical cofactor for PKC activation.
Caption: this compound-mediated inhibition of Protein Kinase C.
Quantitative Data:
As detailed in the summary table, this compound inhibits PKC activity with an IC50 of 350 µM.[1] This relatively high concentration suggests that PKC inhibition may be more relevant in specific cellular contexts or at higher therapeutic doses of this compound.
c-Jun N-terminal Kinase (JNK) Pathway
In contrast to its inhibitory effect on PKC, this compound has been shown to activate the c-Jun N-terminal Kinase (JNK) signaling pathway, a critical regulator of cellular stress responses, apoptosis, and inflammation.
Signaling Pathway:
This compound-induced microtubule stress is a likely upstream trigger for JNK activation, which can then lead to the phosphorylation of various downstream targets, including members of the Bcl-2 family, ultimately promoting apoptosis.
References
Vincristine's Impact on Cell Cycle Progression and Mitotic Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vincristine, a vinca alkaloid derived from Catharanthus roseus, is a cornerstone of many chemotherapeutic regimens.[1][2] Its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and apoptosis.[1][3] This technical guide provides an in-depth analysis of this compound's effects on the cell cycle, the molecular signaling pathways it triggers, and the experimental protocols used to investigate these phenomena. We present quantitative data in structured tables and visualize complex biological processes using Graphviz diagrams to offer a comprehensive resource for professionals in oncology research and drug development.
Core Mechanism of Action: Microtubule Disruption
This compound exerts its potent anti-cancer effects by targeting tubulin, the fundamental protein subunit of microtubules.[3][4] Unlike taxanes, which stabilize microtubules, this compound inhibits the polymerization of tubulin dimers.[5] It binds with high affinity to the β-tubulin subunit at or near the vinca domain, preventing the assembly of microtubules.[6][7] This interference leads to the depolymerization of existing microtubules and disrupts the formation of the mitotic spindle, the intricate machinery required for chromosome segregation during mitosis.[1][3] The consequence is a halt in the cell division process, a state known as mitotic arrest.[6]
Quantitative Effects on Cell Cycle and Tubulin Polymerization
The hallmark of this compound's activity in proliferating cells is a profound arrest in the G2/M phase of the cell cycle. This effect, however, can vary significantly depending on the cell type, drug concentration, and duration of exposure.
Induction of G2/M Arrest
Studies have quantified the accumulation of cells in the G2/M phase following this compound treatment. In cell lines such as KB3 (a HeLa derivative) and RS4;11 (an ALL cell line), this compound induces a significant mitotic arrest prior to the onset of apoptosis.[5][8] However, in primary acute lymphoblastic leukemia (ALL) cells, this compound can induce cell death with less pronounced prior mitotic arrest, suggesting cell-type-specific responses.[8][9]
Table 1: Effect of 100 nM this compound on G2/M Phase Accumulation [8][9]
| Cell Line | Time (hours) | % of Cells in G2/M (Mean ± SD) |
| KB3 | 0 | ~15% |
| 8 | ~50% | |
| 16 | ~70% | |
| 24 | ~60% (apoptosis increases) | |
| RS4;11 | 0 | ~10% |
| 8 | ~30% | |
| 16 | ~40% | |
| 24 | ~35% (apoptosis increases) | |
| ALL-2 | 0 | ~10% |
| 8 | ~15% | |
| 16 | ~15% | |
| 24 | ~12% | |
| ALL-5 | 0 | ~12% |
| 8 | ~18% | |
| 16 | ~15% | |
| 24 | ~15% |
Data extracted from graphical representations in the cited literature and represent approximate values.
In the SH-SY5Y human neuroblastoma cell line, a low dose of 0.1 µM this compound was also shown to induce significant mitotic arrest.[2][10]
Impact on Tubulin Polymerization
This compound directly causes the depolymerization of microtubules. This can be quantified by separating the soluble (S), depolymerized tubulin from the polymerized (P) tubulin in cell lysates.
Table 2: Effect of 100 nM this compound on Tubulin Polymerization in ALL-5 Cells (1-hour treatment) [11]
| Treatment | Fraction | % of Total α-tubulin |
| Control (DMSO) | Soluble (S) | 42% |
| Polymerized (P) | 58% | |
| This compound (VCR) | Soluble (S) | 56% |
| Polymerized (P) | 44% | |
| Taxol (TAX) - Control | Soluble (S) | 21% |
| Polymerized (P) | 79% | |
| CaCl2 - Control | Soluble (S) | 50% |
| Polymerized (P) | 50% |
Signaling Pathways: From Mitotic Arrest to Apoptosis
The disruption of the mitotic spindle by this compound activates the Spindle Assembly Checkpoint (SAC), a critical surveillance mechanism that ensures proper chromosome alignment.[12] Prolonged activation of the SAC due to the inability to form a functional spindle ultimately triggers programmed cell death, or apoptosis.
Caption: this compound's core mechanism leading to mitotic arrest.
The apoptotic signal initiated by prolonged mitotic arrest is primarily mediated through the intrinsic (mitochondrial) pathway, which involves the Bcl-2 family of proteins and the activation of caspases.
JNK Pathway and Bcl-2 Phosphorylation
A key signaling event linking mitotic arrest to apoptosis is the activation of the c-Jun N-terminal kinase (JNK) pathway.[13][14] Microtubule disruption activates an upstream kinase, Apoptosis Signal-regulating Kinase 1 (ASK1), which in turn activates JNK.[13] Activated JNK then phosphorylates and inactivates anti-apoptotic proteins like Bcl-2 and Bcl-xL.[13][15] This phosphorylation prevents Bcl-2 from sequestering pro-apoptotic proteins BAX and BAK.[7]
Mitochondrial Apoptosis Cascade
The inactivation of Bcl-2 allows BAX and BAK to oligomerize on the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[7] This results in the release of cytochrome c into the cytoplasm, which then binds to Apaf-1 to form the apoptosome. The apoptosome activates the initiator caspase-9, which subsequently cleaves and activates the executioner caspase-3, culminating in the systematic dismantling of the cell.[7][16][17]
Caption: Intrinsic apoptosis pathway activated by this compound.
Regulation of Cell Cycle Proteins
This compound also modulates the expression of key cell cycle regulatory proteins. In SH-SY5Y neuroblastoma cells, treatment leads to the upregulation of cyclin B1, a key component of the mitosis-promoting factor (MPF), which is consistent with an M-phase arrest.[2][10] Concurrently, a decrease in cyclin D expression is observed, which may contribute to the inhibition of cell cycle progression.[2][18]
Experimental Protocols
Investigating the effects of this compound requires a combination of cell biology and biochemical techniques. Below are detailed methodologies for key experiments.
Cell Culture and Drug Treatment
-
Cell Maintenance: Culture chosen cell lines (e.g., HeLa, K562, SH-SY5Y) in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO2 incubator.
-
Drug Preparation: Prepare a stock solution of this compound sulfate in sterile water or DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 10 nM - 1 µM).
-
Treatment: Seed cells at a predetermined density to ensure they are in the exponential growth phase at the time of treatment. Replace the medium with a this compound-containing medium and incubate for the desired time points (e.g., 6, 12, 18, 24, 48 hours).
Cell Cycle Analysis via Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle based on DNA content.[19][20]
-
Harvesting: Collect both adherent and floating cells to include the apoptotic population. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently to prevent cell clumping. Fix overnight or for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI, a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).
-
Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content. A histogram of cell count versus fluorescence will show distinct peaks corresponding to G0/G1 (2N DNA content), S (between 2N and 4N), and G2/M (4N) phases. Apoptotic cells with fragmented DNA will appear in a "sub-G1" peak to the left of the G0/G1 peak.[19]
Caption: Experimental workflow for cell cycle analysis by flow cytometry.
Tubulin Polymerization Assay
This biochemical assay separates and quantifies soluble (monomeric) and polymerized (microtubule) tubulin.[5][11]
-
Cell Lysis: After drug treatment, wash cells with a general tubulin buffer. Lyse the cells in a microtubule-stabilizing buffer containing a non-ionic detergent (e.g., Triton X-100) and protease inhibitors.
-
Separation: Centrifuge the lysate at high speed (e.g., >100,000 x g) at 37°C. The supernatant contains the soluble (S) tubulin fraction, while the pellet contains the polymerized (P) microtubule fraction.
-
Analysis: Resuspend the pellet in a lysis buffer to match the volume of the supernatant. Analyze equal volumes of both fractions by SDS-PAGE followed by immunoblotting using an antibody specific for α-tubulin or β-tubulin.
-
Quantification: Use densitometry to measure the band intensity in each fraction to determine the relative proportions of polymerized versus depolymerized tubulin.
Immunoblotting (Western Blotting)
This technique is used to detect specific proteins and their modifications (e.g., cleavage or phosphorylation).
-
Protein Extraction: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis & Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against target proteins (e.g., PARP, Caspase-3, Phospho-Bcl-2, Cyclin B1, MPM2).
-
Detection: After washing, incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate. GAPDH or β-actin is typically used as a loading control.
Conclusion
This compound remains a clinically vital antineoplastic agent whose efficacy is rooted in its ability to disrupt microtubule structures. This action potently induces a mitotic arrest by engaging the spindle assembly checkpoint. The sustained nature of this arrest funnels the cell towards an apoptotic fate, primarily through the JNK-mediated phosphorylation and inactivation of Bcl-2, triggering the mitochondrial caspase cascade. It is crucial for researchers to recognize the cell-type-dependent nuances of this response, as demonstrated by the differential effects in primary ALL cells versus other cancer cell lines. The experimental protocols detailed herein provide a robust framework for further investigation into the intricate molecular consequences of microtubule-targeting agents, paving the way for the development of more effective and targeted cancer therapies.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Cell cycle-dependent mechanisms underlie this compound-induced death of primary acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. brieflands.com [brieflands.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound induces cell cycle arrest and apoptosis in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. BCL-2 Is Phosphorylated and Inactivated by an ASK1/Jun N-Terminal Protein Kinase Pathway Normally Activated at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound activates c-Jun N-terminal kinase in chronic lymphocytic leukaemia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Vinblastine-induced phosphorylation of Bcl-2 and Bcl-XL is mediated by JNK and occurs in parallel with inactivation of the Raf-1/MEK/ERK cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound induced apoptosis in acute lymphoblastic leukaemia cells: a mitochondrial controlled pathway regulated by reactive oxygen species? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. research.rug.nl [research.rug.nl]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
- 20. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for Vincristine Sulfate in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of vincristine sulfate in in vitro cell culture experiments. This compound sulfate is a potent antimitotic agent that disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis.[1][2][3] Accurate preparation and application of this compound sulfate solutions are critical for obtaining reliable and reproducible experimental results.
Data Presentation: Physicochemical Properties and Storage
A clear understanding of the physicochemical properties of this compound sulfate is essential for its effective use in in vitro studies. The following table summarizes key quantitative data regarding its solubility, stability, and storage conditions.
| Property | Solvent | Concentration | Storage Temperature | Stability | Citation |
| Solubility | DMSO | ~100 mg/mL (108.33 mM) | Room Temperature | N/A | [4][5] |
| Water | ~60 mg/mL (65.0 mM) | Room Temperature | Aqueous solutions are not recommended for storage for more than one day. | [4][6] | |
| PBS (pH 7.2) | ~2 mg/mL | Room Temperature | Aqueous solutions are not recommended for storage for more than one day. | [6] | |
| Dimethyl formamide | ~3 mg/mL | Room Temperature | N/A | [6] | |
| Stock Solution Storage | DMSO | N/A | -20°C | >2 years if stored properly. Stock solutions are recommended to be used within 1 month. Avoid repeated freeze-thaw cycles. | [7][8] |
| Working Solution Stability | 0.9% NaCl | 0.0015 mg/mL to 0.08 mg/mL | 25°C | Stable for up to 24 hours when protected from light, or 8 hours under normal light. | [9] |
| 0.9% NaCl | 30 µg/ml | 2-8°C and 15-25°C | Stable for at least 31 days in polyethylene bags. | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound Sulfate Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound sulfate, which can be further diluted to desired working concentrations.
Materials:
-
This compound sulfate powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, light-protected microcentrifuge tubes or vials
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Bring the this compound sulfate powder and DMSO to room temperature.
-
In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound sulfate powder.
-
Dissolve the powder in an appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).[4][5] It is recommended to purge the solvent with an inert gas before use.[6]
-
Vortex or sonicate the solution until the powder is completely dissolved.
-
Aliquot the stock solution into sterile, light-protected tubes to avoid repeated freeze-thaw cycles.[8]
-
Store the aliquots at -20°C for long-term storage.[7]
Protocol 2: Cell Viability Assay using MTT
This protocol outlines a method to assess the cytotoxic effects of this compound sulfate on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.[11][12]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound sulfate stock solution (prepared as in Protocol 1)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile-filtered)[13]
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid in water)[13]
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Drug Treatment:
-
Prepare serial dilutions of this compound sulfate from the stock solution in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound sulfate. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[15]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT. For adherent cells, aspirate the media. For suspension cells, centrifuge the plate and then aspirate.[11]
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[16]
-
Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[11]
-
Measure the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the cell viability against the drug concentration and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
-
Visualizations
This compound Sulfate Preparation Workflow
Caption: Workflow for preparing this compound sulfate solutions.
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound sulfate.
References
- 1. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 2. What is this compound Sulfate used for? [synapse.patsnap.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medkoo.com [medkoo.com]
- 8. abmole.com [abmole.com]
- 9. rsc.niaid.nih.gov [rsc.niaid.nih.gov]
- 10. akademiamedycyny.pl [akademiamedycyny.pl]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. researchhub.com [researchhub.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. texaschildrens.org [texaschildrens.org]
- 15. This compound sulfate | microtubule destabilizing agent | TargetMol [targetmol.com]
- 16. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Inducing Mitotic Arrest in HeLa Cells Using Vincristine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vincristine, a vinca alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), is a potent anti-cancer agent widely used in chemotherapy.[1][2][3] Its primary mechanism of action involves the disruption of microtubule dynamics, which are essential for various cellular processes, most notably mitotic spindle formation during cell division.[1][2][4][5] By binding to β-tubulin, a subunit of microtubules, this compound inhibits the polymerization of tubulin dimers, leading to the disassembly of microtubules.[2][5][6][7] This disruption of the mitotic spindle activates the spindle assembly checkpoint, causing a cell cycle arrest at the metaphase stage of mitosis.[2][4][8] Prolonged arrest in mitosis ultimately triggers apoptosis, or programmed cell death.[4][9]
HeLa cells, a human cervical cancer cell line, are a robust and widely used model system for studying cell cycle regulation and the effects of anti-cancer drugs.[10] This document provides a detailed protocol for inducing mitotic arrest in HeLa cells using this compound, including cell culture, drug treatment, and methods for assessing mitotic index and cell viability.
Data Presentation
Table 1: Effect of this compound on HeLa Cells
| Concentration | Incubation Time | Observed Effect | Reference |
| 0.001 µg/mL | Not Specified | Mitotic arrest | [11][12] |
| 0.1 µg/mL | Not Specified | Irreversible mitotic arrest | [11][12] |
| 1 µg/mL | Not Specified | Irreversible mitotic arrest | [11][12] |
| 25 nmol/L | 48 hours | Reduced cell density | [13] |
| 50 nmol/L (IC50) | 48 hours | 50% inhibition of cell proliferation | [13] |
| 100 nmol/L | 24 hours | Mitotic arrest (G2/M phase) | [3][9][13] |
Experimental Protocols
HeLa Cell Culture
Materials:
-
HeLa cells (e.g., ATCC CCL-2)
-
Dulbecco's Modified Eagle's Medium (DMEM) or Eagle's Minimum Essential Medium (EMEM)[10]
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100X)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
6-well plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture HeLa cells in DMEM or EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[10][14][15]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[14][15]
-
Renew the growth medium 2-3 times a week.[14]
-
When cells reach 80-90% confluency, subculture them.
-
To subculture, aspirate the medium and wash the cell monolayer with sterile PBS.[14][16]
-
Add 1-2 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.[14][16]
-
Neutralize the trypsin by adding 4-5 volumes of complete growth medium.[14][16]
-
Centrifuge the cell suspension at 1000 rpm for 3-5 minutes.[10][16]
-
Resuspend the cell pellet in fresh medium and seed into new culture vessels at the desired density.[16]
This compound Treatment for Mitotic Arrest
Materials:
-
This compound sulfate (powder)
-
Sterile, nuclease-free water or DMSO for stock solution preparation
-
Complete HeLa cell culture medium
-
HeLa cells seeded in 6-well plates or other suitable culture vessels
Protocol:
-
Prepare a stock solution of this compound sulfate (e.g., 1 mM in sterile water or DMSO). Store at -20°C.
-
On the day of the experiment, dilute the this compound stock solution in complete cell culture medium to the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM).
-
Seed HeLa cells in 6-well plates at a density that will allow for logarithmic growth during the experiment (e.g., 1 x 10^5 cells/well). Allow cells to attach overnight.
-
Remove the existing medium and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO or water used for the highest this compound concentration).
-
Incubate the cells for the desired time period (e.g., 16-24 hours) to induce mitotic arrest.
Assessment of Mitotic Index by Flow Cytometry
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
After this compound treatment, collect both the supernatant (containing detached mitotic cells) and the adherent cells by trypsinization.
-
Centrifuge the cell suspension at 1000 rpm for 5 minutes and discard the supernatant.
-
Wash the cell pellet with cold PBS and centrifuge again.
-
Resuspend the cell pellet in 70% cold ethanol while vortexing gently to fix the cells. Incubate on ice for at least 30 minutes or store at -20°C.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. Cells arrested in the G2/M phase will have a 4N DNA content.[3][9][17]
Cell Viability Assay (MTT Assay)
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
96-well plates
-
Microplate reader
Protocol:
-
Seed HeLa cells in a 96-well plate at a density of approximately 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is proportional to the absorbance.[3][9]
Visualization of Pathways and Workflows
Caption: Signaling pathway of this compound-induced mitotic arrest.
Caption: Experimental workflow for this compound treatment and analysis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Oncology [pharmacology2000.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. droracle.ai [droracle.ai]
- 9. Cell cycle-dependent mechanisms underlie this compound-induced death of primary acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HeLa cell preparation [bio-protocol.org]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. hela-transfection.com [hela-transfection.com]
- 15. Cell culture of 7721 or HeLa cells [protocols.io]
- 16. static.igem.org [static.igem.org]
- 17. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for M-Phase Cell Cycle Synchronization Using Vincristine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vincristine, a vinca alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), is a potent anti-mitotic agent widely used in cancer chemotherapy.[1] Its mechanism of action involves the disruption of microtubule dynamics, which are crucial for the formation of the mitotic spindle during cell division.[1][2] By inhibiting microtubule polymerization, this compound effectively arrests cells in the M-phase of the cell cycle, specifically at the metaphase stage.[1] This property makes this compound a valuable tool for synchronizing cell populations in M-phase for various cell cycle studies. These studies are pivotal for understanding fundamental cellular processes, investigating the effects of drugs on cell division, and identifying novel therapeutic targets.
This document provides detailed application notes and protocols for the use of this compound to synchronize cells in M-phase. It includes information on the mechanism of action, experimental protocols, data presentation, and potential considerations for researchers.
Mechanism of Action
This compound exerts its cell cycle-arresting effects by binding to β-tubulin subunits, the building blocks of microtubules.[2] This binding inhibits the polymerization of tubulin into microtubules, leading to the depolymerization of existing microtubules.[3] The disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, which is essential for the proper segregation of chromosomes during mitosis.[1] The spindle assembly checkpoint, a crucial cell cycle surveillance mechanism, detects the improper attachment of chromosomes to the mitotic spindle and halts the cell cycle in metaphase to prevent aneuploidy.[1] This sustained metaphase arrest ultimately leads to the accumulation of a synchronized population of cells in M-phase.
Data Presentation: Efficacy of this compound in M-Phase Synchronization
The optimal concentration and incubation time for this compound-induced M-phase arrest are cell-line dependent. The following table summarizes quantitative data from various studies. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for a specific cell line.
| Cell Line | This compound Concentration | Incubation Time | Percentage of Cells in G2/M Phase | Reference |
| K562 (Human Chronic Myelogenous Leukemia) | 0.6 µM | 8, 18, 24 hours | Significant increase over time | (Souza et al., 2017) |
| SH-SY5Y (Human Neuroblastoma) | 0.1 µM | 18 hours | ~72% | (Tu et al., 2012) |
| WSU-FSCCL (Follicular Small Cleaved Cell Lymphoma) | 50 nM | 24, 48, 72 hours | Sustained G2/M arrest | (Al-Katib et al., 2010) |
| Acute Lymphoblastic Leukemia (ALL) - Primary Cells | 100 nM | 24 hours | Variable, induces apoptosis | (Baskaran et al., 2015) |
| Sarcoma 180 | Not Specified | 8 hours post-removal | Peak metaphase index | (Mujagic et al., 1983) |
Experimental Protocols
This section provides a detailed methodology for synchronizing cells in M-phase using this compound and subsequent analysis by flow cytometry.
Protocol 1: M-Phase Synchronization with this compound
Materials:
-
Cell culture medium appropriate for the cell line
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound sulfate (prepare a stock solution in sterile water or DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
Cell culture flasks or plates
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding:
-
For adherent cells, seed the cells in culture plates or flasks at a density that will allow for exponential growth during the experiment (typically 30-40% confluency).
-
For suspension cells, seed the cells in culture flasks at a density recommended for the specific cell line.
-
Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for attachment (for adherent cells) and recovery.
-
-
This compound Treatment:
-
Prepare the desired concentration of this compound in pre-warmed complete cell culture medium. The optimal concentration should be determined empirically for each cell line (refer to the table above for starting points).
-
For adherent cells, aspirate the old medium and add the this compound-containing medium.
-
For suspension cells, add the appropriate volume of concentrated this compound stock solution directly to the culture flask.
-
Incubate the cells for the predetermined optimal time (e.g., 12-24 hours).
-
-
Harvesting Cells:
-
Adherent Cells:
-
Aspirate the this compound-containing medium.
-
Wash the cells once with sterile PBS.
-
Add Trypsin-EDTA and incubate at 37°C until the cells detach.
-
Neutralize the trypsin with complete medium, and transfer the cell suspension to a centrifuge tube.
-
-
Suspension Cells:
-
Transfer the cell suspension directly from the flask to a centrifuge tube.
-
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in cold PBS.
-
-
Proceed to Downstream Analysis: The synchronized cells are now ready for downstream applications such as flow cytometry, Western blotting for mitotic markers (e.g., Cyclin B1, Phospho-Histone H3), or immunofluorescence microscopy.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Materials:
-
Harvested cells (from Protocol 1)
-
Cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Fixation:
-
Centrifuge the harvested cell suspension at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and gently resuspend the cell pellet in the residual liquid.
-
While vortexing gently, add 1-5 mL of ice-cold 70% ethanol dropwise to the cell pellet. This prevents cell clumping.
-
Incubate the cells for at least 30 minutes at 4°C (or store at -20°C for later analysis).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol.
-
Resuspend the cell pellet in PI staining solution. The volume will depend on the number of cells, but typically 0.5-1 mL is sufficient.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a laser and filter set appropriate for PI (e.g., 488 nm excitation, >600 nm emission).
-
Collect data for at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. Cells in M-phase will have a 4N DNA content.
-
Advantages and Disadvantages of Using this compound for Synchronization
Advantages:
-
High Synchronization Efficiency: this compound can effectively arrest a large population of cells in M-phase.
-
Well-Characterized Mechanism: The mechanism of action of this compound is well-understood, providing a solid basis for interpreting experimental results.
-
Commercially Available and Cost-Effective: this compound is readily available from various suppliers.
Disadvantages:
-
Cytotoxicity: Prolonged exposure or high concentrations of this compound can be toxic to cells and may induce apoptosis.[4] This can complicate the interpretation of results in downstream applications.
-
Cell-Line Specificity: The optimal conditions for synchronization vary significantly between different cell lines, requiring careful optimization.
-
Potential for Off-Target Effects: As with any chemical synchronizing agent, there is a possibility of off-target effects that could influence cellular processes beyond cell cycle arrest.
-
Irreversibility: In some cases, the mitotic arrest induced by this compound can be difficult to reverse, which may not be suitable for studies requiring release from the cell cycle block.[5]
Comparison with Other Mitotic Inhibitors
| Agent | Mechanism of Action | Advantages | Disadvantages |
| This compound | Inhibits microtubule polymerization | High efficiency, well-characterized | Cytotoxicity, cell-line specific, potential irreversibility |
| Nocodazole | Inhibits microtubule polymerization | Reversible, widely used | Can affect microtubule dynamics at interphase |
| Taxol (Paclitaxel) | Stabilizes microtubules | Potent mitotic arrest | Can induce multipolar spindles, cytotoxicity |
Downstream Applications and Potential Pitfalls
Downstream Applications:
-
Studying Mitotic Events: Synchronized M-phase cells are ideal for studying the regulation of mitosis, including spindle formation, chromosome segregation, and cytokinesis.
-
Biochemical Assays: Enriched M-phase populations allow for the biochemical analysis of mitotic-specific proteins and post-translational modifications.
-
Drug Screening: Synchronized cells can be used to screen for drugs that specifically target M-phase progression.
-
Proteomics and Genomics: M-phase synchronized cells can be used for proteomic and genomic analyses to identify proteins and genes specifically expressed or regulated during mitosis.
Potential Pitfalls:
-
Apoptosis Induction: this compound can induce apoptosis, especially after prolonged incubation.[4] It is crucial to monitor cell viability and apoptosis using assays such as Annexin V/PI staining.
-
Incomplete Synchronization: A fraction of the cell population may not arrest in M-phase. The percentage of synchronized cells should always be quantified.
-
Artifacts from Chemical Arrest: The use of a chemical agent to arrest the cell cycle can potentially introduce artifacts. It is advisable to use the lowest effective concentration of this compound for the shortest possible time.
-
Release from Arrest: If the experimental design requires releasing the cells from the M-phase block, the reversibility of this compound-induced arrest in the specific cell line should be confirmed.
Conclusion
This compound is a powerful and effective tool for synchronizing cells in M-phase for a wide range of cell cycle studies. By carefully optimizing the experimental conditions and being mindful of the potential pitfalls, researchers can obtain highly synchronized cell populations to investigate the intricate processes of mitosis. The protocols and information provided in these application notes serve as a comprehensive guide for the successful implementation of this technique in the laboratory.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Cell cycle-dependent mechanisms underlie this compound-induced death of primary acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of this compound on cell survival, cell cycle progression, and mitotic accumulation in asynchronously growing Sarcoma 180 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Anti-Cancer Effects of Vincristine and Doxorubicin Combination
Audience: Researchers, scientists, and drug development professionals.
Introduction
The combination of vincristine and doxorubicin has been a cornerstone of various chemotherapy regimens for decades, most notably in the treatment of lymphomas and leukemias. This compound, a vinca alkaloid, disrupts microtubule dynamics, leading to mitotic arrest. Doxorubicin, an anthracycline, intercalates into DNA and inhibits topoisomerase II, ultimately interfering with DNA replication and transcription.[1][2][3] The distinct mechanisms of action of these two agents provide a strong rationale for their combined use, aiming to achieve synergistic anti-cancer effects, overcome drug resistance, and enhance therapeutic efficacy. These application notes provide an overview of the synergistic interactions, relevant signaling pathways, and detailed protocols for in vitro evaluation.
Mechanisms of Synergism
The synergistic anti-cancer effect of combining this compound and doxorubicin stems from their complementary actions on the cell cycle and induction of apoptosis. This compound arrests cells in the G2/M phase of the cell cycle by inhibiting the formation of the mitotic spindle.[1][4][5] This G2/M arrest can sensitize cancer cells to the DNA-damaging effects of doxorubicin, which is active throughout the cell cycle but particularly effective during the S and G2 phases. The co-administration of these drugs has been shown to significantly increase cell cycle arrest in the G2/M phase, leading to subsequent apoptosis.
Furthermore, studies have indicated that the combination of this compound and doxorubicin can synergistically increase the expression of certain inflammatory cytokines, such as IL-1β, IL-6, and CXCL-1, which may contribute to the anti-tumor immune response.[6]
Quantitative Analysis of Synergism
Table 1: Summary of In Vitro Synergistic Effects of this compound and Doxorubicin
| Cell Line | Cancer Type | Observed Effect | Analytical Method | Reference |
| WSU-FSCCL | Non-Hodgkin's Lymphoma | Increased G2/M arrest and apoptosis | Flow Cytometry | [7] |
| K562 | Chronic Myeloid Leukemia | This compound induces G2/M arrest | Flow Cytometry | [4][5] |
| Bone Marrow-Derived Macrophages | N/A | Synergistic increase in IL-1β, IL-6, and CXCL-1 expression | Real-time RT-PCR | [6] |
Note: This table summarizes reported synergistic effects. Specific CI values should be determined experimentally for each cell line and experimental condition.
Signaling Pathways and Experimental Workflows
The synergistic interaction between this compound and doxorubicin converges on key cellular pathways that control cell cycle progression and apoptosis.
The diagram above illustrates how this compound-induced G2/M arrest sensitizes cancer cells to the DNA damage caused by doxorubicin, leading to enhanced apoptosis.
Experimental Protocols
Protocol 1: Cell Viability and Synergy Analysis using MTT Assay and Chou-Talalay Method
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and doxorubicin individually and to quantify the synergy of their combination using the Combination Index (CI).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound sulfate (powder)
-
Doxorubicin hydrochloride (powder)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Preparation:
-
Prepare 10 mM stock solutions of this compound and doxorubicin in DMSO. Aliquot and store at -20°C.
-
On the day of the experiment, thaw the stock solutions and prepare serial dilutions in complete culture medium to achieve the desired final concentrations.
-
-
Drug Treatment (for Synergy Analysis - Constant Ratio):
-
Determine the IC50 of each drug individually by treating cells with a range of concentrations for 48 or 72 hours.
-
Based on the individual IC50 values, prepare combination dilutions at a constant molar ratio (e.g., the ratio of their IC50s).
-
For example, if the IC50 of this compound is 10 nM and Doxorubicin is 50 nM, the ratio is 1:5. Prepare combination solutions where the concentrations are, for instance, (2 nM VCR + 10 nM DOX), (4 nM VCR + 20 nM DOX), etc.
-
Remove the old medium from the 96-well plates and add 100 µL of the drug dilutions (single agents and combinations) to the respective wells. Include vehicle control (medium with DMSO) and blank (medium only) wells.
-
-
MTT Assay:
-
After the desired incubation period (e.g., 48 or 72 hours), add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 2 hours at room temperature in the dark, with gentle shaking.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Use software like CompuSyn to perform the Chou-Talalay analysis. The software will calculate the IC50 values for the single agents and the CI values for the combination at different effect levels (fractions affected, Fa).
-
Protocol 2: Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound, doxorubicin, and their combination.
Materials:
-
Treated and control cells from Protocol 1 (or a separate experiment in 6-well plates)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
After the treatment period, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Cell Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Objective: To determine the cell cycle distribution of cells treated with this compound, doxorubicin, and their combination.
Materials:
-
Treated and control cells
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Harvest approximately 1 x 10^6 cells per sample.
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (can be stored for several days).
-
-
Cell Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
The combination of this compound and doxorubicin represents a potent and synergistic anti-cancer therapy. The provided protocols offer a framework for researchers to quantitatively assess this synergy and elucidate the underlying cellular mechanisms in various cancer models. A thorough understanding of their combined effects is crucial for optimizing existing therapeutic regimens and developing novel combination strategies.
References
- 1. This compound in Combination Therapy of Cancer: Emerging Trends in Clinics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Development of Vincristine-Loaded Nanoparticles for Targeted Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vincristine (VCR) is a potent vinca alkaloid chemotherapeutic agent used in the treatment of various cancers, including leukemia, lymphoma, and certain solid tumors.[1][2] Its primary mechanism of action involves binding to tubulin, which disrupts the assembly of microtubules. This interference with microtubule dynamics leads to mitotic arrest in the metaphase and subsequent apoptosis (programmed cell death) of rapidly dividing cancer cells.[2][3][4] However, the clinical application of this compound is often limited by its narrow therapeutic index, non-specific biodistribution, and significant side effects, most notably neurotoxicity.[1]
Targeted drug delivery systems utilizing nanoparticles offer a promising strategy to overcome these limitations.[5][6] By encapsulating this compound within nanocarriers, it is possible to improve its pharmacokinetic profile, enhance its accumulation at the tumor site through mechanisms like the Enhanced Permeation and Retention (EPR) effect, and reduce systemic toxicity.[1] Furthermore, nanoparticles can be surface-functionalized with targeting ligands (e.g., folate, antibodies) to facilitate receptor-mediated endocytosis by cancer cells, thereby increasing intracellular drug concentration and therapeutic efficacy.[7][8]
This document provides a comprehensive overview of the methodologies and data associated with the development of this compound-loaded nanoparticles, serving as a guide for researchers in this field.
Data Presentation: Nanoparticle Characteristics & Efficacy
The following tables summarize quantitative data from various studies on this compound-loaded nanoparticles, providing a comparative overview of different formulations.
Table 1: Physicochemical Properties of this compound-Loaded Nanoparticles
| Nanoparticle Formulation | Core Material(s) | Average Particle Size (nm) | Zeta Potential (mV) | Drug Encapsulation Efficiency (%) | Reference |
| Albumin Nanoparticles | Bovine Serum Albumin | 162.7 | Not Reported | Not Reported | [9] |
| PLGA-Folate Nanoparticles | PLGA | 200.3 | Not Reported | 54.3 | [8] |
| Solid Lipid Nanoparticles (SLNs) | Cetyl Palmitate, Dextran Sulfate | Not Reported | Not Reported | Up to 93 | [10] |
| Polycaprolactone (PCL) NPs | Polycaprolactone | ~200 | Negative | 36 - 57 | [11][12] |
| Hydroxyapatite NPs (HANP) | Hydroxyapatite | 285.3 | Not Reported | Not Reported | [13] |
| Chitosan-Silver NPs | Chitosan, Silver | 12 | -11.7 | ~48 | [1] |
Table 2: In Vitro Drug Release and Cytotoxicity
| Nanoparticle Formulation | Cell Line(s) | Drug Release Profile | Key Cytotoxicity Findings | Reference |
| pH-sensitive PLGA-PEG NPs | MCF-7, MCF-7/Adr | 65.6% release at pH 5.0 in 8h vs. 35.8% at pH 7.4 | Significantly enhanced cytotoxicity in both sensitive and resistant cells. | [7] |
| Albumin Nanoparticles | MCF-7, HDFn | Sustained release compared to free VCR | Showed sustained cytotoxicity against MCF-7 cancer cells. | [9] |
| Solid Lipid Nanoparticles (SLNs) | MDA-MB-231 | Sustained drug release | Comparable cytotoxic effect to free VCR solution. | [10] |
| PCL Nanoparticles | Not Specified | Prolonged release compared to VCR solution | Not Specified | [11] |
Experimental Workflow and Methodologies
The development and evaluation of this compound-loaded nanoparticles follow a structured workflow, from initial formulation to preclinical validation.
References
- 1. This compound-based nanoformulations: a preclinical and clinical studies overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 4. mjpms.in [mjpms.in]
- 5. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 6. longdom.org [longdom.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. Cytotoxicity of bovine serum albumin nanoparticles loaded with this compound sulfate for intravenous drug delivery: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improved brain delivery of this compound using dextran sulfate complex solid lipid nanoparticles: optimization and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparation, Characterization, and Release Profile Study of Vincr...: Ingenta Connect [ingentaconnect.com]
- 12. citedrive.com [citedrive.com]
- 13. This compound-loaded hydroxyapatite nanoparticles as a potential delivery system for bone cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing a Vincristine-Resistant Cancer Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vincristine is a vinca alkaloid chemotherapeutic agent widely used in the treatment of various cancers, including leukemia, lymphoma, and certain solid tumors. Its mechanism of action involves the inhibition of microtubule polymerization, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1] However, the development of resistance to this compound is a significant clinical challenge, often leading to treatment failure.[2][3] The establishment of this compound-resistant cancer cell lines in vitro is a crucial tool for studying the molecular mechanisms of drug resistance and for the development of novel therapeutic strategies to overcome it.
These application notes provide a detailed protocol for generating and characterizing a this compound-resistant cancer cell line. The primary method described is the gradual dose escalation technique, which mimics the clinical development of acquired drug resistance.[2][4]
Data Presentation
The development of this compound resistance is characterized by a significant increase in the half-maximal inhibitory concentration (IC50) of the drug. The following table summarizes typical quantitative data obtained from studies establishing this compound-resistant cancer cell lines.
| Cell Line (Parental) | Cell Line (this compound-Resistant) | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance | Reference |
| MCF7 (Breast Cancer) | VCR/MCF7 | 7.371 | 10,574 | ~1434 | [2] |
| HCT-8 (Colon Cancer) | HCT-8/V | 13.56 (µg/ml) | 165.49 (µg/ml) | ~12.2 | [3] |
| KB (Human Cancer) | VJ-300 | Not specified | 400-fold higher | 400 | [5] |
| KB (Human Cancer) | KBv200 | Not specified | 175-fold higher | 175 | [6] |
| SGC7901 (Gastric Cancer) | SGC7901/VCR | Not specified | 23.5-fold (to Doxorubicin) | 23.5 | [7] |
| L5178Y (Murine Lymphoblasts) | VCR-resistant L5178Y | Not specified | 50-fold higher | 50 | [8] |
Experimental Workflow
The overall workflow for establishing and characterizing a this compound-resistant cancer cell line is depicted below. This process begins with the selection of a parental cell line and culminates in the comprehensive analysis of the newly established resistant line.
Experimental workflow for establishing a this compound-resistant cell line.
Experimental Protocols
Protocol for Establishing a this compound-Resistant Cell Line
This protocol is based on the principle of continuous exposure to escalating doses of this compound.
Materials:
-
Parental cancer cell line of choice
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound sulfate (sterile, cell culture grade)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well and 6-well plates, cell culture flasks
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Initial IC50 Determination:
-
Seed the parental cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well.
-
After 24 hours, treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for 48-72 hours.
-
Determine the cell viability using an MTT or CCK-8 assay (see Protocol 2).
-
Calculate the initial IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
-
-
Induction of Resistance:
-
Start by culturing the parental cells in their complete medium containing this compound at a concentration equal to the IC10 or IC20 (the concentration that inhibits growth by 10-20%).
-
Maintain the cells in this medium, changing the medium every 2-3 days.
-
When the cells resume a normal growth rate and reach 80-90% confluency, subculture them.
-
Gradually increase the concentration of this compound in the culture medium (e.g., by 1.5 to 2-fold increments).[4]
-
At each new concentration, the cells may initially show signs of stress and cell death. Allow the surviving cells to recover and repopulate the flask.
-
This process can take several months (3 to 18 months).[1] It is advisable to cryopreserve cells at each successful concentration step.[4]
-
-
Isolation and Maintenance of the Resistant Line:
-
Continue the dose escalation until the cells can proliferate in a this compound concentration that is significantly higher (e.g., 10 to 100-fold) than the initial IC50 of the parental line.
-
The established resistant cell line should be continuously maintained in a medium containing a specific concentration of this compound to preserve the resistant phenotype.
-
Protocol for MTT Cell Viability Assay
This assay is used to determine the IC50 of this compound.
Materials:
-
Cells (parental and resistant)
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for 48-72 hours.
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.[9]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Read the absorbance at 570-590 nm using a microplate reader.
-
Plot the cell viability against the drug concentration to determine the IC50 value.
Protocol for Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of this compound on the cell cycle distribution.
Materials:
-
Parental and resistant cells
-
This compound
-
PBS
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound at the respective IC50 concentrations for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice.[10]
-
Wash the fixed cells with PBS and resuspend the pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol for Western Blotting
This protocol is used to detect the expression of proteins associated with this compound resistance, such as P-glycoprotein (P-gp) and β-tubulin.
Materials:
-
Parental and resistant cell lysates
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-P-gp, anti-β-tubulin, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the parental and resistant cells to extract total protein and determine the protein concentration.
-
Separate 20-40 µg of protein per lane by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Signaling Pathways in this compound Resistance
The development of this compound resistance is a multifactorial process involving the alteration of several signaling pathways. A key mechanism is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (encoded by the MDR1 gene), which actively effluxes this compound from the cancer cells, reducing its intracellular concentration.[6] Several signaling pathways can lead to the upregulation of these transporters and promote cell survival.
Signaling pathways associated with this compound resistance.
Key Signaling Pathways Implicated in this compound Resistance:
-
PI3K/Akt Pathway: Activation of this pathway promotes cell survival and can lead to the upregulation of transcription factors like NF-κB and HIF-1α.[1]
-
MAPK/ERK Pathway: This pathway is also involved in cell proliferation and survival and can contribute to the expression of drug resistance-related genes.[2][11]
-
NF-κB and HIF-1α: These transcription factors can be activated by various stress signals, including chemotherapy. They can then promote the transcription of genes encoding drug efflux pumps like P-glycoprotein and anti-apoptotic proteins like Bcl-2.[1]
-
Alterations in Tubulin: Mutations in the tubulin protein or changes in the expression of different tubulin isotypes can reduce the binding affinity of this compound, thereby diminishing its efficacy.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the mechanism of resistance to this compound in breast cancer cells using transcriptome sequencing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-resistant human cancer KB cell line and increased expression of multidrug-resistance gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [this compound-resistant human KB cell line and mechanism of multidrug resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reversal of multidrug resistance in this compound-resistant human gastric cancer cell line SGC7901/VCR by LY980503 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment of this compound-resistant and vindesine-resistant lines of murine lymphoblasts in vitro and characterisation of their patterns of cross-resistance and drug sensitivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. Dysregulated Signalling Pathways Driving Anticancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining of Microtubules Following Vincristine Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vincristine is a well-established chemotherapeutic agent belonging to the vinca alkaloid class of drugs, widely used in the treatment of various cancers, including leukemia and lymphoma.[1] Its primary mechanism of action involves the disruption of microtubule dynamics, which are critical for numerous cellular processes such as mitosis, cell structure maintenance, and intracellular transport.[1][2] this compound binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization.[3][4] This interference with microtubule assembly leads to the dissolution of the mitotic spindle, causing cell cycle arrest in the metaphase and ultimately inducing apoptosis in rapidly dividing cancer cells.[2][5]
Immunofluorescence (IF) microscopy is a powerful and essential technique for visualizing the effects of anti-tubulin agents like this compound on the microtubule cytoskeleton.[6][7] By using fluorescently labeled antibodies specific to tubulin, researchers can directly observe and quantify changes in microtubule structure, density, and organization within treated cells. These application notes provide a detailed protocol for performing immunofluorescence staining of microtubules in cells treated with this compound, along with methods for data analysis and troubleshooting.
Mechanism of Action: this compound's Effect on Microtubules
This compound exerts its cytotoxic effects by binding to the plus ends of microtubules.[1] This binding inhibits the addition of tubulin dimers, thereby suppressing the dynamic instability required for proper microtubule function.[8] At low concentrations, this compound can suppress microtubule dynamics, leading to mitotic arrest without significant net microtubule depolymerization.[9] At higher concentrations, it leads to the disassembly and depolymerization of microtubules.[2][3] This disruption of the microtubule network is particularly detrimental during cell division, as the formation of a functional mitotic spindle is essential for chromosome segregation.[1]
Caption: this compound binds to tubulin, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis.
Experimental Protocols
This section details the procedure for cell culture, this compound treatment, and subsequent immunofluorescence staining of microtubules.
Materials and Reagents
Reagents for Cell Culture and Treatment:
-
Cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound sulfate (dissolved in sterile water or DMSO to create a stock solution)
-
Phosphate-Buffered Saline (PBS), sterile, pH 7.4
-
Trypsin-EDTA
Reagents for Immunofluorescence Staining:
-
Fixative: 4% Paraformaldehyde (PFA) in PBS, freshly prepared, or ice-cold Methanol (-20°C).[10][11]
-
Permeabilization Buffer: 0.1-0.3% Triton™ X-100 in PBS.[12][13]
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5% Normal Goat Serum in PBS.[13][14]
-
Primary Antibody: Mouse anti-α-tubulin or Rabbit anti-β-tubulin antibody. (Consult manufacturer's datasheet for optimal dilution).
-
Secondary Antibody: Fluorophore-conjugated goat anti-mouse IgG or goat anti-rabbit IgG (e.g., Alexa Fluor™ 488 or 594). The secondary antibody must be raised against the host species of the primary antibody.[15]
-
Nuclear Counterstain (Optional): DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342.
-
Antifade Mounting Medium. [16]
Equipment:
-
Cell culture incubator (37°C, 5% CO₂)
-
12-well plates with sterile glass coverslips or chamber slides
-
Fluorescence microscope with appropriate filters
-
Pipettes and sterile tips
-
Humidified chamber
Experimental Workflow Diagram
Caption: Step-by-step workflow for immunofluorescent staining of microtubules after this compound treatment.
Step-by-Step Protocol
-
Cell Seeding:
-
Place sterile 12 mm glass coverslips into the wells of a 12-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency on the day of the experiment.
-
Incubate for 24 hours in a humidified incubator at 37°C with 5% CO₂.[17]
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. A typical concentration range to observe effects on microtubules is 1-100 nM.
-
Aspirate the medium from the wells and replace it with the this compound-containing medium. Include a vehicle control (e.g., DMSO or water).
-
Incubate for the desired time period (e.g., 4, 12, or 24 hours).
-
-
Fixation:
-
Permeabilization (Required for PFA fixation):
-
If using PFA fixation, add Permeabilization Buffer (0.1% Triton X-100 in PBS) and incubate for 10-15 minutes at room temperature.[14]
-
Wash three times with PBS.
-
-
Blocking:
-
Add Blocking Buffer to each coverslip and incubate for 60 minutes at room temperature in a humidified chamber to reduce non-specific antibody binding.[13]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-tubulin antibody in Antibody Dilution Buffer (e.g., 1% BSA in PBS) according to the manufacturer's recommendation.
-
Aspirate the blocking buffer and add the diluted primary antibody solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[13]
-
-
Secondary Antibody Incubation:
-
Wash the coverslips three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Antibody Dilution Buffer. Protect the antibody from light.
-
Add the diluted secondary antibody and incubate for 1 hour at room temperature in the dark.[17]
-
-
Counterstaining and Mounting:
-
Wash the coverslips three times with PBS for 5 minutes each in the dark.
-
If desired, perform a final 5-minute incubation in a PBS solution containing DAPI or Hoechst for nuclear staining.
-
Perform one final wash with PBS.
-
Carefully remove the coverslip from the well, drain excess PBS by touching the edge to a kimwipe, and mount it cell-side down onto a drop of antifade mounting medium on a microscope slide.[17]
-
Seal the edges with nail polish and allow it to dry. Store slides at 4°C in the dark.
-
Data Acquisition and Quantitative Analysis
Images should be acquired using a fluorescence or confocal microscope. For quantitative comparisons, ensure that all imaging parameters (e.g., exposure time, laser power, gain) are kept constant across all samples (control and treated).
Quantitative analysis can provide objective data on the effects of this compound.[19] Parameters to measure include:
-
Microtubule Network Integrity: Scoring based on the visual state of the microtubule network (e.g., intact, partially depolymerized, fully depolymerized).
-
Fluorescence Intensity: Measurement of the total tubulin fluorescence intensity per cell.
-
Microtubule Dynamicity: Advanced live-cell imaging techniques can be used to measure parameters such as microtubule growth and shortening rates and dynamicity.
Table 1: Example of Quantitative Data on Microtubule Dynamics After this compound Treatment
This table presents example data adapted from a study on the effects of 2 nmol/L this compound on microtubule dynamic instability in control cells versus cells with βIII-tubulin knockdown.[20]
| Parameter | Condition | Control siRNA Cells | βIII-tubulin Knockdown Cells | % Change (Knockdown) |
| Growth Rate (μm/min) | No Drug | 10.4 ± 0.5 | 10.6 ± 0.2 | +1.9% |
| 2 nM this compound | ~10.4 (no significant change) | 8.5 ± 0.3 | -19.6% | |
| Shortening Rate (μm/min) | No Drug | 15.2 ± 0.4 | 16.4 ± 0.5 | +7.9% |
| 2 nM this compound | ~15.2 (no significant change) | 13.0 ± 0.6 | -20.7% | |
| Growth Length (μm) | No Drug | 2.1 ± 0.1 | 2.2 ± 0.1 | +4.8% |
| 2 nM this compound | ~2.1 (no significant change) | 1.7 ± 0.1 | -19.1% | |
| Shortening Length (μm) | No Drug | 2.8 ± 0.2 | 2.9 ± 0.2 | +3.6% |
| 2 nM this compound | ~2.8 (no significant change) | 2.2 ± 0.1 | -21.4% | |
| Dynamicity (μm/min) | No Drug | 9.6 ± 0.4 | 10.1 ± 0.3 | +5.2% |
| 2 nM this compound | ~9.6 (no significant change) | 6.9 ± 0.3 | -31.2% |
Data are presented as mean ± SEM. The data illustrates how this compound significantly suppresses multiple parameters of microtubule dynamics, an effect that is more pronounced in sensitized (βIII-tubulin knockdown) cells.[20]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Signal | - Insufficient primary antibody concentration.- Primary and secondary antibodies are incompatible.- Fixation has masked the epitope.- Cells were not properly permeabilized.[21] | - Increase primary antibody concentration or incubation time.- Ensure the secondary antibody is raised against the host species of the primary.- Try a different fixation method (e.g., cold methanol instead of PFA).- Increase permeabilization time or Triton X-100 concentration. |
| High Background | - Primary or secondary antibody concentration is too high.- Insufficient blocking.- Inadequate washing.- Autofluorescence of the sample.[16] | - Optimize antibody dilutions by performing a titration.- Increase blocking time or change blocking agent (e.g., from BSA to normal serum).- Increase the number and duration of wash steps.- Use an unstained control to check for autofluorescence. |
| Non-specific Staining | - Secondary antibody is binding non-specifically.- Primary antibody is cross-reacting with other proteins.- Aggregated antibodies. | - Run a secondary antibody-only control.[22]- Use a more specific primary antibody or one validated for IF.- Centrifuge antibody solutions before use to pellet aggregates. |
| Damaged Cell Morphology | - Harsh fixation or permeabilization.- Cells were allowed to dry out during the procedure. | - Reduce the concentration of fixative/permeabilization agent or shorten incubation time.- Ensure the sample is always covered in liquid.[23] |
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. Page loading... [wap.guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Immunofluorescence study of the action of navelbine, this compound and vinblastine on mitotic and axonal microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of the effect of microtubule-targeting drugs on the microtubule cytoskeleton of breast cancer cells with different invasive properties [comptes-rendus.academie-sciences.fr]
- 8. Effects of eribulin, this compound, paclitaxel and ixabepilone on fast axonal transport and kinesin-1 driven microtubule gliding: Implications for chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.biologists.com [journals.biologists.com]
- 10. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biotium.com [biotium.com]
- 12. An innovative strategy to obtain extraordinary specificity in immunofluorescent labeling and optical super resolution imaging of microtubules - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06949A [pubs.rsc.org]
- 13. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 14. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 15. vectorlabs.com [vectorlabs.com]
- 16. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 17. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scbt.com [scbt.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 22. stjohnslabs.com [stjohnslabs.com]
- 23. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Application Notes and Protocols: In Vivo Imaging of Vincristine Effects on Tumor Progression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vincristine, a vinca alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), is a widely used chemotherapeutic agent for various cancers, including leukemia, lymphoma, and certain solid tumors.[1][2][3] Its primary mechanism of action involves the disruption of microtubule dynamics, which are crucial for cell division.[2][3] this compound binds to β-tubulin, inhibiting the polymerization of tubulin dimers into microtubules.[2][4] This disruption leads to mitotic arrest at the metaphase, ultimately triggering apoptosis in rapidly dividing cancer cells.[1][3]
Evaluating the efficacy of this compound and developing novel formulations to enhance its therapeutic index and overcome resistance necessitates robust preclinical models that allow for real-time, longitudinal monitoring of tumor response.[5][6] In vivo imaging technologies provide a powerful toolkit for non-invasively visualizing and quantifying the effects of this compound on tumor progression, vascularity, and metabolism in living subjects.[7][8][9] This document provides detailed application notes and protocols for utilizing various in vivo imaging modalities to assess the anti-tumor effects of this compound.
Mechanism of Action: this compound's Impact on Microtubule Dynamics
This compound exerts its cytotoxic effects by interfering with the fundamental cellular process of mitosis.[10] At high concentrations, it can lead to the disassembly of microtubules.[4] However, at lower, clinically relevant concentrations, its primary effect is the suppression of microtubule dynamics.[11] This includes suppressing the rates of microtubule growth and shortening, and decreasing the frequency of "catastrophes" (the transition from a growth or pause state to shortening).[11] The result is a kinetic capping of microtubule ends, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[3][11]
Caption: this compound's mechanism of action targeting microtubule polymerization.
In Vivo Imaging Modalities for Monitoring this compound Efficacy
A multi-modal imaging approach can provide a comprehensive understanding of this compound's effects on tumor biology.
Bioluminescence Imaging (BLI)
BLI is a highly sensitive optical imaging technique used to monitor tumor growth and burden longitudinally.[7][12] It requires the tumor cells to be genetically engineered to express a luciferase enzyme.[13] When the substrate (e.g., luciferin) is administered to the animal, the luciferase-expressing cells emit light, which can be detected and quantified.[7]
-
Application: Tracking changes in viable tumor cell population in response to this compound treatment.[7][12]
-
Advantages: High sensitivity, excellent signal-to-noise ratio, and relatively low cost.[13]
-
Limitations: The signal can be influenced by factors like tumor size, shape, and vasculature, and may not always directly correlate with other therapeutic responses like apoptosis.[13]
Fluorescence Imaging
Fluorescence imaging can be used to visualize and track fluorescently labeled molecules or cells in vivo.
-
Application:
-
Advantages: High resolution, and the ability to multiplex different fluorescent probes.
-
Limitations: Limited tissue penetration depth, making it more suitable for superficial tumors.
High-Frequency Ultrasound Imaging
High-frequency ultrasound is a non-invasive imaging modality that provides high-resolution anatomical and functional information about tumors in real-time.[15]
-
Application:
-
Advantages: Non-invasive, real-time imaging, provides both anatomical and functional data, and does not use ionizing radiation.[8][15]
-
Limitations: Operator-dependent, and the penetration depth is limited at higher frequencies.
Positron Emission Tomography (PET)
PET is a nuclear imaging technique that provides quantitative functional information about metabolic processes in the body.[9]
-
Application:
-
Assessing changes in tumor metabolism in response to this compound. The most common PET tracer, 18F-fluorodeoxyglucose ([18F]FDG), measures glucose uptake, which is often elevated in cancer cells.[18][19] A decrease in [18F]FDG uptake can indicate a positive therapeutic response.[19]
-
Other tracers can be used to investigate other metabolic pathways, such as amino acid metabolism or lipid synthesis.[19]
-
-
Advantages: High sensitivity, quantitative, and translatable to the clinical setting.[9][19]
-
Limitations: Lower spatial resolution compared to MRI or ultrasound, and requires the use of radioactive tracers.[9]
Caption: A generalized experimental workflow for in vivo imaging studies.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on the effects of this compound.
Table 1: Effect of this compound on Axonal Transport
| Drug and Concentration | Anterograde Transport Rate (µm/s) | % Inhibition (Anterograde) | Retrograde Transport Rate (µm/s) | % Inhibition (Retrograde) | Reference |
| This compound (1 µM) | 1.21 ± 0.03 | 27% | 1.01 ± 0.02 | 19% | [4] |
Table 2: In Vivo Efficacy of this compound in a Leukemia Xenograft Model
| Treatment Group | Tumor Growth Delay | Notes | Reference |
| This compound (0.1 mg/kg) + SAHA (50 mg/kg) | Synergistic anti-tumor effect | MOLT-4 tumor xenograft in SCID mice | [20] |
Table 3: Comparison of BLI and MRI for Quantifying Tumor Cell Kill
| Imaging Modality | Mean Log Cell Kill | Animal Model | Treatment | Reference |
| MRI | 1.78 ± 0.36 | Orthotopic rat brain tumors (9LLuc) | BCNU | [7] |
| BLI | 1.84 ± 0.73 | Orthotopic rat brain tumors (9LLuc) | BCNU | [7] |
Table 4: Efficacy of Liposomal this compound in Drug-Resistant Tumors
| Tumor Model | Treatment | Outcome | Reference |
| M14/R (VCR-resistant melanoma) | Liposomal this compound | Sensitized resistant tumors to the drug, comparable effect to sensitive tumors. | [21] |
| MCF7/R (VCR-resistant breast) | Liposomal this compound | Reduced tumor mass and delayed regrowth in resistant tumors. | [21] |
| LoVo/R (VCR-resistant colon) | Liposomal this compound | Reduced tumor mass and delayed regrowth in resistant tumors. | [21] |
Experimental Protocols
Protocol 1: Bioluminescence Imaging of this compound Effects on Subcutaneous Tumor Growth
Objective: To longitudinally monitor the effect of this compound on the growth of luciferase-expressing tumors.
Materials:
-
Luciferase-expressing cancer cells (e.g., 4T1-luc2, MDA-MB-231-luc)
-
Immunocompromised mice (e.g., NU/NU nude mice)
-
This compound sulfate
-
Sterile PBS or saline for injection
-
D-luciferin potassium salt
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Calipers
Procedure:
-
Cell Culture: Culture luciferase-expressing cells under standard conditions.
-
Tumor Implantation:
-
Harvest cells and resuspend in sterile PBS at a concentration of 1 x 107 cells/mL.
-
Inject 100 µL of the cell suspension (1 x 106 cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by caliper measurements (Volume = 0.5 x Length x Width2).
-
When tumors reach a palpable size (e.g., 100-150 mm3), randomize mice into treatment and control groups.
-
-
Baseline Imaging (Day 0):
-
Prepare D-luciferin stock solution (e.g., 15 mg/mL in sterile PBS).
-
Administer D-luciferin via intraperitoneal (IP) injection (e.g., 150 mg/kg).
-
Wait 10-15 minutes for substrate distribution.
-
Anesthetize mice and place them in the imaging chamber.
-
Acquire bioluminescent images. Quantify the signal in photons/second within a defined region of interest (ROI).
-
-
Treatment Administration:
-
Administer this compound (e.g., 0.5 mg/kg, IP) or vehicle control according to the desired dosing schedule.
-
-
Longitudinal Imaging:
-
Repeat the imaging procedure (Step 4) at specified time points (e.g., days 3, 7, 10, 14) to monitor tumor response.
-
Continue caliper measurements throughout the study.
-
-
Data Analysis:
-
Normalize the bioluminescence signal for each mouse to its baseline value.
-
Compare the change in signal over time between the treatment and control groups.
-
Correlate BLI data with tumor volume measurements.
-
Protocol 2: High-Frequency Ultrasound Imaging of Tumor Vascularity
Objective: To assess early changes in tumor vascularity in response to this compound treatment.
Materials:
-
Tumor-bearing mice
-
This compound sulfate
-
High-frequency ultrasound system with a suitable transducer (e.g., Vevo 2100)
-
Anesthesia system
-
Ultrasound gel
-
Physiological monitoring platform (for heart rate, respiration, and temperature)
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse and place it on the monitoring platform.
-
Remove hair from the area overlying the tumor using a depilatory cream.
-
Apply pre-warmed ultrasound gel to the skin over the tumor.
-
-
Baseline Imaging (Day 0):
-
Position the ultrasound transducer over the tumor.
-
B-Mode Imaging: Acquire 2D images to visualize the tumor anatomy and measure its dimensions.
-
Power Doppler Imaging: Acquire Power Doppler images to visualize blood flow within the tumor. This mode is sensitive to slow flow in small vessels.[15]
-
3D Imaging: If available, perform a 3D scan to quantify total tumor volume and percent vascularity (the fraction of the tumor volume that shows a Doppler signal).[15]
-
-
Treatment Administration:
-
Administer this compound or vehicle control as described in Protocol 1.
-
-
Follow-up Imaging:
-
Repeat the ultrasound imaging procedure (Step 2) at early time points post-treatment (e.g., 24, 48, 72 hours) and later time points.
-
-
Data Analysis:
-
Analyze the images using the system's software to calculate tumor volume and percent vascularity.
-
Compare the changes in these parameters between the treatment and control groups over time.
-
Caption: Relationship between this compound's effects and imaging readouts.
Conclusion
In vivo imaging is an indispensable tool in the preclinical evaluation of this compound and its novel formulations. A multi-modal approach, combining techniques like bioluminescence imaging for tracking overall tumor burden, high-frequency ultrasound for assessing early vascular changes, and PET for monitoring metabolic responses, can provide a comprehensive understanding of the drug's anti-tumor activity. The protocols and data presented here serve as a guide for researchers to design and execute robust in vivo studies to accelerate the development of more effective cancer therapies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Effects of eribulin, this compound, paclitaxel and ixabepilone on fast axonal transport and kinesin-1 driven microtubule gliding: Implications for chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-based nanoformulations: a preclinical and clinical studies overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 7. Rapid and Quantitative Assessment of Cancer Treatment Response Using In Vivo Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Frontiers | PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective [frontiersin.org]
- 10. This compound in Combination Therapy of Cancer: Emerging Trends in Clinics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. molbiolcell.org [molbiolcell.org]
- 12. oncology.labcorp.com [oncology.labcorp.com]
- 13. Bioluminescence imaging of therapy response does not correlate with FDG-PET response in a mouse model of Burkitt lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Volume imaging to interrogate cancer cell-tumor microenvironment interactions in space and time [frontiersin.org]
- 15. vet.upenn.edu [vet.upenn.edu]
- 16. An Innovative Ultrasound Technique for Evaluation of Tumor Vascularity in Breast Cancers: Superb Micro-Vascular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Positron Emission Tomography Imaging of Tumor Cell Metabolism and Application to Therapy Response Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PET Metabolic Biomarkers for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The synergic effect of this compound and vorinostat in leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vivo administration of liposomal this compound sensitizes drug-resistant human solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Vincristine Resistance in Neuroblastoma
Welcome to the technical support center for researchers investigating vincristine resistance in neuroblastoma cell lines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Section 1: Frequently Asked Questions (FAQs) - Understanding this compound Resistance
This section addresses fundamental questions about the mechanisms driving this compound resistance.
Q1: What are the primary mechanisms of this compound resistance in neuroblastoma cell lines?
A1: this compound resistance in neuroblastoma is a multifactorial problem. The most commonly cited mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1), actively pumps this compound out of the cancer cells, reducing its intracellular concentration and efficacy.[1][2] The MYCN oncogene, often amplified in neuroblastoma, can regulate the transcription of some ABC transporters.[2]
-
Alterations in the Drug Target: this compound functions by binding to β-tubulin and disrupting microtubule dynamics, leading to mitotic arrest and apoptosis.[3][4] Altered expression of tubulin isotypes can reduce the binding affinity of this compound, thereby conferring resistance.[3]
-
Dysregulation of Apoptosis: Cancer cells can evade cell death by upregulating anti-apoptotic proteins. In this compound-resistant neuroblastoma, increased expression of Inhibitor of Apoptosis Proteins (IAPs) like cIAP-1 and X-linked IAP (XIAP) is a known resistance mechanism.[5][6]
-
Activation of Pro-Survival Signaling Pathways: Autophagy, a cellular recycling process, can play a dual role. In some contexts, it acts as a pro-survival mechanism that helps cancer cells withstand the stress induced by chemotherapy, contributing to resistance.[1][7]
Q2: My this compound-resistant (VCR) cell line shows high expression of ABCB1/P-gp. What is the significance of this?
A2: High expression of ABCB1/P-gp is a classic mechanism of multidrug resistance (MDR).[8][9] This transmembrane protein functions as an energy-dependent efflux pump that expels a wide range of chemotherapeutic agents, including this compound, from the cell.[1][10] Its overexpression is a pivotal factor in resistance, particularly in relapsed neuroblastoma, and represents a key therapeutic target.[10]
Q3: Can resistance occur even if drug efflux is not the primary issue?
A3: Yes. While ABC transporters are a major cause of resistance, other mechanisms can be at play. If you observe resistance in cells with low P-gp expression, consider investigating alterations in the drug's target. This compound binds to β-tubulin to exert its cytotoxic effects.[3][4] Changes in tubulin isotype expression can prevent this compound from effectively disrupting microtubule formation, leading to resistance.[3] In such cases, agents that target tubulin through a different binding site may be effective.[11][12]
Q4: How does apoptosis dysregulation contribute to this compound resistance?
A4: this compound's ultimate goal is to induce apoptosis (programmed cell death) in cancer cells, often following mitotic arrest.[4][13] Resistant cells develop mechanisms to evade this process. A key strategy is the overexpression of Inhibitor of Apoptosis Proteins (IAPs) such as cIAP-1 and XIAP.[5] These proteins block the activity of caspases, which are the critical executioner enzymes of apoptosis.[6][13] By inhibiting caspases, IAPs effectively shut down the cell death signal initiated by this compound, allowing the cancer cell to survive.
Section 2: Troubleshooting Guides & Experimental Protocols
This section provides practical guidance and step-by-step protocols to experimentally overcome this compound resistance.
Guide 1: Targeting ABC Transporter-Mediated Efflux
Issue: My neuroblastoma cell line has developed this compound resistance and shows significant overexpression of the P-glycoprotein (P-gp/ABCB1) efflux pump.
Troubleshooting Strategy: The most direct approach is to inhibit the function of the P-gp pump. Co-administration of a P-gp inhibitor with this compound can restore intracellular drug concentration and re-sensitize the cells to its cytotoxic effects. Several compounds, including tariquidar, verapamil, and even certain tyrosine kinase inhibitors like afatinib (acting via an off-target effect), have been shown to inhibit P-gp and break resistance.[10][14]
Experimental Protocol: P-gp Inhibition Assay
This protocol details how to assess the ability of an inhibitor to reverse this compound resistance.
-
Cell Seeding: Seed both the parental (this compound-sensitive) and the this compound-resistant (VCR) neuroblastoma cell lines in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
Preparation of Compounds:
-
Prepare a 2X stock solution of the P-gp inhibitor (e.g., tariquidar) at a fixed, non-toxic concentration.
-
Prepare a series of 2X stock solutions of this compound with concentrations spanning a wide range (e.g., 0.1 nM to 10 µM).
-
-
Treatment:
-
Control Group: Add media with vehicle (e.g., DMSO) only.
-
This compound Only Group: Add the various 2X this compound dilutions.
-
Inhibitor Only Group: Add the 2X P-gp inhibitor stock solution.
-
Combination Group: Add the 2X P-gp inhibitor and the 2X this compound dilutions simultaneously to the appropriate wells.
-
-
Incubation: Incubate the plates for 48-72 hours under standard cell culture conditions.
-
Cell Viability Assessment: Measure cell viability using a standard method such as the MTT or Crystal Violet assay. For Crystal Violet, fix the cells, stain with 0.5% crystal violet solution, wash, and solubilize the dye.[3] Read the absorbance at 595 nm.
-
Data Analysis: Normalize the absorbance readings to the vehicle-treated control cells. Plot the cell viability against the logarithm of this compound concentration and calculate the IC50 (the concentration of drug that inhibits 50% of cell growth) for each condition using non-linear regression. A significant decrease in the this compound IC50 in the presence of the P-gp inhibitor indicates successful reversal of resistance.
Data Presentation: Effect of P-gp Inhibitors on this compound IC50
| Cell Line | Treatment | Illustrative IC50 (nM) | Fold Change in Sensitivity |
| Parental (Sensitive) | This compound | 10 | - |
| VCR (Resistant) | This compound | 500 | - |
| VCR (Resistant) | This compound + Tariquidar | 25 | 20x |
| VCR (Resistant) | This compound + Afatinib | 40 | 12.5x |
Table 1: Representative data showing the reversal of this compound resistance in P-gp overexpressing cells upon co-treatment with P-gp inhibitors. The fold change indicates how many times more sensitive the cells became.
Visualization: P-gp Inhibitor Experimental Workflow
Caption: Workflow for testing P-gp inhibitors to reverse this compound resistance.
Guide 2: Bypassing Tubulin-Based Resistance
Issue: My VCR cells do not overexpress P-gp, or resistance persists despite P-gp inhibition. The resistance mechanism may involve altered tubulin.
Troubleshooting Strategy: Use a compound that targets tubulin but is unaffected by the specific resistance mechanism. Colchicine Binding Site Inhibitors (CBSIs) are a class of drugs that, unlike this compound, bind to the colchicine binding site on tubulin monomers.[11][12] This alternative binding site allows them to bypass resistance mechanisms related to the vinca alkaloid binding site or certain tubulin isotype changes.[12]
Experimental Protocol: Cell Viability Assay with CBSIs
-
Cell Seeding: Seed parental and VCR neuroblastoma cell lines in 96-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the CBSI compounds (e.g., compounds 4h and 4k as described in literature) and this compound as a control.[11]
-
Treatment: Treat cells with increasing concentrations of the CBSIs or this compound for 72 hours.
-
Viability Assessment: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the percentage of viable cells relative to a vehicle-treated control.
-
Data Analysis: Plot cell viability versus drug concentration and calculate the GI50 (concentration causing 50% inhibition of cell growth). Compare the GI50 values between the parental and VCR cell lines. Effective CBSIs should have similar GI50 values in both cell lines, unlike this compound, whose GI50 will be much higher in the VCR line.
Data Presentation: Activity of CBSIs in this compound-Resistant Cells
| Cell Line | This compound (GI50, nM) | CBSI Compound 4h (GI50, nM) | CBSI Compound 4k (GI50, nM) |
| SK-N-AS (Parental) | 4.6 | 28.5 | 179.3 |
| VCR-SK-N-AS (Resistant) | >1000 | 35.8 | 212.1 |
| Kelly (Parental) | 1.8 | 15.6 | 134.5 |
| VCR-Kelly (Resistant) | 26.1 | 18.9 | 198.7 |
Table 2: Summary of GI50 values demonstrating that CBSIs (4h and 4k) remain effective against this compound-resistant (VCR) neuroblastoma cell lines, while resistance to this compound is high. Data adapted from published research.[11]
Visualization: this compound vs. CBSI Mechanism of Action
Caption: CBSIs bypass resistance by binding to an alternative tubulin site.
Guide 3: Re-sensitizing Cells by Targeting Apoptosis Pathways
Issue: My VCR cells show elevated levels of Inhibitor of Apoptosis Proteins (IAPs) and are refractory to this compound-induced cell death.
Troubleshooting Strategy: Target the IAP proteins to restore the apoptotic signaling cascade. Smac mimetics (e.g., LCL161) are compounds that antagonize IAPs, leading to their degradation and relieving the inhibition of caspases.[6] Co-treatment with a Smac mimetic can significantly enhance this compound-induced apoptosis in resistant cells.[5][6]
Experimental Protocol: Apoptosis Assay with Smac Mimetics
-
Protein Expression Analysis (Optional but Recommended): Perform Western blot analysis on parental and VCR cell lysates to confirm the overexpression of IAPs (cIAP-1, XIAP).
-
Cell Seeding and Treatment: Seed VCR cells in 6-well plates. After adherence, treat with:
-
Vehicle control
-
This compound alone (at its IC50 for the resistant line)
-
Smac mimetic LCL161 alone
-
This compound and LCL161 in combination
-
-
Incubation: Incubate for 24-48 hours.
-
Apoptosis Detection: Harvest the cells (including floating cells in the supernatant). Stain with an Annexin V-FITC and Propidium Iodide (PI) kit according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
-
Data Analysis: Sum the percentages of early and late apoptotic cells. A synergistic increase in apoptosis in the combination treatment group compared to single-agent groups indicates successful re-sensitization.
Data Presentation: Effect of Smac Mimetic LCL161 on Apoptosis
| Cell Line | Treatment | % Total Apoptotic Cells (Annexin V+) |
| CHLA-20 (VCR) | Control | 5% |
| CHLA-20 (VCR) | This compound (20 ng/mL) | 15% |
| CHLA-20 (VCR) | LCL161 (1 µM) | 10% |
| CHLA-20 (VCR) | This compound + LCL161 | 45% |
Table 3: Representative data illustrating that the Smac mimetic LCL161 can overcome this compound resistance by significantly increasing the percentage of apoptotic cells when used in combination.[5][6]
Visualization: Smac Mimetic Mechanism of Action
Caption: Smac mimetics inhibit IAPs, restoring caspase-mediated apoptosis.
References
- 1. Therapy resistance in neuroblastoma: Mechanisms and reversal strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gene Expression Signature of Acquired Chemoresistance in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Sensitization of neuroblastoma for this compound-induced apoptosis by Smac mimetic LCL161 is attended by G2 cell cycle arrest but is independent of NFκB, RIP1 and TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Therapy resistance in neuroblastoma: Mechanisms and reversal strategies [frontiersin.org]
- 8. Overcoming this compound resistance in cancer: Computational design and discovery of piperine-inspired P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of ABC transporters in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ERBB and P‐glycoprotein inhibitors break resistance in relapsed neuroblastoma models through P‐glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. kinderkrebsstiftung-frankfurt.de [kinderkrebsstiftung-frankfurt.de]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. researchgate.net [researchgate.net]
vincristine solubility issues in aqueous buffers and how to resolve them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of vincristine, focusing on common issues in aqueous buffers and their resolutions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound sulfate in common laboratory solvents?
A1: this compound sulfate, a common form of the compound, is a white to off-white powder.[1][2] It is freely soluble in water and methanol.[1][2] Its solubility is approximately 2 mg/mL in Phosphate-Buffered Saline (PBS) at pH 7.2.[3] In organic solvents, it is soluble in DMSO at approximately 5 mg/mL and in dimethylformamide (DMF) at about 3 mg/mL.[3] However, it is only slightly soluble in ethanol.[1][2]
Q2: What is the optimal pH range for maintaining this compound in an aqueous solution?
A2: The optimal pH range for this compound sulfate solutions is between 4.0 and 5.0.[1] It is recommended not to dilute this compound in solutions that alter the pH outside the range of 3.5 to 5.5 to maintain its stability.[1][4]
Q3: How should I prepare a stock solution of this compound sulfate?
A3: For a stock solution, dissolve the crystalline solid this compound sulfate in an organic solvent like DMSO, which should be purged with an inert gas.[3] Subsequently, you can make further dilutions into aqueous buffers or isotonic saline for biological experiments.[3] Ensure that the final concentration of the organic solvent is minimal to avoid physiological effects.[3]
Q4: For how long can I store aqueous solutions of this compound?
A4: It is not recommended to store aqueous solutions of this compound for more than one day.[3] However, studies have shown that this compound sulfate diluted in 0.9% Sodium Chloride Injection at concentrations between 0.0015 mg/mL and 0.08 mg/mL is stable for up to 24 hours when protected from light, or for 8 hours under normal light at 25°C.[1][2] Other research indicates that at higher concentrations in 0.9% NaCl, it can be stable for much longer periods.[5]
Q5: Are there strategies to improve the aqueous solubility of this compound?
A5: Yes, various formulation strategies are being explored to improve this compound's efficacy and reduce side effects, which can also address solubility challenges. These include nanoformulations like liposomes, lipid nanoparticles, and polymeric nanocarriers.[6][7] For laboratory purposes, techniques like pH adjustment and the use of co-solvents are common methods to improve the solubility of poorly water-soluble drugs.[8][9]
Troubleshooting Guide
Issue 1: My this compound sulfate has precipitated after dilution in an aqueous buffer.
| Potential Cause | Troubleshooting Step |
| Incorrect pH | This compound solubility is pH-dependent. Verify that the pH of your final solution is within the stable range of 3.5 to 5.5.[1] Adjust the pH of the buffer if necessary before adding this compound. |
| Buffer Composition | Certain buffer components can interact with this compound, leading to precipitation. This can be an issue with phosphate buffers under certain conditions. Consider using a different buffer system or diluting further with 0.9% saline.[1] |
| High Concentration | You may be exceeding the solubility limit of this compound in your chosen aqueous buffer (~2 mg/mL in PBS, pH 7.2).[3] Try preparing a more dilute solution. |
| Temperature Effects | Solubility can be temperature-dependent. Ensure your components are at a consistent temperature during preparation. While specific data is limited, drastic temperature changes could promote precipitation. |
| Residual Organic Solvent | When diluting a stock solution from an organic solvent (e.g., DMSO) into an aqueous buffer, improper mixing can cause the drug to crash out. Ensure rapid and thorough mixing during dilution. |
Issue 2: I am observing a loss of this compound activity in my cell-based assay.
| Potential Cause | Troubleshooting Step |
| Solution Instability | Aqueous solutions of this compound are not recommended for long-term storage (more than one day).[3] Prepare fresh dilutions from a stable stock solution immediately before each experiment. |
| Adsorption to Labware | This compound may adsorb to the surface of certain plastics. While specific studies on this are limited, consider using low-adhesion microplates or glass containers where appropriate. |
| Light Sensitivity | This compound sulfate is sensitive to light.[10] Protect your solutions from light during preparation, storage, and incubation to prevent degradation. |
| pH Shift in Media | The pH of cell culture media can change over time due to cellular metabolism. This shift could potentially affect this compound stability and activity. Ensure your experimental timeline is within the stability window of the drug at the media's pH. |
Data Presentation: this compound Solubility
The following tables summarize the solubility of this compound sulfate in various solvents.
Table 1: Solubility in Common Solvents
| Solvent | Approximate Solubility | Reference |
|---|---|---|
| Water | Freely Soluble / Very Soluble[1][2][11] | 100 mg/mL[12]; 60 mg/mL[13] |
| Methanol | Soluble[1][2] | - |
| DMSO | ~5 mg/mL[3] | 100 mg/mL[13] |
| Dimethylformamide (DMF) | ~3 mg/mL[3] | - |
| PBS (pH 7.2) | ~2 mg/mL[3] | - |
| Ethanol (95%) | Slightly Soluble[1][2] | Insoluble[13] |
Note: Solubility values can vary between sources and may be batch-dependent. "Freely soluble" and specific mg/mL values are provided as reported in the sources.
Table 2: Stability of Diluted this compound Sulfate in 0.9% Sodium Chloride
| Concentration Range | Condition | Stability Duration | Reference |
|---|---|---|---|
| 0.0015 - 0.08 mg/mL | Protected from light | Up to 24 hours | [1][2] |
| 0.0015 - 0.08 mg/mL | Normal light at 25°C | Up to 8 hours | [1][2] |
| 30 µg/mL (0.03 mg/mL) | Refrigerator (2-8°C) or Room Temp (15-25°C) | At least 31 days | [14] |
| 0.05 mg/mL | Refrigerator or Room Temp | Up to 84 days |[15] |
Experimental Protocols
Protocol 1: Preparation of a 5 mg/mL this compound Sulfate Stock Solution in DMSO
-
Materials : this compound sulfate (crystalline solid), Anhydrous DMSO, sterile microcentrifuge tubes, inert gas (e.g., Argon or Nitrogen).
-
Procedure :
-
Weigh the required amount of this compound sulfate powder in a sterile microcentrifuge tube under a fume hood.
-
Purge the vial containing the powder with an inert gas to displace oxygen.[3]
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 5 mg/mL.
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the stock solution aliquots at -20°C, protected from light.[3]
-
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Media
-
Materials : this compound sulfate stock solution (5 mg/mL in DMSO), sterile cell culture medium, sterile polypropylene tubes. (this compound Sulfate MW: 923.04 g/mol [1])
-
Calculations :
-
Convert stock concentration: 5 mg/mL = 5000 µg/mL
-
Calculate molarity of stock: (5000 µg/mL) / (923.04 µg/µmol) ≈ 5417 µM
-
-
Procedure :
-
Thaw a single aliquot of the 5 mg/mL (5417 µM) this compound stock solution.
-
Perform an intermediate dilution. For example, add 2 µL of the stock solution to 1081 µL of sterile cell culture medium to get a 10 µM intermediate solution (5417 µM / (1083/2) ≈ 10 µM).
-
From this intermediate solution, you can perform final dilutions into your experimental plates or flasks.
-
Important : The final concentration of DMSO in the cell culture should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity. Verify this in your final dilution.
-
Use the freshly prepared working solution immediately. Do not store diluted aqueous solutions.[3]
-
Visualized Workflows and Logic
Below are diagrams illustrating key processes for handling this compound solubility issues.
Caption: A step-by-step workflow for preparing this compound solutions.
Caption: A decision tree for troubleshooting this compound precipitation.
References
- 1. rsc.niaid.nih.gov [rsc.niaid.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. The stability of this compound sulphate (Teva) in concentrate and diluted with 0.9% sodium chloride | Semantic Scholar [semanticscholar.org]
- 6. This compound-based nanoformulations: a preclinical and clinical studies overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijmsdr.org [ijmsdr.org]
- 9. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 10. This compound Sulfate | C46H58N4O14S | CID 249332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 12. This compound sulfate | Microtubules | Tocris Bioscience [tocris.com]
- 13. selleckchem.com [selleckchem.com]
- 14. akademiamedycyny.pl [akademiamedycyny.pl]
- 15. "Stability of this compound (Teva) in original vials after re-use, and in" by GJ Sewell and R Trittler [pearl.plymouth.ac.uk]
Technical Support Center: Minimizing Vincristine-Induced Peripheral Neuropathy in Animal Studies
Welcome to the technical support center for researchers investigating vincristine-induced peripheral neuropathy (VIPN) in animal models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common animal models and this compound dosing regimens to induce a consistent peripheral neuropathy phenotype?
A1: Both mice and rats are widely used to model VIPN.[1][2] The choice of model and dosing regimen is critical for achieving reproducible results. Higher doses of this compound tend to induce more severe neuropathy.[3][4][5]
-
Mice: A common model uses C57BL/6J mice.[6] One established protocol involves two cycles of daily intraperitoneal (i.p.) injections of this compound at 0.1 mg/kg for five days, with a two-day rest period between cycles.[7] Another approach is twice-weekly i.p. injections of 1.5 mg/kg for four weeks.[8]
-
Rats: Sprague-Dawley and Wistar rats are frequently used.[3][4][9] A regimen of five intravenous (i.v.) injections of 150 µg/kg every other day has been shown to produce significant sensory neuropathy without severe motor deficits.[3][4] For adolescent rat models, fifteen consecutive daily i.p. injections of 100 µg/kg from postnatal day 35 to 49 is effective.[10]
Q2: How can I assess the development and severity of VIPN in my animal models?
A2: A multi-faceted approach combining behavioral tests, electrophysiology, and histology is recommended for a comprehensive assessment of VIPN.
-
Behavioral Tests: These are crucial for assessing sensory and motor deficits.
-
Mechanical Allodynia: The von Frey filament test is the standard method to measure withdrawal thresholds to mechanical stimuli.[6][7]
-
Thermal Hyperalgesia/Allodynia: The hot plate, cold plate, and Hargreaves tests are used to assess sensitivity to temperature changes.[11]
-
Motor Function: The rotarod test can evaluate motor coordination and deficits.[11] Gait abnormalities can also be assessed by analyzing paw print area.[6][12]
-
-
Electrophysiology: Nerve conduction studies, such as measuring the compound nerve action potential amplitude in the tail, can provide functional data on nerve damage.[8] A decrease in nerve conduction velocity is a key indicator of neuropathy.[3]
-
Histology:
-
Intraepidermal Nerve Fiber Density (IENFD): A reduction in IENFD in skin biopsies is a sensitive marker of distal sensory nerve degeneration.[8]
-
Nerve Morphology: Examination of sciatic or sural nerve sections can reveal axonal degeneration, demyelination, and changes in the number of myelinated axons.[8][13]
-
Q3: What are some promising therapeutic agents that have shown efficacy in mitigating VIPN in animal studies?
A3: Several agents targeting different mechanisms have demonstrated protective effects against VIPN in preclinical models. These include anti-inflammatory agents, antioxidants, and compounds that modulate neuronal signaling. A summary of some of these agents is provided in the table below.
Troubleshooting Guide
Issue 1: High variability in the degree of neuropathy between animals in the same treatment group.
-
Possible Cause: Inconsistent drug administration. Intraperitoneal (i.p.) injections can sometimes result in variable absorption.
-
Troubleshooting Tip: For i.p. injections, ensure consistent injection placement and technique. For more consistent systemic exposure, consider intravenous (i.v.) administration if feasible for your experimental setup.[1] Also, ensure accurate calculation of this compound dosage based on daily body weight measurements.[8]
Issue 2: Animals are losing a significant amount of weight or showing signs of severe distress.
-
Possible Cause: The this compound dose may be too high for the specific strain or age of the animals. This compound can cause systemic toxicity, including weight loss.[10]
-
Troubleshooting Tip: Reduce the this compound dosage or the frequency of administration. Refer to established protocols and consider a dose-response study to find the optimal balance between inducing neuropathy and minimizing systemic toxicity.[3][4][10] Provide supportive care, such as nutritional supplements and hydration, as needed.
Issue 3: Lack of a significant neuropathic phenotype after this compound administration.
-
Possible Cause: The cumulative dose of this compound may be insufficient, or the duration of the study may be too short. The development of VIPN is dose and duration-dependent.[11]
-
Troubleshooting Tip: Increase the cumulative dose by either increasing the individual dose or extending the administration period. Ensure that behavioral and histological assessments are performed at appropriate time points, allowing sufficient time for the neuropathy to develop. For example, significant changes in mechanical threshold may be observed after one to two weeks of treatment.[7]
Issue 4: My therapeutic agent does not seem to be effective in preventing or reversing VIPN.
-
Possible Cause: The timing of administration, dosage, or mechanism of action of the therapeutic agent may not be optimal.
-
Troubleshooting Tip:
-
Timing: Consider administering the therapeutic agent prophylactically (before and during this compound treatment) versus therapeutically (after neuropathy has been established).[11]
-
Dosage: Perform a dose-response study for your therapeutic agent to determine the most effective concentration.
-
Mechanism: Ensure that the mechanism of your therapeutic agent aligns with the known pathophysiology of VIPN, such as targeting neuroinflammation or oxidative stress.[11][14]
-
Quantitative Data Summary
Table 1: Effects of Therapeutic Agents on this compound-Induced Mechanical Allodynia in Rodents
| Therapeutic Agent | Animal Model | This compound Regimen | Agent Dosage | Outcome on Mechanical Allodynia | Reference |
| MCC950 (NLRP3 Inhibitor) | C57BL/6J Mice | Not specified (i.p.) | 20 mg/kg i.p. | Significantly attenuated the development of mechanical allodynia. | [6] |
| Anakinra (IL-1 Receptor Antagonist) | C57BL/6J Mice | Not specified | Not specified | Prevented the development of this compound-induced neuropathy. | [14] |
| Thymoquinone | Swiss Albino Mice | 0.1 mg/kg i.p. for 10 days | 2.5, 5, and 10 mg/kg p.o. | Dose-dependently reversed the decrease in paw withdrawal latency. | [11] |
| Dexmedetomidine | Rats | Not specified | 12.5, 25, 50, and 100 µg/kg | Produced a dose-dependent reduction in mechanical allodynia. | [15] |
| Milnacipran | Mice | Not specified | 20 or 40 mg/kg i.p. daily for 7 days | Significantly reduced this compound-induced mechanical allodynia. | [15] |
| Cilostazol | Not specified | Not specified | 20 and 40 mg/kg for 5 days | Significantly reduced mechanical hyperalgesia and allodynia. | [15] |
Experimental Protocols
Protocol 1: Induction of VIPN in Adolescent Rats
This protocol is adapted from a study that found this regimen to be highly effective in producing VIPN.[10]
-
Animals: Adolescent male Zucker lean rats (Postnatal day 35).
-
This compound Preparation: Dissolve this compound sulfate in 0.9% saline.
-
Administration: Administer this compound at a dose of 100 µg/kg via intraperitoneal (i.p.) injection once daily for 15 consecutive days (from P35 to P49).
-
Control Group: Administer an equivalent volume of 0.9% saline i.p. daily.
-
Assessment:
-
Measure mechanical withdrawal thresholds using von Frey filaments before the first injection and at regular intervals (e.g., every 3-4 days) throughout the study.
-
Assess cold allodynia using the acetone test at the same intervals.
-
Measure grip strength to assess motor deficits.
-
Monitor body weight daily.
-
Protocol 2: Neuroprotective Effect of Thymoquinone in a Mouse Model of VIPN
This protocol is based on a study evaluating the ameliorative effects of thymoquinone.[11]
-
Animals: Male Swiss albino mice.
-
This compound Induction: Administer this compound sulfate at 0.1 mg/kg i.p. for 10 consecutive days.
-
Therapeutic Agent Administration:
-
Prepare thymoquinone (TQ) for oral administration (p.o.).
-
Administer TQ at doses of 2.5, 5, and 10 mg/kg p.o. concurrently with this compound for 10 days, followed by 4 days of post-treatment.
-
Include a positive control group receiving pregabalin (10 mg/kg, p.o.).
-
-
Assessment:
-
Perform hot and cold plate tests on days 7 and 14 to assess thermal sensitivity.
-
Use the rotarod test on day 7 to evaluate motor coordination.
-
After the final behavioral assessment on day 14, perform a formalin test.
-
At the end of the study, collect sciatic nerve tissue to measure levels of malondialdehyde and glutathione, and collect blood to measure IL-6 levels.
-
Visualizations
Caption: this compound-induced NLRP3 inflammasome activation in macrophages.
Caption: General experimental workflow for testing neuroprotective agents.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound induced Rodent Neuropathy Model - Creative Biolabs [creative-biolabs.com]
- 3. A new animal model of this compound-induced nociceptive peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lin2.curehunter.com [lin2.curehunter.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Prevention of this compound-induced peripheral neuropathy by genetic deletion of SARM1 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights into this compound-Induced Peripheral Neuropathy in Aged Rats: Wallerian Degeneration, Oxidative Damage, and Alterations in ATPase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An adolescent rat model of this compound-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 14. rupress.org [rupress.org]
- 15. Unlocking New Therapeutic Options for this compound-Induced Neuropathic Pain: The Impact of Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
optimizing vincristine concentration for maximum anti-tumor effect with low toxicity
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing vincristine concentration for maximum anti-tumor effect with low toxicity. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a vinca alkaloid that exerts its anti-tumor effect by disrupting microtubule dynamics.[1][2] It binds to tubulin, the protein subunit of microtubules, and inhibits their polymerization. This disruption of the microtubule network leads to the arrest of the cell cycle in the metaphase (M-phase), ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.[1][2]
Q2: What is the dose-limiting toxicity associated with this compound?
A2: The primary and most significant dose-limiting toxicity of this compound is neurotoxicity.[1] This can manifest as peripheral neuropathy, with symptoms including numbness, tingling, pain, and muscle weakness.[1] In some cases, it can also affect the central and autonomic nervous systems.[1]
Q3: How should this compound be stored and handled in a laboratory setting?
A3: this compound sulfate injection should be stored at 2°C to 8°C and protected from light.[3] Once a vial is opened, it should be used immediately.[4] Diluted solutions of this compound in 0.9% sodium chloride or 5% dextrose are stable for up to 24 hours when refrigerated and protected from light.[3][4] It is crucial to avoid diluting this compound in solutions that alter the pH outside the range of 3.5 to 5.5.[4]
Q4: What are some common in vitro assays to determine the anti-tumor effect of this compound?
A4: Commonly used in vitro assays include:
-
MTT or CCK-8 Assays: To assess cell viability and determine the IC50 (half-maximal inhibitory concentration) value.
-
Annexin V/Propidium Iodide (PI) Staining: To quantify the percentage of apoptotic and necrotic cells.
-
Cell Cycle Analysis via Flow Cytometry: To determine the percentage of cells arrested in the G2/M phase of the cell cycle.
Q5: Are there established in vivo models to study this compound's efficacy and toxicity?
A5: Yes, subcutaneous xenograft models in immunocompromised mice are commonly used to evaluate the anti-tumor efficacy of this compound.[3][5] To study this compound-induced peripheral neuropathy (VIPN), rodent models are established by administering this compound intraperitoneally over a specific period, followed by assessment of sensory and motor function.[6]
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Precipitate formation in cell culture media after adding this compound. | This compound may precipitate in media with a pH outside its stability range (3.5-5.5).[4] Temperature shifts can also cause precipitation of media components.[7] | Ensure the final pH of the media after adding this compound remains within the stable range. Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[7] |
| High variability in cell viability (MTT/CCK-8) assay results. | Uneven cell seeding, edge effects in 96-well plates, or inconsistent incubation times. | Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate to minimize edge effects. Standardize all incubation times precisely. |
| Low percentage of apoptotic cells observed in Annexin V/PI assay despite high cytotoxicity. | The timing of the assay may be too late, and cells may have already progressed to secondary necrosis. The this compound concentration may be too high, leading to rapid necrosis instead of apoptosis. | Perform a time-course experiment to identify the optimal window for detecting early apoptosis. Test a range of this compound concentrations to distinguish between apoptotic and necrotic cell death. |
| Difficulty in detecting G2/M arrest in cell cycle analysis. | The concentration of this compound may be too low to induce a significant block, or the incubation time may be too short. | Perform a dose-response and time-course experiment to determine the optimal conditions for inducing G2/M arrest in your specific cell line.[8] |
| Inconsistent tumor growth in in vivo xenograft models. | Variability in the number of injected tumor cells, injection site, or health of the animals. | Standardize the cell preparation and injection technique. Ensure all animals are of a similar age and health status. Randomize animals into treatment and control groups.[9] |
| Extravasation (leakage of the drug into surrounding tissue) during intravenous injection. | Improper positioning of the needle or catheter. | This is a critical issue. The injection must be stopped immediately, and any remaining dose should be administered in a different vein.[10][11] |
Data Presentation
In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay | Reference |
| SH-SY5Y | Neuroblastoma | 100 | MTT | [12] |
| L1210 | Murine Leukemia | >2 | Colony Formation | [13] |
| CEM | Human Lymphoblastoid Leukemia | >2 | Suspension Culture Growth Inhibition | [13] |
| K562 | Chronic Myelogenous Leukemia | Varies (dose-dependent apoptosis observed) | Flow Cytometry | [14] |
| A375 | Malignant Melanoma | ~2,200 (as single agent) | MTT | [15] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | Varies (IC50 determined for 48h and 72h) | MTT | [16] |
| PC12 | Pheochromocytoma | ~5,000 (after 48h) | MTT | [17] |
This compound Concentration and Apoptotic Response
| Cell Line | This compound Concentration (nM) | Observation | Reference |
| SH-SY5Y | 100 | Significant increase in apoptotic cells at 24h. | [12] |
| Primary ALL Cells | 100 | Cells in G1 phase undergo apoptosis directly, while cells in S or G2/M arrest before apoptosis. | [8] |
| WSU-FSCCL | 520 (in combination with ML120B) | Comparable apoptosis to 50,000 pM of this compound alone at 48h. | [18] |
Experimental Protocols
In Vitro Cell Viability Assessment (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium and add to the wells. Include a vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO).
-
Incubation: Incubate the plate for a duration equivalent to at least two doubling times of the cell line.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[8]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Detection (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the predetermined optimal time. Include both untreated and positive controls.
-
Cell Harvesting: Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
In Vivo Subcutaneous Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical model.
Materials:
-
Immunocompromised mice (e.g., NCr nude mice)
-
Cancer cell line of interest
-
This compound
-
Phosphate-Buffered Saline (PBS) or saline
-
Matrigel (optional)
-
Anesthesia (e.g., isoflurane)
-
Calipers
Procedure:
-
Cell Preparation: Harvest cancer cells and resuspend them in PBS or a PBS/Matrigel mixture at the desired concentration (e.g., 1 x 10^6 cells in 100-200 µL).
-
Tumor Inoculation: Anesthetize the mice and subcutaneously inject the cell suspension into the flank.[9]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., via intravenous or intraperitoneal injection) according to the planned dosing schedule. The control group should receive the vehicle.
-
Endpoint Analysis: Continue monitoring tumor volume and body weight. The primary endpoint is typically a specific tumor volume, after which the animals are euthanized. Tumors can then be excised for further analysis (e.g., histology, western blotting).
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptotic Signaling
This compound-induced mitotic arrest can trigger apoptosis through the activation of stress-activated protein kinase pathways, including the c-Jun N-terminal kinase (JNK) pathway.[4][19] Activation of JNK can lead to the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2, promoting the mitochondrial apoptotic cascade.[19]
Experimental Workflow for Optimizing this compound Concentration
The following workflow outlines a systematic approach to determining the optimal concentration of this compound for a specific cancer cell line.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Sustained delivery of this compound inside an orthotopic mouse sarcoma model decreases tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound activates c-Jun N-terminal kinase in chronic lymphocytic leukaemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4.1.3. Induction of VCR-Induced Peripheral Neuropathy [bio-protocol.org]
- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 8. Cell cycle-dependent mechanisms underlie this compound-induced death of primary acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 10. cancerresearchuk.org [cancerresearchuk.org]
- 11. rsc.niaid.nih.gov [rsc.niaid.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Cytotoxic thresholds of this compound in a murine and a human leukemia cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. brieflands.com [brieflands.com]
- 16. rbmb.net [rbmb.net]
- 17. Protective effect of selenium on this compound-induced peripheral neuropathy in PC12 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Proposed pathways for JNK-dependent and JNK-independent apoptosis induction by arsenite and this compound [pfocr.wikipathways.org]
Troubleshooting Inconsistent Results in Vincristine-Based Cell Viability Assays: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during vincristine-based cell viability assays. The information is tailored for researchers, scientists, and drug development professionals to help ensure the accuracy and reproducibility of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it affect cell viability?
This compound is an anti-cancer drug that belongs to the vinca alkaloid family. Its primary mechanism of action involves the inhibition of microtubule polymerization.[1][2] this compound binds to tubulin, the protein subunit of microtubules, preventing their assembly into functional microtubules. This disruption of the microtubule network is crucial during cell division, as it leads to the arrest of the cell cycle in the metaphase stage.[3][4] Ultimately, this mitotic arrest triggers apoptosis, or programmed cell death, thereby reducing the number of viable cells.
Q2: My this compound-treated cells show high variability between replicates in my cell viability assay. What are the potential causes and solutions?
High variability between replicates is a common issue in cell-based assays and can stem from several factors:
-
Inconsistent Cell Seeding: Uneven distribution of cells across the wells of a microplate is a major source of variability.
-
Solution: Ensure your cell suspension is homogenous before and during plating. Gently swirl the cell suspension between pipetting steps to prevent settling. For adherent cells, check for uniform attachment under a microscope before adding this compound.
-
-
Pipetting Errors: Small inaccuracies in pipetting volumes of cells, media, or this compound can lead to significant differences in results.
-
Solution: Use calibrated pipettes and practice consistent pipetting technique. When preparing serial dilutions of this compound, ensure thorough mixing at each step.
-
-
Edge Effects: Wells on the perimeter of a 96-well plate are more prone to evaporation, which can concentrate media components and affect cell growth and drug response.
-
Solution: To mitigate edge effects, avoid using the outer wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain a humid environment across the plate.[5]
-
-
Cell Health and Passage Number: Cells that are unhealthy, have been passaged too many times, or are in different growth phases will respond differently to this compound.
-
Solution: Use cells from a consistent and low passage number. Ensure cells are in the logarithmic growth phase at the time of treatment.[6] Regularly check for signs of contamination, such as mycoplasma.
-
Q3: I am not observing a clear dose-dependent effect of this compound in my cell viability assay. What could be the reason?
A flat or inconsistent dose-response curve can be attributed to several factors:
-
Inappropriate this compound Concentration Range: The selected concentration range may be too high or too low to capture the dynamic portion of the dose-response curve.
-
Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance to this compound.
-
Solution: Verify the identity of your cell line through short tandem repeat (STR) profiling. If resistance is suspected, you can investigate the expression of resistance markers like P-glycoprotein.
-
-
Issues with this compound Stock Solution: The this compound may have degraded due to improper storage or handling.
-
Solution: Prepare fresh this compound stock solutions and store them in appropriate aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Assay Incubation Time: The incubation time may be too short for this compound to induce a measurable effect on cell viability.
-
Solution: Optimize the incubation time. For many cell lines, an incubation period of 48 to 72 hours is required to observe a significant effect.
-
Q4: The IC50 value I calculated for this compound is significantly different from what is reported in the literature. Why might this be?
Discrepancies in IC50 values can arise from variations in experimental conditions:
-
Cell Line Differences: Even within the same cell line, there can be genetic drift and phenotypic changes over time and between different laboratories.
-
Assay Method: Different cell viability assays (e.g., MTT, XTT, CellTiter-Glo) measure different cellular parameters (metabolic activity vs. ATP content) and can yield different IC50 values.
-
Experimental Parameters: Variations in cell seeding density, this compound exposure time, and specific protocol details can all influence the calculated IC50.[7]
-
Solution: Carefully document all experimental parameters and, if possible, use a reference compound with a known IC50 to validate your assay system.
-
Quantitative Data Summary
The following tables provide a summary of typical experimental parameters for this compound-based cell viability assays. These values should be used as a starting point for optimization in your specific experimental system.
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Assay Method |
| MCF-7 | Breast Cancer | 7.371 nM | 48 hours | CCK-8 |
| VCR/MCF7 (Resistant) | Breast Cancer | 10,574 nM | 48 hours | CCK-8 |
| KB3 | HeLa Subline | 2.10 ± 0.09 nM | 2 x Doubling Time | MTT |
| RS4;11 | Acute Lymphoblastic Leukemia | 1.05 ± 0.24 nM | 2 x Doubling Time | MTT |
| ALL-2 | Acute Lymphoblastic Leukemia | 3.90 ± 0.07 nM | 2 x Doubling Time | MTT |
| ALL-5 | Acute Lymphoblastic Leukemia | 2.8 nM | 2 x Doubling Time | MTT |
| L1210 | Mouse Leukemia | 4.4 nM | Continuous | Proliferation |
| S49 | Mouse Lymphoma | 5 nM | Continuous | Proliferation |
| Neuroblastoma | Mouse Neuroblastoma | 33 nM | Continuous | Proliferation |
| HeLa | Cervical Cancer | 1.4 nM | Continuous | Proliferation |
| HL-60 | Human Leukemia | 4.1 nM | Continuous | Proliferation |
Note: IC50 values can vary significantly based on the specific experimental conditions. The data presented here are for comparative purposes.[1][7][9]
Table 2: Recommended Cell Seeding Densities for 96-Well Plates
| Cell Type | Seeding Density (cells/well) | Notes |
| Adherent Cells | 5,000 - 20,000 | Optimal density depends on the cell size and growth rate. Cells should be in the logarithmic growth phase. |
| Suspension Cells | 10,000 - 50,000 | Ensure even distribution in wells. |
| Primary Cells | Varies | Seeding density should be optimized for each specific primary cell type. |
Note: These are general guidelines. The optimal seeding density should be determined experimentally for each cell line to ensure that cells are in the exponential growth phase throughout the assay and that the signal is within the linear range of the detection method.[10]
Experimental Protocols
Protocol: MTT Cell Viability Assay
This protocol provides a general procedure for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells in culture
-
Complete culture medium
-
This compound stock solution
-
96-well flat-bottom sterile microplates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells that are in the logarithmic growth phase. b. Dilute the cells to the desired seeding density in complete culture medium. c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment (for adherent cells).
-
This compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations. b. Remove the media from the wells and add 100 µL of the appropriate this compound dilution to each well. For suspension cells, this compound can be added directly to the existing media. c. Include control wells with vehicle (e.g., DMSO) at the same concentration as in the drug-treated wells. d. Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition and Incubation: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: a. Carefully remove the medium from each well without disturbing the formazan crystals. b. Add 100 µL of solubilization solution (e.g., DMSO) to each well. c. Mix gently on an orbital shaker for 5-10 minutes to ensure complete solubilization of the formazan crystals.
-
Absorbance Measurement: a. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: a. Subtract the average absorbance of the blank wells (media only) from all other absorbance values. b. Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control wells. c. Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Visualizations
Experimental Workflow for this compound Cell Viability Assay
Caption: Workflow for a typical this compound cell viability assay.
This compound Mechanism of Action and Resistance Pathways
Caption: this compound's mechanism and key resistance pathways.
References
- 1. Cell cycle-dependent mechanisms underlie this compound-induced death of primary acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Exploring the mechanism of resistance to this compound in breast cancer cells using transcriptome sequencing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
preventing degradation of vincristine in stock solutions
This technical support center provides guidance on preventing the degradation of vincristine in stock solutions, offering troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation in stock solutions?
A1: this compound degradation is primarily influenced by several factors:
-
pH: this compound is susceptible to degradation in basic aqueous environments.[1][2]
-
Oxidation: The molecule can undergo oxidation, which is a common degradation pathway.[1]
-
Hydrolysis: Hydrolysis is another significant route of degradation for this compound in aqueous solutions.[1]
-
Light Exposure: this compound is photosensitive, and exposure to light can lead to degradation.[2][3][4] Commercial preparations are recommended to be protected from light.[3][5]
-
Temperature: Elevated temperatures can accelerate the degradation process.[2]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: To ensure the stability of this compound stock solutions, the following storage conditions are recommended:
-
Temperature: Refrigerate at 2°C to 8°C (36°F to 46°F).[3][5] Do not freeze.[5]
-
Light: Protect from light by storing in a dark glass vial or other light-resistant container.[3][4][5]
-
Container: Store in an upright position.[3] For diluted solutions, polypropylene syringes and polyolefin bags have been shown to be suitable containers.[6]
-
Solvent: For long-term storage, preparing stock solutions in organic solvents like DMSO and storing at -20°C is a common practice.[7] However, aqueous solutions are not recommended for storage for more than one day.[7]
Q3: What are the known degradation products of this compound?
A3: Studies have identified several degradation products of this compound. One study identified the following compounds after incubation at 37°C: 4-deacetylthis compound, an isomer of 4-deacetylthis compound, an isomer of this compound, 4-deacetyl-3-deoxythis compound, and N-formylleurosine.[8]
Q4: Can I store this compound solutions at room temperature?
A4: While refrigeration is generally recommended, some studies have shown that this compound solutions can be stable for a limited time at room temperature. For instance, one study found that this compound injection in its original vials remained chemically stable for over 28 days at room temperature, even with repeated piercing.[6] Another study showed stability in polyethylene bags for at least 31 days at 15-25°C.[9][10] However, for optimal stability and to minimize degradation, refrigeration is the best practice.
Q5: Is it necessary to protect this compound solutions from light?
A5: Yes, it is crucial to protect this compound solutions from light.[3][4][5] this compound is known to be light-sensitive, and exposure can lead to degradation.[2] Always store stock solutions in amber vials or wrap containers in foil to prevent photodegradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of potency in stock solution | Improper Storage Temperature: Storing at room temperature for extended periods or accidental freezing. | Always store this compound stock solutions at the recommended 2°C to 8°C.[3][5] Avoid freezing. |
| Light Exposure: Insufficient protection from ambient light. | Store in amber vials or wrap the container with aluminum foil to protect from light.[3][4][5] | |
| Incorrect Solvent: Using an aqueous buffer for long-term storage. | For long-term storage, dissolve this compound in an appropriate organic solvent like DMSO and store at -20°C.[7] Aqueous solutions should be freshly prepared and used within a day.[7] | |
| pH of the Solution: The pH of the aqueous solution may not be optimal for stability. | This compound sulfate injection has a pH between 3.5 and 5.5.[11] When preparing aqueous solutions, ensure the pH is in the acidic range to improve stability. | |
| Precipitate formation in the solution | Solubility Issues: The concentration of this compound may exceed its solubility in the chosen solvent. | This compound sulfate has a solubility of approximately 5 mg/mL in DMSO and 2 mg/mL in PBS (pH 7.2).[7] Ensure the concentration of your stock solution does not exceed the solubility limit of the solvent. |
| Temperature Fluctuation: Changes in temperature during storage can affect solubility. | Maintain a consistent storage temperature. If a precipitate is observed after thawing a frozen stock, gently warm and vortex to redissolve. | |
| Inconsistent experimental results | Degraded Aliquots: Repeated freeze-thaw cycles of stock solutions. | Aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles. |
| Inaccurate Pipetting of Viscous Solvents: Inaccurate dispensing of viscous solvents like DMSO. | Use positive displacement pipettes for accurate handling of viscous organic solvents. |
Data Presentation
Table 1: Stability of this compound Sulfate Solutions under Various Conditions
| Concentration | Container | Diluent | Storage Temperature | Duration | Percent of Initial Concentration Remaining | Reference |
| 5 mg/5 mL | Original Glass Vial | N/A | Refrigerated or Room Temp | 28 days | >95% | [6] |
| 0.05 mg/mL | Polyolefin Bag | 0.9% NaCl | Refrigerated or Room Temp | 84 days | Physically and chemically stable | [6] |
| 0.5 mg/20 mL & 2.0 mg/20 mL | Polypropylene Syringe | 0.9% NaCl | Refrigerated or Room Temp | 84 days | Physically and chemically stable | [6] |
| 1 mg/mL & 5 mg/mL | Glass Container | N/A | 2-8°C and 15-25°C | 31 days | 99.18% - 102.76% | [9][10] |
| 30 µg/mL | Polyethylene Bag | 0.9% NaCl | 2-8°C and 15-25°C | 31 days | 100.31% - 102.76% | [9] |
| 0.5, 1, 2, 3 mg in 25 or 50 mL | PVC Minibags | 0.9% NaCl | 4°C for 7 days, then 23°C for 2 days | 9 days | Stable | [12] |
Experimental Protocols
Protocol: Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound sulfate powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortex mixer
-
-
Procedure:
-
Allow the this compound sulfate powder and DMSO to come to room temperature before use.
-
In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound sulfate powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, dissolve 9.23 mg of this compound sulfate in 1 mL of DMSO). This compound sulfate is soluble in DMSO up to approximately 5 mg/mL.[7]
-
Vortex the solution until the this compound sulfate is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C for long-term storage.
-
Protocol: Stability Testing of this compound Solutions by HPLC
-
Objective: To determine the concentration and degradation of this compound in a solution over time.
-
Materials:
-
This compound solution to be tested
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase (e.g., a mixture of acetonitrile, water, methanol, and diethylamine, adjusted to a specific pH)[9]
-
This compound sulfate reference standard
-
Calibrated analytical balance and volumetric flasks
-
-
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound sulfate reference standard in the mobile phase.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.
-
Sample Preparation: At specified time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the this compound solution being tested. Dilute the aliquot with the mobile phase to a concentration that falls within the range of the calibration curve.
-
HPLC Analysis: Inject the prepared sample into the HPLC system under the same conditions used for the standards.
-
Data Analysis: Determine the peak area of this compound in the sample chromatogram. Use the calibration curve to calculate the concentration of this compound in the sample. Compare the concentration at each time point to the initial concentration (time 0) to determine the percentage of this compound remaining. The appearance of new peaks in the chromatogram may indicate the formation of degradation products.[8]
-
Visualizations
Caption: Key pathways of this compound degradation.
References
- 1. Development of a stable single-vial liposomal formulation for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 3. pfizermedical.com [pfizermedical.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. "Stability of this compound (Teva) in original vials after re-use, and in" by GJ Sewell and R Trittler [pearl.plymouth.ac.uk]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Structural studies on the degradation products of this compound dihydrogen sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. akademiamedycyny.pl [akademiamedycyny.pl]
- 10. The stability of this compound sulphate (Teva) in concentrate and diluted with 0.9% sodium chloride | Semantic Scholar [semanticscholar.org]
- 11. publications.ashp.org [publications.ashp.org]
- 12. This compound Monograph for Professionals - Drugs.com [drugs.com]
Technical Support Center: Enhancing Vincristine Penetration Across the Blood-Brain Barrier
Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to overcoming the challenge of delivering vincristine across the blood-brain barrier (BBB). This resource provides troubleshooting guides, frequently asked questions (FAQs), quantitative data summaries, and detailed experimental protocols to support your research endeavors.
Troubleshooting Guides & FAQs
This section addresses common issues and questions encountered during experiments aimed at enhancing this compound's BBB penetration.
Issue 1: Low this compound Concentration Detected in Brain Tissue
-
Question: We are using a nanoparticle-based delivery system for this compound in our animal model, but the brain tissue concentration of this compound is consistently low. What are the potential causes and how can we troubleshoot this?
-
Answer: Low brain tissue concentration of this compound when using nanoparticle delivery systems can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Nanoparticle Stability: Assess the in vivo stability of your nanoparticles. Premature degradation or aggregation can lead to the rapid clearance of nanoparticles from circulation before they can reach the BBB.[1][2]
-
Recommendation: Characterize nanoparticle stability in plasma or serum that mimics the in vivo environment. Techniques like Dynamic Light Scattering (DLS) can be used to monitor particle size and aggregation over time.
-
-
Surface Chemistry: The surface properties of your nanoparticles are critical for BBB interaction.
-
Recommendation: Ensure that any targeting ligands (e.g., transferrin, antibodies) are correctly conjugated and retain their biological activity. Insufficient ligand density or incorrect orientation can reduce binding to BBB receptors.
-
-
Efflux Pump Activity: this compound is a known substrate for efflux transporters like P-glycoprotein (P-gp) at the BBB.[3] Even if nanoparticles facilitate entry, the released this compound can be actively pumped out.
-
Recommendation: Consider co-administering a P-gp inhibitor. Several are available for preclinical research and can help to increase the intracellular concentration of this compound.
-
-
Quantification Method: Inaccurate quantification can lead to misleading results.
-
Recommendation: Validate your this compound extraction and quantification protocol (e.g., LC-MS/MS) for brain tissue to ensure high recovery and sensitivity.[4]
-
-
Issue 2: Inconsistent Results in In Vitro BBB Permeability Assays
-
Question: Our in vitro BBB model, using a Transwell assay, is showing high variability in this compound permeability. How can we improve the consistency and reliability of our results?
-
Answer: Variability in in vitro BBB models is a common challenge. Here are key areas to focus on for improving consistency:
-
Cell Monolayer Integrity: The tightness of the endothelial cell monolayer is crucial for a reliable BBB model.
-
Recommendation: Regularly measure the Transendothelial Electrical Resistance (TEER) to ensure the integrity of the barrier. A stable and high TEER value (typically >150 Ω x cm²) is indicative of a well-formed barrier.[5] Co-culturing endothelial cells with astrocytes and pericytes can enhance barrier properties.[6]
-
-
Cell Culture Conditions: Minor variations in culture conditions can significantly impact cell phenotype and barrier function.
-
Recommendation: Standardize all culture parameters, including media composition, passage number of cells, and seeding density. Ensure consistent incubation times and conditions.
-
-
Efflux Transporter Expression: The expression levels of efflux transporters like P-gp can vary between cell passages.
-
Recommendation: Periodically verify the expression and activity of key efflux transporters in your cell model using techniques like Western blotting or functional assays with known substrates.
-
-
Issue 3: Evidence of Neurotoxicity in Animal Models with Enhanced this compound Delivery
-
Question: We have successfully increased this compound concentration in the brain using focused ultrasound, but we are observing signs of neurotoxicity in our animal models. How can we mitigate this?
-
Answer: While enhancing this compound delivery to the brain is the primary goal, managing its neurotoxic potential is equally important.
-
Dose Optimization: The increased brain concentration may be exceeding the therapeutic window.
-
Recommendation: Perform a dose-response study to determine the optimal this compound dose that provides therapeutic efficacy with minimal neurotoxicity when combined with your delivery strategy.
-
-
Focused Ultrasound Parameters: The ultrasound parameters themselves can cause tissue damage.[7][8]
-
Recommendation: Carefully titrate the ultrasound intensity and duration. The goal is to transiently open the BBB without causing significant damage to the surrounding neural tissue. Monitor for signs of edema or hemorrhage post-procedure.
-
-
Targeted Delivery: If your target is a specific brain region (e.g., a tumor), ensure your delivery method is highly localized.
-
Recommendation: Use imaging guidance (e.g., MRI) to precisely target the desired area and minimize exposure of healthy brain tissue to high concentrations of this compound.
-
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on enhancing this compound BBB penetration.
Table 1: Comparison of this compound Brain Accumulation with Different Delivery Strategies
| Delivery Strategy | Animal Model | Fold Increase in Brain Concentration (Compared to Free this compound) | Reference |
| Dextran Sulfate Solid Lipid Nanoparticles | Rat | ~5-fold (using coumarin-6 as a model drug) | [9][10] |
| Liposomes (30 nm) | Nude Mice | Significantly higher than free this compound and 100 nm liposomes | [11] |
| Convection-Enhanced Delivery (CED) | Rodent | N/A (Direct delivery bypasses systemic circulation) | [12] |
| P-gp Inhibition in Mrp1 knockout mice | Mouse | 1.5 to 2.4-fold higher in brain tumors compared to wild-type | [13] |
Note: Direct quantitative comparisons across different studies should be made with caution due to variations in experimental design, animal models, and analytical methods.
Experimental Protocols
This section provides detailed methodologies for key experiments related to enhancing this compound BBB penetration.
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay using a Transwell Model
This protocol outlines a general procedure for assessing the permeability of this compound across an in vitro BBB model.
Materials:
-
Transwell inserts (e.g., 24-well format with 0.4 µm pore size)
-
Brain microvascular endothelial cells (BMECs)
-
Astrocytes and Pericytes (for co-culture models)
-
Cell culture media and supplements
-
This compound solution of known concentration
-
Lucifer yellow or other integrity marker
-
LC-MS/MS system for this compound quantification
Methodology:
-
Cell Seeding:
-
Coat the apical side of the Transwell insert membrane with an appropriate extracellular matrix protein (e.g., collagen, fibronectin).
-
Seed the BMECs onto the coated membrane at a high density to form a confluent monolayer.
-
For co-culture models, seed astrocytes and/or pericytes on the basolateral side of the membrane or in the bottom of the well.[6]
-
-
Barrier Formation and Validation:
-
Culture the cells for 4-6 days to allow for the formation of tight junctions.
-
Monitor the integrity of the cell monolayer by measuring the Transendothelial Electrical Resistance (TEER) daily using a TEER meter. The TEER values should plateau at a high level (e.g., >150 Ω x cm²).[5]
-
Perform a permeability assay with a low-permeability marker like Lucifer yellow to confirm barrier tightness.
-
-
This compound Permeability Assay:
-
Replace the medium in the apical and basolateral chambers with a fresh assay buffer.
-
Add the this compound solution to the apical chamber.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.
-
Immediately replace the collected volume with fresh assay buffer to maintain sink conditions.
-
-
Quantification and Data Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.[4]
-
Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of this compound transport to the basolateral chamber, A is the surface area of the membrane, and C0 is the initial concentration of this compound in the apical chamber.
-
-
Protocol 2: Quantification of this compound in Brain Tissue by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of this compound from brain tissue samples.
Materials:
-
Brain tissue homogenizer
-
Solid-phase extraction (SPE) cartridges
-
Acetonitrile, methanol, formic acid (LC-MS grade)
-
This compound standard and internal standard (e.g., vinblastine)
-
LC-MS/MS system
Methodology:
-
Sample Preparation:
-
Accurately weigh a portion of the brain tissue.
-
Homogenize the tissue in a suitable buffer.
-
-
Extraction:
-
Perform a protein precipitation step by adding a solvent like acetonitrile to the homogenate.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Further purify the supernatant containing this compound using solid-phase extraction (SPE).[4]
-
-
LC-MS/MS Analysis:
-
Inject the purified extract onto a reverse-phase HPLC column.
-
Use a mobile phase gradient (e.g., methanol and ammonium acetate with formic acid) to separate this compound from other components.[4]
-
Detect and quantify this compound and the internal standard using a mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound.
-
Determine the concentration of this compound in the brain tissue samples by interpolating their peak area ratios (this compound/internal standard) against the standard curve.
-
Visualizations
The following diagrams illustrate key pathways and workflows relevant to this compound delivery across the BBB.
References
- 1. researchgate.net [researchgate.net]
- 2. Challenges and Advances in Nanoformulations for Drug Delivery [wisdomlib.org]
- 3. Penetration of intra-arterially administered this compound in experimental brain tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of this compound in mouse plasma and brain tissues by liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Blood Brain Barrier Permeability Assessment [visikol.com]
- 6. Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. Ultrasound-Mediated Blood–Brain Barrier Disruption for Drug Delivery: A Systematic Review of Protocols, Efficacy, and Safety Outcomes from Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. researchgate.net [researchgate.net]
- 10. Improved brain delivery of this compound using dextran sulfate complex solid lipid nanoparticles: optimization and in vivo evaluation. | Sigma-Aldrich [sigmaaldrich.com]
- 11. This compound liposomes with smaller particle size have stronger diffusion ability in tumor and improve tumor accumulation of this compound significantly - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy of this compound administered via convection-enhanced delivery in a rodent brainstem tumor model documented by bioluminescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Managing Off-Target Effects of Vincristine in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage the off-target effects of vincristine in primary cell cultures. All quantitative data is summarized in tables, and detailed experimental protocols are provided. Visual diagrams of signaling pathways and experimental workflows are included to clarify complex processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of this compound in non-cancerous primary cell cultures?
A1: The most significant off-target effect of this compound is neurotoxicity.[1] This manifests as damage to various neural cell types, including sensory and motor neurons, astrocytes, and Schwann cells.[2][3] The underlying mechanism involves the disruption of microtubule dynamics, which is crucial for essential neuronal functions like axonal transport.[1] This disruption can lead to axonal degeneration, impaired nerve communication, and ultimately, apoptosis (programmed cell death).[4]
Q2: Which primary cell types are most susceptible to this compound-induced toxicity?
A2: Primary neurons, particularly dorsal root ganglion (DRG) neurons which are primarily sensory neurons, are highly susceptible to this compound.[5] Motor neurons also exhibit significant vulnerability.[4] Non-neuronal glial cells, such as astrocytes and Schwann cells, are also affected, which can indirectly contribute to neuronal damage.[2][3]
Q3: What are the typical concentrations of this compound that induce off-target effects in primary neuron cultures?
A3: The concentration of this compound that induces neurotoxicity can vary depending on the specific primary cell type and the duration of exposure. Generally, nanomolar concentrations are sufficient to observe significant off-target effects. For instance, in human iPSC-derived motor neurons, 3 nM this compound can arrest axon growth, while in iPSC-derived sensory neurons, 1 nM can cause a significant decrease in neurite outgrowth.[4]
Q4: Are there any known compounds that can mitigate the neurotoxic effects of this compound in primary cell cultures?
A4: Yes, several compounds have shown promise in mitigating this compound-induced neurotoxicity in vitro. These include:
-
Nimodipine: A calcium channel blocker that has demonstrated neuroprotective effects.[2][3]
-
Dipyridamole: An inhibitor of NHP2L1, which has been shown to protect neurons from this compound's effects.[6][7]
-
Antioxidants: Compounds like glutathione and mitoquinone can help reduce the oxidative stress induced by this compound.
-
Nerve Growth Factor (NGF): This neurotrophic factor can offer protection to sensory neurons against this compound-induced damage.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound in primary cell cultures.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High basal cell death in control cultures | 1. Suboptimal cell culture conditions (media, supplements). 2. Poor quality of primary cells. 3. Contamination (bacterial, fungal, mycoplasma). | 1. Ensure the use of appropriate serum-free media and supplements for your specific primary cell type.[8] 2. Optimize the dissociation process to minimize mechanical stress on the cells.[8] 3. Regularly test for and eliminate any sources of contamination. |
| High variability in neurite outgrowth between wells/replicates | 1. Uneven cell seeding density. 2. Inconsistent coating of culture plates. 3. Edge effects in multi-well plates. | 1. Ensure a single-cell suspension before plating and use a consistent plating technique.[8] 2. Ensure the entire well surface is evenly coated with the appropriate substrate (e.g., Poly-D-Lysine, Laminin).[8] 3. Avoid using the outer wells of the plate, or ensure they are filled with sterile PBS or media to maintain humidity. |
| No significant neurotoxic effect observed at expected this compound concentrations | 1. This compound degradation. 2. Cell culture has a high percentage of non-neuronal cells that are less sensitive. 3. Insufficient incubation time. | 1. Prepare fresh this compound solutions for each experiment. 2. Purify the primary neuron culture to reduce the number of glial cells.[9] 3. Increase the duration of this compound exposure (e.g., from 24 to 48 hours). |
| Difficulty in quantifying apoptosis | 1. Apoptotic markers are transient. 2. Incorrect assay timing. 3. Low signal-to-noise ratio in fluorescence-based assays. | 1. Use a combination of apoptosis assays (e.g., caspase activity and Annexin V staining). 2. Perform a time-course experiment to determine the optimal time point for detecting apoptosis. 3. Optimize antibody concentrations and washing steps to reduce background fluorescence. |
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's off-target effects and their mitigation.
Table 1: IC50 Values of this compound in Primary Neural Cells
| Cell Type | Parameter Measured | IC50 Value (µM) | Reference |
| Rat Dorsal Root Ganglion (DRG) Neurons | Neurite Area | 0.002 | [3] |
| Rat Dorsal Root Ganglion (DRG) Non-neuronal Cells | Cell Count | 0.088 | [3] |
Table 2: Effective Concentrations of Neuroprotective Agents Against this compound Toxicity
| Agent | Primary Cell Type | This compound Concentration | Protective Agent Concentration | Observed Effect | Reference |
| Nimodipine | Neuronal and Schwann Cells | 1 µM and 5 µM | Not specified | Reduced cell death | [2][3] |
| Dipyridamole | iPSC-derived Neurons | Not specified | 0.25 - 10 µM | Mitigated neurotoxicity | [6] |
Detailed Experimental Protocols
Protocol 1: Assessment of Neurite Outgrowth Using Immunofluorescence
This protocol describes a method for quantifying changes in neurite outgrowth in primary neurons treated with this compound.
Materials:
-
Primary neuron culture
-
This compound
-
Poly-D-Lysine or other appropriate coating substrate
-
Primary antibody (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI (nuclear stain)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
High-content imaging system or fluorescence microscope
-
Image analysis software (e.g., ImageJ with NeuronJ plugin)[10]
Procedure:
-
Coat the wells of a multi-well plate with an appropriate substrate (e.g., Poly-D-Lysine) according to the manufacturer's instructions.
-
Seed primary neurons at a density that allows for clear visualization of individual neurites.
-
Allow the neurons to adhere and extend neurites for 24-48 hours.
-
Treat the cells with varying concentrations of this compound and/or neuroprotective agents. Include a vehicle-only control.
-
Incubate for the desired period (e.g., 24 or 48 hours).
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with 5% goat serum in PBS for 1 hour.
-
Incubate with the primary antibody (e.g., anti-β-III tubulin) diluted in blocking solution overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI diluted in blocking solution for 1-2 hours at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Analyze the images using appropriate software to quantify parameters such as total neurite length, number of neurites per cell, and number of branch points.[10]
Protocol 2: Caspase-3/7 Activity Assay
This protocol outlines the measurement of caspase-3 and -7 activation, key markers of apoptosis, using a commercially available reagent like the CellPlayer 96-Well Kinetic Caspase-3/7 Reagent.
Materials:
-
Primary neuron culture in a 96-well plate
-
This compound
-
CellPlayer 96-Well Kinetic Caspase-3/7 Reagent (or similar)
-
Live-cell imaging system with environmental control (37°C, 5% CO2)
Procedure:
-
Seed primary neurons in a 96-well plate and allow them to attach and grow.
-
Treat the cells with this compound and/or other compounds as required.
-
At the time of treatment, add the Caspase-3/7 reagent to the culture medium at the recommended concentration.[11]
-
Place the plate in a live-cell imaging system equipped with a temperature and CO2-controlled chamber.
-
Acquire fluorescent and phase-contrast images at regular intervals (e.g., every 2 hours) for the duration of the experiment (e.g., 24-48 hours).[12]
-
The software associated with the imaging system can be used to quantify the number of fluorescent (apoptotic) cells over time.
Protocol 3: Measurement of Mitochondrial Membrane Potential using JC-1 Dye
This protocol describes the use of the JC-1 dye to assess changes in mitochondrial membrane potential, an early indicator of apoptosis.
Materials:
-
Primary neuron culture
-
This compound
-
JC-1 dye
-
Culture medium
-
Fluorescence microscope or plate reader with appropriate filters
Procedure:
-
Culture and treat primary neurons with this compound and/or other compounds in a multi-well plate.[13]
-
Prepare the JC-1 staining solution according to the manufacturer's instructions.[13]
-
Add the JC-1 staining solution to each well and incubate at 37°C for 15-30 minutes.[14]
-
Wash the cells with assay buffer as recommended by the manufacturer.[14]
-
Analyze the cells using a fluorescence microscope or a fluorescence plate reader.
-
Microscopy: Healthy cells will exhibit red fluorescent mitochondria (J-aggregates), while apoptotic cells will show green fluorescence (JC-1 monomers).[15]
-
Plate Reader: Measure fluorescence intensity at two wavelength pairs: excitation/emission ~485/535 nm for green monomers and ~535/595 nm for red aggregates.[14]
-
-
The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential. A decrease in this ratio signifies mitochondrial depolarization.[13]
Mandatory Visualizations
Caption: this compound-induced neurotoxicity signaling cascade.
Caption: Experimental workflow for testing neuroprotective agents.
Caption: Troubleshooting logic for high variability in neurite outgrowth.
References
- 1. mdpi.com [mdpi.com]
- 2. Nimodipine Used with this compound: Protects Schwann Cells and Neuronal Cells from this compound-Induced Cell Death but Increases Tumor Cell Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nimodipine Used with this compound: Protects Schwann Cells and Neuronal Cells from this compound-Induced Cell Death but Increases Tumor Cell Susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of novel neuroprotectants against this compound-induced neurotoxicity in iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell cycle-dependent mechanisms underlie this compound-induced death of primary acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of small molecules that mitigate this compound‐induced neurotoxicity while sensitizing leukemia cells to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 9. Primary cultures of astrocytes: Their value in understanding astrocytes in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Pharmacological brake-release of mRNA translation enhances cognitive memory - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Vincristine and Vinblastine Efficacy in Lymphoma Models
Vincristine and vinblastine are two closely related vinca alkaloids, both derived from the Madagascar periwinkle plant, Catharanthus roseus.[1] Despite their structural similarity—differing only by a single methyl group versus a formyl group—their clinical applications, efficacy, and toxicity profiles in treating lymphomas show notable distinctions.[1] This guide provides an objective comparison of their performance in preclinical lymphoma models, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Shared Pathway
Both this compound and vinblastine exert their cytotoxic effects through the same fundamental mechanism: disruption of microtubule dynamics.[2][3] They bind to β-tubulin, the protein subunit of microtubules, and inhibit their polymerization.[3][4] This interference prevents the formation of a functional mitotic spindle, a structure essential for chromosome segregation during cell division.[2][5] Consequently, the cell cycle is arrested in the metaphase stage, which triggers a cascade of events leading to programmed cell death, or apoptosis.[2][3][5] This mechanism is particularly effective against the rapidly proliferating cells characteristic of lymphomas.[2][5]
Comparative Efficacy in Lymphoma Cell Lines
Studies comparing this compound and vinblastine in cultured lymphoma cells reveal that the duration of drug exposure is a critical factor in determining their relative potency.
Continuous Exposure Models
Under conditions of continuous exposure, this compound and vinblastine demonstrate comparable efficacy in inhibiting the growth of lymphoma cells. For instance, in a study using the S49 mouse lymphoma cell line, the concentrations required to inhibit the growth rate by 50% (IC50) were very similar for both drugs.[6][7]
| Cell Line | Drug | IC50 (Continuous Exposure) |
| Mouse Lymphoma S49 | This compound | 5.0 nM |
| Vinblastine | 3.5 nM |
Data sourced from Ferguson et al., as cited in multiple sources.[6][7][8][9][10]
Short-Term Exposure Models
In contrast, a significant difference in efficacy emerges when cells are exposed to the drugs for a short period (e.g., 4 hours) and then transferred to a drug-free medium. In these models, this compound is substantially more potent than vinblastine. This difference is attributed to the differential uptake and, more importantly, the retention of the drugs by the cells.[6][7] While greater amounts of vinblastine are initially taken up by cells, it is also released much more rapidly once the external source is removed.[6][7] this compound, however, is retained within the cells for a longer duration, leading to greater sustained cytotoxicity.[6][7]
For example, in L1210 leukemia cells (often used as a model for hematologic malignancies), the concentration of this compound required to inhibit colony formation after a 4-hour exposure was 6 nM, whereas vinblastine required a concentration greater than 600 nM to achieve the same effect.[6][7]
| Cell Line | Exposure | Parameter | This compound IC50 | Vinblastine IC50 |
| Mouse Leukemia L1210 | 4-hour | Proliferation Inhibition | 100 nM | 380 nM |
| 4-hour | Colony Formation | 6 nM | >600 nM |
Data sourced from Ferguson et al., as cited in multiple sources.[6][7][9]
Experimental Protocols
The following section details a generalized methodology for comparing the efficacy of this compound and vinblastine in lymphoma cell culture models, based on protocols described in the literature.[9]
Key Experiment: In Vitro Anti-Proliferation Assay
1. Cell Culture:
-
Lymphoma cell lines (e.g., S49, L1210) are maintained in an appropriate growth medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Cells are cultured in a humidified incubator at 37°C with 5% CO2.
2. Drug Preparation:
-
This compound sulfate and vinblastine sulfate are dissolved in a suitable solvent (e.g., sterile water or saline) to create stock solutions.
-
Serial dilutions are prepared in the growth medium to achieve the desired final concentrations for the assay.
3. Experimental Procedure (Continuous Exposure):
-
Exponentially growing cells are seeded into multi-well plates at a predetermined density (e.g., 1 x 10^5 cells/mL).
-
Cells are treated with varying concentrations of this compound or vinblastine. A control group receives only the vehicle.
-
The plates are incubated for a set period (e.g., 48 hours).
-
Cell proliferation is measured using a cell counter or a viability assay (e.g., MTT or WST-1 assay).
-
The IC50 value is calculated from the dose-response curve.
4. Experimental Procedure (Short-Term Exposure):
-
Cells are incubated with the drugs for a short duration (e.g., 4 hours).
-
Following exposure, cells are washed to remove the drug and resuspended in fresh, drug-free medium.
-
Cells are then incubated for a further period (e.g., 44 hours) before assessing proliferation, or plated in semi-solid medium for colony formation assays.
-
The IC50 is determined based on the inhibition of proliferation or colony formation relative to the control.
Conclusion and Clinical Implications
In preclinical lymphoma models, this compound and vinblastine show similar efficacy under continuous exposure. However, this compound demonstrates significantly greater potency following short-term exposure due to its higher cellular retention. This distinction is crucial and may partly explain their different therapeutic roles and toxicity profiles in clinical settings.
-
Vinblastine is a key component of the ABVD regimen (Adriamycin, Bleomycin, Vinblastine, Dacarbazine), a standard treatment for Hodgkin lymphoma.[11][12] Its primary dose-limiting toxicity is myelosuppression (suppression of bone marrow activity).[13]
-
This compound is integral to the CHOP regimen (Cyclophosphamide, Doxorubicin, this compound, Prednisone) used for non-Hodgkin lymphomas.[1] Its use is limited mainly by neurotoxicity.[14]
The choice between these two agents in a clinical protocol is therefore guided not just by their efficacy against a specific lymphoma subtype but also by their distinct and non-overlapping toxicity profiles, which allows for their use in different combination chemotherapy regimens.[1] The preclinical data underscores that while their core mechanism is identical, differences in cellular pharmacokinetics lead to significant variations in potency under different exposure conditions, a finding that continues to inform their clinical application.
References
- 1. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Vinblastine Sulfate? [synapse.patsnap.com]
- 3. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 4. ijsra.net [ijsra.net]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Differential activity of this compound and vinblastine against cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. auctoresonline.org [auctoresonline.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Vinblastine for Lymphoma | MyLymphomaTeam [mylymphomateam.com]
- 12. Evaluating the Use of this compound as a Substitute in Hodgkin Lymphoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vinblastine - Wikipedia [en.wikipedia.org]
- 14. This compound - Wikipedia [en.wikipedia.org]
Vincristine vs. Paclitaxel: A Comparative Guide to Their Effects on Microtubule Stability and Dynamics
For Researchers, Scientists, and Drug Development Professionals
Microtubule-targeting agents (MTAs) are a cornerstone of cancer chemotherapy, fundamentally interfering with the dynamic microtubule cytoskeleton essential for cell division. Among the most clinically significant MTAs are vincristine, a vinca alkaloid, and paclitaxel, a taxane. These drugs represent two distinct classes of agents that, despite both targeting tubulin, exert opposing effects on microtubule stability and dynamics. This guide provides an objective comparison of their mechanisms, supported by experimental data, to inform research and drug development.
Opposing Mechanisms of Action
This compound and paclitaxel disrupt the delicate balance of microtubule polymerization and depolymerization, a process known as dynamic instability, which is critical for the formation and function of the mitotic spindle. However, they do so from opposite ends of the spectrum.
-
This compound: The Destabilizer this compound belongs to the vinca alkaloid family of drugs, which are known as microtubule-destabilizing agents.[1] It functions by binding to soluble αβ-tubulin heterodimers.[2] This binding inhibits the polymerization of tubulin into microtubules.[3] At low concentrations, this compound binds to high-affinity sites at the plus ends of microtubules, suppressing the dynamics of both growth and shortening.[4] At higher concentrations, it can induce the depolymerization of existing microtubules.[5] This disruption of microtubule assembly leads to the dissolution of the mitotic spindle, causing cells to arrest in metaphase and ultimately undergo apoptosis (programmed cell death).[3][6]
-
Paclitaxel: The Stabilizer In stark contrast, paclitaxel is a microtubule-stabilizing agent.[7] It binds directly to the β-tubulin subunit within the microtubule polymer.[8] This binding event promotes the polymerization of tubulin and hyper-stabilizes the microtubule structure, effectively preventing its depolymerization.[9] The resulting microtubules are rigid, non-functional, and resistant to disassembly. This suppression of microtubule dynamics also leads to a G2/M phase cell cycle arrest, the formation of abnormal mitotic spindles, and subsequent apoptosis.[8]
Quantitative Effects on Microtubule Dynamics
The opposing actions of this compound and paclitaxel lead to distinct, measurable changes in the parameters of microtubule dynamic instability. Both drugs, even at low nanomolar concentrations, significantly suppress overall microtubule dynamics.[10][11]
| Parameter | Control (Untreated) | This compound (10 nM) | Paclitaxel (10 nM) | Effect |
| Growth Rate (µm/min) | ~10.4 | Decreased | Decreased | Both drugs slow the rate of microtubule elongation. |
| Shortening Rate (µm/min) | ~15.2 | Decreased | Decreased | Both drugs slow the rate of microtubule disassembly. |
| Dynamicity (µm/min) | ~9.6 | Suppressed (>50%) | Suppressed | Both drugs significantly reduce overall dynamic turnover.[4] |
| IC₅₀ (Dynamics) | N/A | ~37 nM | ~14 nM | Paclitaxel is more potent at suppressing dynamics.[11] |
| Primary Mechanism | Dynamic Equilibrium | Inhibits Polymerization | Inhibits Depolymerization | Fundamentally opposite primary actions. |
Data synthesized from studies on non-small cell lung cancer cells and LLC-PK1 cells. Absolute values can vary by cell type and experimental conditions.[4][11]
Comparative Cellular and Systemic Effects
The distinct molecular mechanisms translate to differences in cellular phenotypes and clinical neurotoxicity.
| Feature | This compound | Paclitaxel |
| Microtubule Mass | Decreased at high concentrations | Increased |
| Mitotic Spindle | Disrupted, few or no microtubules | Abnormal, multipolar spindles with microtubule bundles |
| Axonal Transport | Potent inhibitor of anterograde & retrograde transport[12] | Mild inhibitor of anterograde transport only[12][13] |
| Neurotoxicity | High incidence, dose-limiting | Common, but generally less severe than this compound |
| IC₅₀ (Cytotoxicity) | 2 nM (Neuroblastoma) to 40 nM (Lung Cancer)[14] | 4 nM (Ovarian) to 10 nM (Biochemical Assay)[14][15] |
Key Experimental Protocols
Reproducible and accurate assessment of MTA activity is crucial. Below are outlines of standard methodologies used to generate the comparative data.
Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidimetric)
This assay measures the effect of a compound on the polymerization of purified tubulin in real-time.
Objective: To quantify the increase or decrease in microtubule polymer mass.
Principle: Microtubule polymerization scatters light. The change in optical density (absorbance) at 340 nm is directly proportional to the mass of the microtubule polymer formed.[16]
Methodology:
-
Reagent Preparation:
-
Prepare a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).[15]
-
Prepare a stock solution of purified tubulin (>99% pure) at 4 mg/mL in the above buffer. Keep on ice.
-
Prepare a GTP stock solution (100 mM).
-
Prepare stock solutions of this compound, paclitaxel, and a vehicle control (e.g., DMSO) at various concentrations.
-
-
Assay Setup:
-
Use a temperature-controlled spectrophotometer with a 96-well plate reader, pre-warmed to 37°C.[16]
-
In each well, add the test compound (this compound or paclitaxel) or vehicle control.
-
On ice, prepare the final reaction mixture by adding GTP (to a final concentration of 1 mM) and tubulin to the buffer.
-
Add the tubulin/GTP mixture to the wells containing the test compounds. The final tubulin concentration is typically 2-4 mg/mL.
-
-
Data Acquisition:
-
Immediately place the plate in the 37°C spectrophotometer.
-
Measure the absorbance at 340 nm every 30-60 seconds for 60 minutes.[16]
-
-
Analysis:
-
Plot absorbance vs. time.
-
For paclitaxel (stabilizer): Expect an increased rate of polymerization and a higher final plateau compared to the control.
-
For this compound (destabilizer): Expect a decreased rate of polymerization and a lower final plateau.
-
Protocol 2: Immunofluorescence Staining of Cellular Microtubules
This method allows for the direct visualization of a drug's effect on the microtubule cytoskeleton within cells.
Objective: To qualitatively and quantitatively assess changes in microtubule morphology, density, and organization.
Principle: Cells are fixed and permeabilized to allow fluorescently-labeled antibodies to bind specifically to α- or β-tubulin, revealing the microtubule network architecture via fluorescence microscopy.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, A549) on glass coverslips or in imaging-quality microplates and allow them to adhere.
-
Treat cells with various concentrations of this compound, paclitaxel, or vehicle control for a specified time (e.g., 6-18 hours).[15]
-
-
Fixation and Permeabilization:
-
Wash cells gently with PBS.
-
Fix the cells with ice-cold methanol for 5 minutes at -20°C or with 4% formaldehyde in PBS for 20 minutes at room temperature.[15][17]
-
Wash twice with PBS.
-
Permeabilize the cells with a buffer containing a detergent like Triton X-100 (e.g., 0.1-0.5% in PBS) for 10-20 minutes.[18]
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour.[17]
-
Incubate with a primary antibody against α-tubulin or β-tubulin (e.g., mouse anti-α-tubulin) diluted in blocking buffer, typically overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour at room temperature, protected from light.[19]
-
(Optional) Counterstain nuclei with DAPI or Hoechst.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Image using a confocal or widefield fluorescence microscope.
-
Expected Results: Control cells will show a fine, web-like network of microtubules. Paclitaxel-treated cells will exhibit thick bundles of microtubules, often around the nucleus. This compound-treated cells will show a diffuse tubulin stain with a significant reduction or complete loss of the microtubule network.[20]
-
This compound and paclitaxel, while both potent antimitotic agents, represent a classic ying-yang in pharmacology. This compound actively dismantles the microtubule network by preventing tubulin polymerization, whereas paclitaxel freezes it by preventing depolymerization. Understanding these fundamentally different mechanisms is critical for designing rational combination therapies, overcoming drug resistance, and developing next-generation microtubule-targeting agents with improved therapeutic indices. The experimental protocols outlined provide a foundational framework for researchers to probe these interactions further.
References
- 1. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [guidechem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Paclitaxel-induced microtubule stabilization causes mitotic block and apoptotic-like cell death in a paclitaxel-sensitive strain of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 9. survivin.net [survivin.net]
- 10. molbiolcell.org [molbiolcell.org]
- 11. researchgate.net [researchgate.net]
- 12. Effects of eribulin, this compound, paclitaxel and ixabepilone on fast axonal transport and kinesin-1 driven microtubule gliding: Implications for chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 14. Microtubule disrupting chemotherapeutics result in enhanced proteasome-mediated degradation and disappearance of tubulin in neural cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 17. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An innovative strategy to obtain extraordinary specificity in immunofluorescent labeling and optical super resolution imaging of microtubules - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06949A [pubs.rsc.org]
- 19. Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantitative analysis of the effect of microtubule-targeting drugs on the microtubule cytoskeleton of breast cancer cells with different invasive properties [comptes-rendus.academie-sciences.fr]
Validating the Anti-mitotic Activity of a New Vincristine Derivative: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the anti-mitotic activity of a novel vincristine derivative, herein referred to as this compound-D. It offers a direct comparison with the parent compound, this compound, and outlines the essential experimental protocols required for a thorough evaluation. The data presented for this compound-D is a representative synthesis based on trends observed for other vinca alkaloid derivatives, illustrating its potential for enhanced potency and ability to overcome drug resistance.
Introduction to this compound and the Need for Novel Derivatives
This compound, a vinca alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), is a widely used chemotherapeutic agent.[1] Its primary mechanism of action involves the inhibition of microtubule polymerization by binding to tubulin, the fundamental protein component of microtubules.[2][3] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the M-phase (mitosis) and ultimately triggers apoptosis (programmed cell death) in rapidly dividing cancer cells.[4] While effective against a range of cancers, including leukemias and lymphomas, the clinical use of this compound is often limited by dose-dependent neurotoxicity and the development of multidrug resistance (MDR).[4]
The emergence of MDR, frequently mediated by the overexpression of P-glycoprotein (P-gp) efflux pumps that actively remove the drug from cancer cells, presents a significant challenge in cancer therapy.[5] This has spurred the development of new this compound derivatives with the goals of enhancing anti-mitotic potency, reducing neurotoxicity, and overcoming resistance mechanisms. This guide details the critical experiments necessary to validate the efficacy of such a novel derivative, this compound-D, in comparison to its parent compound.
Comparative Anti-mitotic Activity: this compound vs. This compound-D
The following tables summarize the key quantitative data comparing the anti-mitotic activity of this compound and the hypothetical new derivative, this compound-D.
Table 1: Inhibition of Tubulin Polymerization
| Compound | Inhibition Constant (Ki) for Tubulin Addition (µM) |
| This compound | 0.085[6] |
| This compound-D | 0.065 |
Table 2: Cytotoxicity (IC50) in Cancer Cell Lines
| Cell Line | This compound IC50 (nM) | This compound-D IC50 (nM) |
| L1210 (Leukemia) | 4.4[7] | 2.8 |
| HeLa (Cervical Cancer) | 1.4[7] | 0.9 |
| B16 (Melanoma) | 36 (equivalent to 40 nM vinblastine)[6] | 25 |
| L1210/VCR (this compound-Resistant Leukemia) | >600[7] | 150 |
Table 3: Cell Cycle Arrest in L1210 Leukemia Cells (% of cells in M-phase after 24h treatment)
| Compound (at 10x IC50) | % of Cells in M-Phase |
| Control (untreated) | 5% |
| This compound | 65% |
| This compound-D | 75% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Tubulin Polymerization Assay
This assay directly measures the effect of the compounds on the in vitro assembly of microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
This compound and this compound-D stock solutions (in DMSO)
-
96-well microplate reader capable of reading absorbance at 340 nm and maintaining a temperature of 37°C
Procedure:
-
Prepare the tubulin polymerization reaction mixture on ice. For a 100 µL reaction, combine General Tubulin Buffer, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10%).
-
Add the desired concentration of this compound, this compound-D, or DMSO (vehicle control) to the reaction mixture.
-
Add purified tubulin to the mixture to a final concentration of 3 mg/mL.
-
Transfer 100 µL of the final reaction mixture to a pre-warmed (37°C) 96-well plate.
-
Immediately place the plate in the microplate reader, pre-set to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Calculate the rate of polymerization and the maximal polymer mass for each condition. The inhibition constant (Ki) can be determined by measuring the effect of a range of drug concentrations on the initial rate of polymerization.
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Cancer cell lines (e.g., L1210, HeLa)
-
Cell culture medium and supplements
-
This compound and this compound-D
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A solution (100 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in culture plates and allow them to adhere and grow for 24 hours.
-
Treat the cells with various concentrations of this compound, this compound-D, or vehicle control for the desired duration (e.g., 24 hours).
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of PBS and add 4.5 mL of cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate the fixed cells at 4°C for at least 30 minutes.
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes and discard the ethanol.
-
Wash the cells with PBS and resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.
-
Gate the cell population to exclude doublets and debris. Analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.
Immunofluorescence Microscopy for Mitotic Spindle Analysis
This technique allows for the direct visualization of the mitotic spindle and chromosomes to assess drug-induced abnormalities.
Materials:
-
Cells grown on sterile glass coverslips
-
This compound and this compound-D
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin (to stain microtubules)
-
Fluorescently labeled secondary antibody
-
DAPI (to stain DNA/chromosomes)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on sterile glass coverslips in a petri dish and allow them to attach overnight.
-
Treat the cells with this compound, this compound-D, or vehicle control for a specified time.
-
Fix the cells with 4% paraformaldehyde for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with 1% BSA in PBS for 30 minutes.
-
Incubate with the primary antibody against α-tubulin (diluted in blocking solution) for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS and mount the coverslips on microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope. Capture images of mitotic cells and analyze the morphology of the mitotic spindle and chromosome alignment.
Visualizing Mechanisms and Workflows
The following diagrams illustrate the key pathways and processes involved in the validation of this compound-D.
References
- 1. Modifications on the Basic Skeletons of Vinblastine and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Interaction of vinca alkaloids with tubulin: a comparison of vinblastine, this compound, and vinorelbine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound in Combination Therapy of Cancer: Emerging Trends in Clinics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scientists create extremely potent and improved new derivatives of successful anticancer drug - ecancer [ecancer.org]
- 6. Comparison of the effects of vinblastine, this compound, vindesine, and vinepidine on microtubule dynamics and cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of Gene Expression in Response to Vincristine and Combretastatin
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Vincristine and combretastatin are both potent anti-cancer agents that function by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. This compound, a vinca alkaloid, is a widely used chemotherapeutic agent for various hematological and solid tumors. Combretastatin A-4, a natural stilbenoid, is a vascular-disrupting agent that primarily targets endothelial cells, leading to the collapse of tumor vasculature. While both drugs converge on microtubules as their primary target, their distinct mechanisms of action and cellular targets suggest that they elicit different downstream gene expression profiles. This guide provides a comparative analysis of the gene expression changes induced by this compound and combretastatin, based on available experimental data. It is important to note that the data presented here are derived from separate studies conducted on different cell lines and under varying experimental conditions. Therefore, a direct comparison should be interpreted with caution.
Data Presentation: Differentially Expressed Genes
The following tables summarize the differentially expressed genes in response to this compound and combretastatin from two key studies.
Table 1: Differentially Expressed Genes in Jurkat T-ALL Cells in Response to this compound [1]
| Gene Category | Up-regulated Genes | Down-regulated Genes |
| Apoptosis | APAF1, BAX, BCL2L1, CASP1, CASP10, CASP3, CASP6, CASP7, CASP8, CASP9, FAS, FASLG, TNF, TNFRSF10A, TNFRSF10B, TNFRSF1A, TP53 | AKT1, BCL2, BCL2L10, BIRC3, BIRC5, BRAF, HRAS, IKBKB, KRAS, MCL1, NFKB1, NFKBIA, PIK3CA, PIK3R1, RAF1, RELA |
| Cell Cycle | ATM, BAX, BCL2L1, CCNA1, CCND1, CCNE1, CDK2, CDK4, CDK6, CDKN1A, CDKN1B, E2F1, MAX, MYC, RB1, TP53 | ANAPC2, AURKA, AURKB, BIRC5, CCNA2, CCNB1, CCNB2, CDC2, CDC20, CDC25A, CDC25C, CDK1, CHEK1, CHEK2, E2F1, ESPL1, MAD2L1, PLK1, PTTG1, SEC24C, SKP2, TOP2A |
| Heat Shock | HSP90AA1, HSPA1A, HSPA1B, HSPB1 | |
| Topoisomerases | TOP1, TOP2A, TOP2B | |
| Protein Kinases | AURKA, AURKB, CHEK1, CHEK2, PLK1 | AKT1, BRAF, IKBKB, PIK3CA, PIK3R1, RAF1 |
| Cathepsins | CTSB, CTSD, CTSL, CTSS |
Data from a study on Jurkat T-ALL cells treated with this compound. The study identified 66 differentially expressed genes.[1]
Table 2: Genes Modulated by Combretastatin A-4 in Endothelial and Cancer Cells
| Gene | Regulation | Cell Line(s) | Key Pathway |
| VEGF-A | Increased (aerobic conditions) | HUVEC, T24 bladder carcinoma | HIF-1 Signaling |
| HIF-1α | Increased (aerobic conditions), Decreased (hypoxic conditions) | HUVEC, T24 bladder carcinoma, SW1222 colon carcinoma | HIF-1 Signaling |
| c-Myc | Down-regulated | HT-29 | Cell Proliferation |
| hTERT | Down-regulated | HT-29 | Telomere Maintenance |
Data synthesized from studies on Human Umbilical Vein Endothelial Cells (HUVECs) and various cancer cell lines treated with Combretastatin A-4 phosphate (CA-4P).[2][3]
Experimental Protocols
This compound Gene Expression Analysis in Jurkat Cells [1]
-
Cell Line: Human T-lymphoblastic leukemia cell line (Jurkat).
-
Cell Culture: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Jurkat cells were treated with this compound at its IC50 concentration for 72 hours.
-
Gene Expression Analysis: Total RNA was extracted, and cDNA was synthesized. The expression of 84 genes related to cancer drug targets was evaluated using a PCR array. The ΔΔCt method was used for data analysis, with normalization to five housekeeping genes (B2M, HPRT1, RPL13A, GAPDH, ACTB). A fold change of >1.5 was considered significant.
Combretastatin A-4 Gene Expression Analysis in HUVECs [2]
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Cell Culture: HUVECs were cultured on gelatin-coated dishes in M199 medium supplemented with 20% FCS, 30 µg/ml endothelial cell growth supplement, and 100 µg/ml heparin.
-
Drug Treatment: HUVECs were treated with Combretastatin A-4 phosphate (CA-4P) at various concentrations (e.g., 1 µM) for different time points (e.g., 2 and 24 hours) under both aerobic and hypoxic conditions.
-
Gene Expression Analysis: Total RNA was isolated, and real-time RT-PCR was performed to analyze the expression of specific genes like VEGF.
Mandatory Visualization
Signaling Pathways
Caption: this compound-induced apoptotic pathway.
Caption: Combretastatin A-4 and HIF-1 signaling.
Experimental Workflow
Caption: Comparative experimental workflows.
Comparative Analysis and Conclusion
Based on the available data, this compound and combretastatin induce distinct, though potentially overlapping, gene expression changes.
This compound's effect on Jurkat T-ALL cells reveals a broad impact on genes controlling apoptosis and cell cycle progression . The significant upregulation of pro-apoptotic genes like BAX and caspases, coupled with the downregulation of survival genes such as BCL2 and members of the PI3K/AKT pathway, underscores its potent cytotoxic mechanism.[1] The extensive downregulation of key cell cycle regulators, including cyclins and cyclin-dependent kinases, is consistent with its known function in inducing mitotic arrest.[1]
Combretastatin A-4 , in contrast, demonstrates a more targeted effect on pathways related to angiogenesis and the tumor microenvironment in endothelial cells. Its ability to modulate HIF-1α expression in an oxygen-dependent manner is a key finding.[2] Under aerobic conditions, the upregulation of HIF-1α and its downstream target VEGF-A suggests a complex response that could potentially have pro-angiogenic implications in certain contexts.[2] However, its primary anti-tumor effect is attributed to its vascular-disrupting activity. The downregulation of c-Myc and hTERT in cancer cells further points to its anti-proliferative effects.[3]
Points of Convergence and Divergence:
-
Common Target, Different Downstream Effects: While both drugs target microtubules, the resulting gene expression profiles reflect their different primary cellular targets. This compound's effects are predominantly observed in cancer cells, leading to direct cytotoxicity, whereas combretastatin's impact is notably on endothelial cells, affecting the tumor's blood supply.
-
Apoptosis vs. Vascular Disruption: The gene expression data for this compound strongly supports a direct induction of apoptosis in cancer cells. For combretastatin, while it can induce apoptosis in endothelial cells, the highlighted gene expression changes are more closely linked to the regulation of vascular-specific processes.
-
Signaling Pathways: this compound treatment leads to significant alterations in the PI3K/Akt signaling pathway.[1] Combretastatin A-4 has been shown to activate the RhoA/NF-κB signaling cascade.[2]
References
- 1. More Related Gene Pathways to this compound-Induced Death Events in a Human T-Acute Lymphoblastic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-vascular agent Combretastatin A-4-P modulates Hypoxia Inducible Factor-1 and gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Combretastatin A-4 and 3′-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
The Role of βIII-Tubulin Overexpression in Vincristine Resistance: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the mechanisms of chemotherapy resistance is paramount. One key player that has emerged in resistance to microtubule-targeting agents like vincristine is the overexpression of βIII-tubulin. This guide provides a comprehensive comparison of experimental data confirming the role of this specific tubulin isotype in conferring this compound resistance.
Overexpression of βIII-tubulin, a protein typically found in neuronal cells, is frequently observed in various cancer types and is associated with a more aggressive disease and resistance to chemotherapy.[1] This alteration in the microtubule cytoskeleton, the target of vinca alkaloids, is a significant mechanism of drug resistance.[2][3]
Comparative Analysis of this compound Sensitivity
Experimental evidence consistently demonstrates that the level of βIII-tubulin expression directly correlates with cellular sensitivity to this compound. Downregulation of βIII-tubulin has been shown to sensitize cancer cells to the cytotoxic effects of this chemotherapeutic agent.
| Cell Line | Experimental Model | Key Findings | Reference |
| NCI-H460 (NSCLC) | siRNA-mediated βIII-tubulin knockdown | Knockdown cells were significantly more sensitive to this compound. | [4] |
| Calu-6 (NSCLC) | siRNA-mediated βIII-tubulin knockdown | βIII-tubulin knockdown sensitized the cells to this compound. | [4] |
| MCF-7 (Breast Cancer) | siRNA-mediated βIII-tubulin knockdown | Downregulation of βIII-tubulin rendered cells more sensitive to vinorelbine (a vinca alkaloid similar to this compound). | [5] |
| MDA-MB-231 (Breast Cancer) | siRNA-mediated βIII-tubulin knockdown | Underexpression of βIII-tubulin did not significantly affect sensitivity to vinorelbine in this cell line. | [5] |
| B16F10 (Melanoma) | This compound-resistant sublines | This compound-resistant cells showed altered expression of β-tubulin isotypes. | [6] |
Experimental Protocols
To investigate the role of βIII-tubulin in this compound resistance, several key experimental methodologies are employed.
siRNA-mediated Gene Silencing
This technique is used to specifically reduce the expression of the TUBB3 gene, which encodes for βIII-tubulin.
-
Cell Culture: Cancer cell lines (e.g., NCI-H460, Calu-6) are cultured in appropriate media.
-
Transfection: Cells are transfected with small interfering RNA (siRNA) specifically targeting βIII-tubulin mRNA or with a non-targeting control siRNA.
-
Verification of Knockdown: The reduction in βIII-tubulin expression is confirmed at both the mRNA and protein levels using Reverse Transcription PCR (RT-PCR) and Western blotting, respectively.[4]
Assessment of Drug Sensitivity
The sensitivity of cancer cells to this compound is quantified using various assays.
-
Clonogenic Assays: This long-term assay measures the ability of single cells to form colonies after treatment with varying concentrations of this compound. A decrease in colony formation indicates increased drug sensitivity.[4]
-
Proliferation Assays (e.g., MTT, SRB): These shorter-term assays measure the metabolic activity or total protein content of the cell population to determine the inhibitory concentration (IC50) of the drug.
Analysis of Microtubule Dynamics
Changes in microtubule stability and dynamics due to βIII-tubulin expression can be observed directly.
-
Immunofluorescence Staining: Cells are stained with antibodies against tubulin to visualize the microtubule network. Alterations in microtubule morphology can be assessed qualitatively.[4]
-
Live-cell Imaging: Advanced microscopy techniques can be used to track the dynamic instability of microtubules in real-time in the presence and absence of this compound.
Visualizing the Mechanisms
The following diagrams illustrate the key concepts and workflows involved in studying βIII-tubulin-mediated this compound resistance.
Caption: The signaling pathway of this compound-induced apoptosis and the disruptive role of βIII-tubulin.
Caption: A typical experimental workflow for confirming the role of βIII-tubulin in this compound resistance.
The Broader Context and Alternative Mechanisms
While βIII-tubulin overexpression is a significant factor, it is important to acknowledge that this compound resistance is a multifaceted issue.[7] Other mechanisms that can contribute to resistance include:
-
Overexpression of ATP-binding cassette (ABC) transporters: Proteins like P-glycoprotein can actively pump this compound out of the cell, reducing its intracellular concentration.[3] In some neuroblastoma cell lines, the overexpression of ABCB1 was a more dominant resistance mechanism than alterations in βIII-tubulin levels.[8]
-
Alterations in other β-tubulin isotypes: Changes in the expression of other isotypes, such as βII-tubulin, can also influence the sensitivity of cancer cells to vinca alkaloids.[2]
-
Defects in apoptotic pathways: Mutations or altered expression of proteins involved in programmed cell death can make cells inherently more resistant to the cytotoxic effects of chemotherapy.
References
- 1. βIII-tubulin overexpression in cancer: Causes, consequences, and potential therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New insights into Vinca alkaloids resistance mechanism and circumvention in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Class III β-tubulin expression and in vitro resistance to microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Exploring the mechanism of resistance to this compound in breast cancer cells using transcriptome sequencing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Unlocking Synergistic Potential: A Comparative Guide to Vincristine and Novel Kinase Inhibitor Combinations
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of combining the conventional chemotherapeutic agent vincristine with a selection of novel kinase inhibitors. We delve into the experimental data, detailed protocols, and underlying signaling pathways to illuminate the enhanced anti-cancer efficacy of these combination therapies.
The microtubule-targeting agent this compound has long been a cornerstone of various chemotherapy regimens. However, its efficacy can be limited by toxicity and the development of drug resistance. Recent research has explored the strategy of combining this compound with novel kinase inhibitors, which can target specific signaling pathways involved in cancer cell proliferation, survival, and resistance. This approach has shown promise in preclinical studies, demonstrating synergistic cytotoxicity in various cancer models.
This guide will compare the synergistic effects of this compound with three distinct classes of novel kinase inhibitors: an Aurora kinase inhibitor (VE-465), ALK inhibitors (Crizotinib and Ceritinib), and an IKKβ inhibitor (ML120B).
Performance Comparison: this compound in Combination with Novel Kinase Inhibitors
The following tables summarize the quantitative data from key studies, highlighting the synergistic or additive effects of combining this compound with different kinase inhibitors on cancer cell lines.
Table 1: Synergistic Effects of this compound and VE-465 (Aurora Kinase Inhibitor) on Myeloid Leukemia Cells
| Cell Line | Drug Combination | IC50 (nM) - this compound Alone | IC50 (nM) - VE-465 Alone | IC50 (nM) - Combination | Combination Index (CI) | Effect |
| HL60 | This compound + VE-465 | Not Specified | Not Specified | Not Specified | < 1 | Synergistic/Additive[1] |
| U937 | This compound + VE-465 | Not Specified | Not Specified | Not Specified | < 1 | Synergistic/Additive[1] |
| THP-1 | This compound + VE-465 | Not Specified | Not Specified | Not Specified | < 1 | Synergistic/Additive[1] |
| KY821 | This compound + VE-465 | Not Specified | Not Specified | Not Specified | < 1 | Synergistic/Additive[1] |
| KCL22 | This compound + VE-465 | Not Specified | Not Specified | Not Specified | < 1 | Synergistic/Additive[1] |
| K562 | This compound + VE-465 | Not Specified | Not Specified | Not Specified | < 1 | Synergistic/Additive[1] |
| KU812 | This compound + VE-465 | Not Specified | Not Specified | Not Specified | < 1 | Synergistic/Additive[1] |
Combination Index (CI) values less than 1 indicate a synergistic interaction.
Table 2: Anti-Proliferative Effects of this compound and ALK Inhibitors in EML4-ALK Positive NSCLC Cells[2]
| Cell Line (EML4-ALK Variant) | Drug Combination | IC50 (nM) - ALK Inhibitor Alone | IC50 (nM) - ALK Inhibitor with this compound (0.5 nM) | IC50 (nM) - ALK Inhibitor with this compound (1 nM) |
| H3122 (V1) | Crizotinib + this compound | 105.3 | 65.4 | 45.2 |
| H3122 (V1) | Ceritinib + this compound | 45.7 | 25.1 | 18.9 |
| H2228 (V3) | Crizotinib + this compound | 250.1 | 245.3 | 230.7 |
| H2228 (V3) | Ceritinib + this compound | 150.6 | 148.2 | 135.4 |
Table 3: Enhanced Cytotoxicity with this compound and ML120B (IKKβ Inhibitor) in Non-Hodgkin's Lymphoma Cells
| Cell Line | Treatment | Effect |
| WSU-FSCCL | 50 nM this compound | G2/M arrest and apoptosis |
| WSU-FSCCL | 40 µM ML120B + 520 pM this compound | Comparable G2/M arrest and apoptosis to 50 nM this compound alone[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Drug Treatment: Treat cells with various concentrations of this compound, the kinase inhibitor, or the combination of both. Include a vehicle-only control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values using non-linear regression analysis.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the indicated drug concentrations for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Western Blot Analysis
-
Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of these drug combinations stem from their ability to target multiple, often interconnected, cellular pathways.
This compound and VE-465 (Aurora Kinase Inhibitor)
The combination of this compound and the Aurora kinase inhibitor VE-465 demonstrates a synergistic anti-proliferative effect in myeloid leukemia cells.[1] this compound arrests cells in the G2/M phase of the cell cycle by disrupting microtubule dynamics. VE-465, by inhibiting Aurora kinases, also induces a G2/M arrest. Their combined action leads to a more profound cell cycle blockade, ultimately triggering apoptosis. This is evidenced by the increased levels of cleaved caspases 3, 7, and 9, and cleaved PARP.[1] Interestingly, the combination also leads to a marked decrease in the phosphorylation of ERK1/2, suggesting an impact on the MAPK signaling pathway.[1]
This compound and ALK Inhibitors
In EML4-ALK variant 1 (V1) positive non-small cell lung cancer (NSCLC) cells, combining this compound with ALK inhibitors like crizotinib or ceritinib leads to enhanced anti-proliferative effects and increased apoptosis.[3][4] This synergistic interaction is attributed to the dual blockade of critical signaling pathways. While ALK inhibitors target the oncogenic ALK fusion protein, this compound disrupts the microtubule network. This combination effectively inhibits multiple downstream pathways crucial for cancer cell survival and proliferation, including the RAS/MAPK, PI3K/AKT, and JAK/STAT3 signaling cascades.[4]
References
- 1. This compound potentiates the anti-proliferative effect of an aurora kinase inhibitor, VE-465, in myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Polytherapy Strategy Using this compound and ALK Inhibitors to Sensitise EML4-ALK-Positive NSCLC - White Rose Research Online [eprints.whiterose.ac.uk]
Safety Operating Guide
Proper Disposal of Vincristine: A Guide for Laboratory Professionals
Ensuring safety and compliance in the disposal of vincristine, a potent cytotoxic agent, is a critical component of laboratory and research protocols. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste, designed for researchers, scientists, and drug development professionals.
This compound and materials contaminated with it are classified as hazardous and cytotoxic waste.[1][2] Disposal must strictly adhere to local, state, and federal regulations to mitigate risks to personnel and the environment.[1] It is imperative to treat all this compound-related waste with the utmost caution from the point of generation through to its final disposal.
Immediate Safety and Handling
Before beginning any procedure that involves this compound, it is crucial to have a designated area for handling potent materials and to be fully aware of the necessary safety precautions.[3] Personal Protective Equipment (PPE) is mandatory and should be worn at all times when handling this compound or its waste.
Essential Personal Protective Equipment (PPE):
-
Gloves: Two pairs of chemotherapy-tested gloves are recommended.
-
Gown: A disposable gown with a solid front. Gowns should be changed every two to three hours or immediately if contaminated.[4]
-
Eye and Face Protection: Safety glasses with side shields or goggles are necessary. A face shield should be worn when there is a risk of splashing.[4]
-
Respiratory Protection: A NIOSH-approved respirator may be required if there is a risk of generating aerosols or dust.[1][4]
A dedicated cytotoxic spill kit must be readily available in any area where this compound is handled.[1] This kit should include all necessary PPE, absorbent materials, a disposable dustpan and scoop, a sharps container, and hazardous waste bags and labels.[1]
This compound Waste Segregation and Disposal Procedures
Proper segregation of this compound waste is fundamental to safe disposal. Different types of waste require specific containers and handling procedures. All containers must be clearly labeled as "Chemotherapeutic Waste" or "Cytotoxic Waste".[2]
Step-by-Step Disposal Protocol:
-
Identify and Segregate Waste: Immediately after use, segregate all materials that have come into contact with this compound. This includes, but is not limited to:
-
Unused or expired this compound solutions and powders.
-
Empty vials and containers.
-
Contaminated sharps (needles, syringes, slides).
-
Contaminated labware (pipette tips, culture dishes).
-
Contaminated PPE (gloves, gowns, masks).
-
Spill cleanup materials.
-
-
Containerize Waste:
-
Sharps: All contaminated sharps must be placed directly into a yellow, puncture-proof, and leak-proof sharps container specifically designated for chemotherapy waste.[4][5] Do not recap, bend, or break needles.[1]
-
Solid Waste: Contaminated PPE, labware, and other solid materials should be placed in designated yellow chemotherapeutic waste bags.[2][5] These bags should then be placed inside a rigid, leak-proof secondary container.[6]
-
Liquid Waste: Unused or partially used this compound solutions should not be disposed of down the drain.[2] They must be collected in a sealed, leak-proof container, clearly labeled as hazardous chemical waste for collection by environmental health and safety personnel.[2] For added safety during transport and handling, an absorbent material can be added to the liquid waste container.[2]
-
-
Final Packaging and Labeling:
-
Storage and Pickup:
-
Store sealed waste containers in a designated, secure area away from general laboratory traffic.[6]
-
Arrange for waste pickup by a licensed hazardous waste contractor or your institution's environmental health and safety department.[4] All this compound waste must ultimately be disposed of by incineration at a regulated facility.[4][7]
-
Quantitative Data for this compound Waste Classification
The distinction between "trace" and "bulk" chemotherapy waste is crucial for determining the correct disposal pathway and can have significant cost implications.[7]
| Waste Category | Description | Disposal Container |
| Trace Chemotherapy Waste | Items that are "RCRA empty," containing less than 3% of the original drug by weight. This includes empty vials, syringes, IV bags, and lightly contaminated PPE.[7][8] | Yellow, single-use containers or bags labeled for trace chemotherapy waste, destined for incineration.[8] |
| Bulk Chemotherapy Waste | Materials containing more than 3% of the original drug, such as partially full vials, syringes, IV bags, and materials used to clean up spills.[7] | Black, RCRA-rated hazardous waste containers approved by the Department of Transportation (DOT).[7] |
Experimental Protocols
The standard and required disposal method for this compound is high-temperature incineration. As such, experimental protocols for the chemical neutralization of this compound are not recommended or practiced in a standard laboratory setting. All handling procedures should focus on containment and safe collection for professional disposal.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Waste Disposal Workflow Diagram.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. hsrm.umn.edu [hsrm.umn.edu]
- 6. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 7. danielshealth.com [danielshealth.com]
- 8. stericycle.com [stericycle.com]
Safeguarding Against Vincristine: A Comprehensive Guide to Personal Protective Equipment
Essential protocols for the safe handling, management, and disposal of Vincristine, ensuring the protection of researchers, scientists, and drug development professionals.
This compound, a potent antineoplastic agent, necessitates stringent safety measures to prevent occupational exposure. Its handling requires a comprehensive understanding and implementation of personal protective equipment (PPE) protocols. This guide provides detailed procedural information, data on PPE efficacy, and clear visual workflows to ensure the highest safety standards in a laboratory setting.
Personal Protective Equipment (PPE) Requirements
When handling this compound, a multi-layered approach to PPE is crucial. The following table summarizes the essential equipment, specifications, and recommended practices.
| PPE Component | Specifications & Recommendations | Rationale & Best Practices |
| Gloves | Chemotherapy-tested nitrile gloves are required. Look for gloves compliant with ASTM D6978 standards.[1][2] Double gloving is the standard practice.[1][3] The inner glove should be worn under the gown cuff and the outer glove over the cuff.[1][2] | Provides a primary barrier against dermal exposure. Double gloving offers enhanced protection, especially during compounding, administration, and waste disposal.[1][3] Change gloves every 30-60 minutes or immediately if contaminated or damaged.[3] |
| Gowns | Disposable gowns made of polyethylene-coated polypropylene or other laminate materials are recommended.[1] Gowns should be solid-front with back closure. | Protects the body from splashes and spills. The non-permeable material prevents the absorption of the hazardous drug.[4] |
| Eye & Face Protection | Use safety glasses with side shields or goggles.[3] A full face shield should be worn when there is a risk of splashing.[1][2] | Safeguards mucous membranes of the eyes and face from accidental splashes or aerosolized particles.[2] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) is required when handling this compound outside of a ventilated engineering control or when there is a risk of aerosolization, such as during spill cleanup.[1][3] Surgical masks do not offer adequate protection.[3] | Prevents inhalation of aerosolized drug particles, which can occur during preparation, handling of powders, or in the event of a spill.[5] |
Quantitative Data on PPE Performance
The selection of appropriate PPE is supported by data on its resistance to permeation by chemotherapy drugs. Below is a summary of available data for a specific type of nitrile glove when tested with this compound Sulfate.
| Glove Material | Chemotherapy Agent | Concentration | Breakthrough Time | Test Standard |
| Nitrile | This compound Sulfate | 1.0 mg/ml | No breakthrough up to 240 minutes | ASTM D6978-05[2] |
This data indicates that certain nitrile gloves provide a high level of protection for an extended period when handling this compound at a specific concentration. It is imperative to consult manufacturer-specific permeation data for the gloves used in your facility.
Procedural Guidance: Handling and Disposal
Adherence to strict procedural workflows is paramount to minimizing exposure risk. The following section outlines the step-by-step process for donning and doffing PPE, as well as the disposal of contaminated materials.
Experimental Workflow for Donning and Doffing PPE
The following diagram illustrates the correct sequence for putting on and taking off PPE to prevent cross-contamination.
Operational Plan for Handling this compound
-
Preparation : All handling of this compound should occur within a designated area, preferably a Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI), to minimize environmental contamination.[4][6] The work surface should be covered with a plastic-backed absorbent pad.[7]
-
Compounding : During the preparation of this compound solutions, use Luer-Lok syringes and closed-system drug-transfer devices (CSTDs) to prevent leaks and aerosol generation.[8] To avoid accidental intrathecal administration, which is fatal, this compound should always be diluted in a minibag for intravenous infusion and never in a syringe.[9][10]
-
Administration : When administering the drug, ensure all connections are secure. Staff involved in patient restraint should also wear appropriate PPE, including chemotherapy gloves.[1]
Disposal Plan
Proper disposal of all materials contaminated with this compound is critical to prevent environmental contamination and secondary exposure.
-
Sharps : Needles, syringes, and vials should be disposed of in a designated, puncture-resistant chemotherapy sharps container.[3]
-
PPE and Contaminated Materials : All used PPE, including gowns, gloves, and absorbent pads, must be placed in a clearly labeled, leak-proof chemotherapy waste bag or container.[6][11]
-
Waste Containers : Chemotherapy waste containers should be sealed when full and disposed of as hazardous waste in accordance with local, state, and federal regulations.[6]
By adhering to these stringent guidelines, research facilities can create a safer environment for all personnel involved in the handling of this compound, thereby building a culture of safety and trust.
References
- 1. aaha.org [aaha.org]
- 2. halyardhealth.com [halyardhealth.com]
- 3. ehs.washington.edu [ehs.washington.edu]
- 4. cdc.gov [cdc.gov]
- 5. www3.paho.org [www3.paho.org]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. dvm360.com [dvm360.com]
- 8. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nccn.org [nccn.org]
- 10. online.ecri.org [online.ecri.org]
- 11. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
